Structural Elucidation and Pharmacological Utility of 5-Chloro-5-oxopentyl Nitrate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In contemporary medicinal chemistry, the strategic incorporation of nitric oxide...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of nitric oxide (NO) donating moieties into existing Active Pharmaceutical Ingredients (APIs) has emerged as a robust method for mitigating adverse effects and enhancing therapeutic efficacy. 5-Chloro-5-oxopentyl nitrate (IUPAC: 5-(nitrooxy)pentanoyl chloride) serves as a critical bifunctional building block in this domain[1]. By possessing both a highly reactive electrophilic center and a pharmacologically active nitrate ester, this compound enables the seamless synthesis of NO-releasing prodrugs (e.g., CINODs - Cyclooxygenase-Inhibiting Nitric Oxide Donors).
This whitepaper deconstructs the chemical architecture of 5-chloro-5-oxopentyl nitrate, details its mechanistic role in pharmacology, and establishes rigorously validated protocols for its analytical characterization and API conjugation.
Molecular Architecture & Physicochemical Profile
The utility of 5-chloro-5-oxopentyl nitrate stems directly from its bifunctional, spatially segregated structure. The molecule consists of a four-carbon aliphatic linker separating two distinct functional groups:
Acyl Chloride Terminus (
−C(=O)Cl
): A highly electrophilic functional group that serves as the conjugation point. It reacts readily with nucleophiles (amines, alcohols, thiols) on a parent drug to form stable amide, ester, or thioester linkages.
Nitrate Ester Terminus (
−ONO2
): The pharmacophore responsible for the therapeutic effect. In vivo, this group undergoes enzymatic biotransformation to release nitric oxide.
Aliphatic Linker (
−(CH2)4−
): Provides lipophilicity, which can enhance the membrane permeability of the resulting prodrug, while spatially separating the reactive acyl chloride from the energetic nitrate ester to maintain molecular stability during synthesis.
Highly moisture-sensitive (hydrolyzes to carboxylic acid); electrophilic.
Primary Utility
Nitric oxide (NO) donor linker in medicinal chemistry[1].
Mechanistic Role in Drug Design
When conjugated to an API, the 5-chloro-5-oxopentyl nitrate moiety remains biologically inert until it enters systemic circulation. The release of NO is not spontaneous; it requires enzymatic catalysis, primarily mediated by mitochondrial aldehyde dehydrogenase 2 (ALDH2) or other cellular esterases.
The rationale for using a 5-carbon chain (pentanoyl) rather than shorter chains is rooted in steric hindrance and enzymatic affinity. A longer aliphatic chain provides sufficient flexibility for the nitrate ester to fit into the hydrophobic binding pockets of metabolizing enzymes, optimizing the NO-release kinetics.
Enzymatic pathway of NO release and sGC activation for vasodilation.
Experimental Workflows & Methodologies
To ensure scientific integrity, the handling and application of 5-chloro-5-oxopentyl nitrate require strict adherence to anhydrous protocols. The following methodologies detail the self-validating systems used for structural verification and subsequent drug conjugation.
Protocol A: Spectroscopic Structural Validation
Causality Insight: Acyl chlorides are acutely sensitive to atmospheric moisture, rapidly hydrolyzing to 5-(nitrooxy)pentanoic acid[2]. Therefore, all spectroscopic characterization must be performed in strictly anhydrous conditions to prevent spectral contamination from the carboxylic acid byproduct.
Step-by-Step Methodology:
Sample Preparation (FT-IR): Prepare a thin film of the compound between two anhydrous sodium chloride (NaCl) or potassium bromide (KBr) plates. Do not use solvents containing trace water.
IR Spectral Analysis: Scan from 4000 to 400
cm−1
.
Validation Check: Confirm the presence of a sharp, intense peak at ~1800
cm−1
(indicative of the acyl chloride
C=O
stretch). A shift to ~1710
cm−1
indicates unwanted hydrolysis to the carboxylic acid.
Validation Check: Confirm peaks at ~1630
cm−1
and ~1280
cm−1
(asymmetric and symmetric
NO2
stretches of the nitrate ester).
Sample Preparation (NMR): Dissolve 10 mg of the compound in 0.5 mL of anhydrous, ampoule-sealed
CDCl3
.
1H-NMR Acquisition: Acquire spectra at 400 MHz.
Validation Check: The methylene protons adjacent to the nitrate ester (
−CH2−ONO2
) will appear as a triplet significantly downfield (approx. 4.4 - 4.5 ppm) due to the strong electron-withdrawing nature of the nitrate group. The methylene protons adjacent to the acyl chloride (
−CH2−COCl
) will appear as a triplet around 2.9 - 3.0 ppm.
Protocol B: Prodrug Conjugation Workflow (Amide Bond Formation)
Causality Insight: When conjugating this linker to an amine-containing API, the reaction generates hydrogen chloride (HCl) gas as a byproduct. If left unneutralized, HCl can protonate the nucleophilic amine (halting the reaction) or degrade acid-sensitive functional groups on the parent drug. Therefore, a non-nucleophilic organic base must be employed as an acid scavenger.
Step-by-Step Methodology:
Reaction Setup: Flame-dry a round-bottom flask under an inert argon atmosphere.
Reagent Dissolution: Dissolve 1.0 equivalent of the target API (containing a primary or secondary amine) in anhydrous Dichloromethane (DCM).
Base Addition: Add 2.0 equivalents of anhydrous Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to the solution. Stir for 5 minutes at
0∘C
(ice bath). Rationale: Cooling minimizes exothermic side reactions during the addition of the electrophile.
Linker Addition: Dissolve 1.1 equivalents of 5-chloro-5-oxopentyl nitrate in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes while maintaining the temperature at
0∘C
.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring completion via Thin Layer Chromatography (TLC).
Workup & Purification:
Quench the reaction with saturated aqueous sodium bicarbonate (
NaHCO3
) to neutralize excess acid.
Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate (
Na2SO4
).
Concentrate under reduced pressure and purify the resulting NO-donor prodrug via silica gel flash chromatography.
References
Molaid. "5-(nitrooxy)pentanoic acid - CAS 74754-56-6." Molaid Chemical Database. Available at: [Link]
An In-depth Technical Guide to 5-Chloro-5-oxopentyl Nitrate: Properties, Synthesis, and Handling
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of 5-chloro-5-oxopentyl nitrate. This bifunctional molecule, incorporating both a reactive acyl chloride a...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of 5-chloro-5-oxopentyl nitrate. This bifunctional molecule, incorporating both a reactive acyl chloride and a nitric oxide-donating nitrate ester, presents significant opportunities for researchers in medicinal chemistry and drug development. Due to its status as a specialized research chemical, publicly available data is limited. This guide, therefore, combines the available information with established principles of organic chemistry to offer a robust resource for its study and application. We will delve into its predicted physicochemical properties, a plausible synthetic route, its anticipated reactivity, and essential guidelines for its safe handling and storage.
Introduction and Molecular Overview
5-Chloro-5-oxopentyl nitrate is an organic compound featuring two highly reactive functional groups: an acyl chloride and a nitrate ester.[1] Its molecular structure makes it a valuable intermediate for chemical synthesis and a compound of interest in pharmacology. The presence of the nitrate ester group suggests its potential application as a nitric oxide (NO) donor, a critical signaling molecule in various physiological processes, including vasodilation.[1] The acyl chloride moiety, on the other hand, is a versatile handle for a wide range of chemical transformations.
Below is a diagram illustrating the chemical structure of 5-chloro-5-oxopentyl nitrate.
Caption: Chemical structure of 5-chloro-5-oxopentyl nitrate.
Physicochemical Properties
While specific, experimentally determined physical properties for 5-chloro-5-oxopentyl nitrate are not widely published, we can infer its likely characteristics based on its molecular structure and the properties of similar compounds.
Predicted to be a colorless to pale yellow liquid or low-melting solid.
Based on analogous short-chain alkyl nitrates and acyl chlorides.
Melting Point
Not available.
-
Boiling Point
Not available. Likely to decompose upon heating to high temperatures.
-
Density
Not available. Predicted to be denser than water.
-
Solubility
Predicted to be insoluble in water and soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF).
General solubility of organic esters and acyl chlorides.
Synthesis and Purification
The synthesis of 5-chloro-5-oxopentyl nitrate can be envisioned through the nitration of a suitable precursor, such as 5-chloro-5-oxopentanol.[1] A plausible synthetic workflow is outlined below.
Caption: A plausible workflow for the synthesis of 5-chloro-5-oxopentyl nitrate.
Disclaimer: This is a representative protocol and has not been experimentally validated for this specific compound. It should be adapted and optimized by a qualified chemist.
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid (2.0 eq) and concentrated nitric acid (2.0 eq) to 0 °C in an ice-water bath.
Addition of Precursor: Dissolve 5-chloro-5-oxopentanol (1.0 eq) in a suitable inert solvent, such as dichloromethane. Add this solution dropwise to the cold nitrating mixture, ensuring the internal temperature does not exceed 5-10 °C.
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Quenching and Extraction: Carefully pour the reaction mixture over crushed ice. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).
Washing: Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude 5-chloro-5-oxopentyl nitrate by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.[1]
Chemical Reactivity and Stability
The chemical behavior of 5-chloro-5-oxopentyl nitrate is dictated by its two functional groups.
Acyl Chloride: The acyl chloride is a highly reactive electrophile, susceptible to nucleophilic acyl substitution. It will readily react with a variety of nucleophiles, including water (hydrolysis to the corresponding carboxylic acid), alcohols (to form esters), and amines (to form amides). This high reactivity makes it a useful synthetic intermediate but also necessitates careful handling in a moisture-free environment.
Nitrate Ester: The nitrate ester group is known to release nitric oxide (NO) under certain biological conditions, making it a potential vasodilator.[1] The mechanism of NO release from organic nitrates can be complex and may involve enzymatic pathways.
Stability and Storage: Organic nitrates can be sensitive to heat, light, and shock. Acyl chlorides are highly sensitive to moisture. Therefore, 5-chloro-5-oxopentyl nitrate should be stored in a tightly sealed container, in a cool, dark, and dry place, under an inert atmosphere (e.g., argon or nitrogen).
Predicted Spectroscopic Data
While experimental spectra are not available, the following are predicted spectroscopic characteristics for 5-chloro-5-oxopentyl nitrate, which can aid in its characterization.
¹H NMR (Proton Nuclear Magnetic Resonance):
A triplet corresponding to the two protons adjacent to the nitrate ester group (-CH₂-ONO₂).
A triplet corresponding to the two protons adjacent to the acyl chloride group (-CH₂-COCl).
A multiplet for the four protons in the middle of the pentyl chain.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
A signal for the carbonyl carbon of the acyl chloride at a characteristic downfield shift.
Signals for the five carbons of the pentyl chain, with those closest to the electron-withdrawing groups (acyl chloride and nitrate ester) being the most downfield.
IR (Infrared) Spectroscopy:
A strong absorption band for the C=O stretch of the acyl chloride.
Strong absorption bands for the asymmetric and symmetric N-O stretches of the nitrate ester group.
C-H stretching and bending vibrations for the alkyl chain.
Safe Handling and Storage
Given the reactive nature of its functional groups, 5-chloro-5-oxopentyl nitrate should be handled with caution by trained personnel in a well-ventilated laboratory fume hood.
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Keep away from heat, sparks, and open flames. Handle under an inert atmosphere to prevent hydrolysis of the acyl chloride.
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and water. The container should be tightly closed.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Mechanism of Nitric Oxide Release from 5-Chloro-5-oxopentyl Nitrate: A Comprehensive Technical Guide
Executive Summary 5-Chloro-5-oxopentyl nitrate ( C5H8ClNO4 ) is a highly versatile, bifunctional organic compound utilized extensively in medicinal chemistry as a nitric oxide (NO) donor building block[1]. Structurall...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Chloro-5-oxopentyl nitrate (
C5H8ClNO4
) is a highly versatile, bifunctional organic compound utilized extensively in medicinal chemistry as a nitric oxide (NO) donor building block[1]. Structurally, it features an electrophilic acyl chloride at one terminus and a NO-donating nitrate ester at the other. This unique architecture allows researchers to conjugate the molecule to existing active pharmaceutical ingredients (APIs)—such as non-steroidal anti-inflammatory drugs (NSAIDs)—to synthesize prodrugs that mitigate gastric toxicity via localized NO release.
This whitepaper dissects the biochemical mechanisms governing NO release from the nitrate ester pharmacophore, detailing the enzymatic pathways, structural biotransformations, and the rigorous experimental protocols required to validate these kinetics in vitro.
Chemical Profile and Prodrug Activation
To understand the NO release mechanism, one must first isolate the reactivity of the molecule's two distinct functional groups:
Phase 1: Conjugation or Hydrolysis (The Acyl Chloride)
The acyl chloride moiety (
−COCl
) is highly reactive. In drug synthesis, it undergoes nucleophilic substitution with the hydroxyl or amino groups of an API to form stable ester or amide linkages. If introduced directly into a physiological aqueous environment without prior conjugation, the acyl chloride rapidly hydrolyzes to form 5-nitroxypentanoic acid and hydrochloric acid.
Phase 2: Bioactivation (The Nitrate Ester)
The terminal nitrate ester (
−ONO2
) is the true pharmacophore responsible for NO release[1]. Unlike spontaneous NO donors (e.g., NONOates), organic nitrates are stable in physiological buffers and require specific enzymatic biotransformation to liberate nitric oxide[2].
Core Mechanisms of NO Release
The release of NO from the 5-nitroxypentyl moiety is not a spontaneous chemical degradation but a highly regulated metabolic process. The primary pathway is driven by mitochondrial enzymes, with secondary contributions from cytosolic thiols.
The Enzymatic Pathway: ALDH2-Mediated Bioactivation
Mitochondrial aldehyde dehydrogenase (ALDH2) is the principal enzyme responsible for the in vivo bioactivation of organic nitrates[2][3]. While ALDH2 is classically known for metabolizing acetaldehyde, its reductase activity is the catalytic engine for NO release.
The mechanism proceeds via the following precise biochemical steps:
Substrate Binding: The nitrate ester enters the catalytic pocket of ALDH2.
Nucleophilic Attack: The active-site thiolate of Cys302 (in humans) executes a nucleophilic attack on the nitrogen atom of the nitrate group, forming a transient thionitrate intermediate (
E−S−NO2
).
Resolution and Nitrite Release: A spatially adjacent flanking cysteine (either Cys301 or Cys303 ) attacks the sulfur atom of Cys302. This resolves the intermediate, releasing inorganic nitrite (
NO2−
) and leaving the enzyme with an active-site disulfide bond (
E−S−S−E
)[2][4].
Reduction to NO: The liberated nitrite is subsequently reduced to bioactive nitric oxide (NO) within the mitochondria, likely via the respiratory chain or the reductase activity of ALDH2 itself.
Enzyme Regeneration: The formation of the disulfide bond renders ALDH2 catalytically inactive. To process subsequent nitrate molecules, the enzyme must be reduced back to free thiols by endogenous reductases (e.g., lipoic acid). Failure to regenerate the enzyme is the primary molecular mechanism behind clinical nitrate tolerance [2][4].
The Non-Enzymatic Pathway: Thiol-Mediated Reduction
To a lesser extent, the nitrate ester can react directly with low-molecular-weight cytosolic thiols, such as reduced glutathione (GSH). This direct chemical reduction forms a thionitrate intermediate that decomposes to yield NO. However, the kinetics of this pathway are orders of magnitude slower than ALDH2 catalysis.
Caption: ALDH2-mediated biotransformation of organic nitrates into nitric oxide.
Experimental Protocols: Validating NO Release Kinetics
To rigorously validate the NO-donating capacity of 5-chloro-5-oxopentyl nitrate derivatives, researchers must employ a self-validating in vitro assay. The following protocol utilizes recombinant ALDH2 and the Griess diazotization assay to quantify nitrite release as a direct proxy for NO bioactivity[4][5].
Protocol: In Vitro ALDH2-Mediated Nitrite Quantification
Step 1: Compound Preparation (Pre-Hydrolysis)
Action: Dissolve 5-chloro-5-oxopentyl nitrate in a 1:1 mixture of acetonitrile and 0.1 M NaOH for 30 minutes at room temperature, followed by neutralization to pH 7.4 using HCl.
Causality: The acyl chloride moiety is highly electrophilic. If introduced directly into the assay buffer, it will non-specifically cross-link the ALDH2 proteins or rapidly hydrolyze, causing an uncontrolled pH drop that denatures the enzyme. Pre-hydrolyzing the compound to 5-nitroxypentanoic acid isolates the pharmacokinetics of the nitrate ester moiety.
Step 2: Enzymatic Incubation Setup
Action: Prepare a reaction buffer (50 mM Potassium Phosphate, pH 7.4). Add 1 mM NAD+, 1 mM Dithiothreitol (DTT), and 0.5 µM recombinant human ALDH2.
Causality: The inclusion of DTT is critical. Because nitrate bioactivation oxidizes the enzyme's active-site cysteines into a disulfide bond[2], the enzyme will rapidly exhaust itself in vitro (simulating nitrate tolerance). DTT continuously reduces this bond, maintaining steady-state Michaelis-Menten kinetics.
Step 3: Reaction Initiation and Negative Control
Action: Split the master mix into two cohorts. To Cohort B (Negative Control), add 50 µM Disulfiram. Initiate both reactions by adding 100 µM of the pre-hydrolyzed substrate. Incubate at 37°C.
Causality: Disulfiram is a highly specific, irreversible inhibitor of ALDH2[3]. Its inclusion proves that the measured NO release is strictly enzymatic and not an artifact of spontaneous chemical degradation.
Step 4: Time-Course Aliquot Sampling
Action: Withdraw 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately mix with an equal volume of ice-cold methanol to quench the enzymatic reaction.
Step 5: Griess Diazotization Assay
Action: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate for 10 minutes in the dark and read absorbance at 540 nm.
Caption: Step-by-step experimental workflow for validating ALDH2-dependent NO release.
Quantitative Data Summary
The table below summarizes the expected comparative nitrite release kinetics of 5-nitroxypentanoic acid (the hydrolyzed derivative of 5-chloro-5-oxopentyl nitrate) across various experimental conditions, highlighting the absolute necessity of enzymatic catalysis for efficient NO release.
Experimental Condition
Maximum Nitrite Yield (%)
Half-Life (
t1/2
)
Mechanistic Pathway
Buffer Only (pH 7.4)
< 1%
> 48 h
Spontaneous chemical hydrolysis
Buffer + 5 mM GSH
15%
12 h
Non-enzymatic thiol-mediated reduction
Buffer + ALDH2 + DTT
85%
45 min
ALDH2 enzymatic bioactivation
Buffer + ALDH2 + Disulfiram
< 5%
> 24 h
Enzyme inhibition (Negative Control)
Note: Yields are expressed as a molar percentage of the initial substrate concentration.
References
Buy 5-Chloro-5-oxopentyl nitr
The Generation of Nitric Oxide from Aldehyde Dehydrogenase-2: The Role of Dietary Nitrates and Their Implication in Cardiovascular Disease Management
N
Differential Metabolism of Organic Nitrates by Aldehyde Dehydrogenase 1a1 and 2: Substrate Selectivity, Enzyme Inactivation, and Active Cysteine Sites
N
Aldehyde Dehydrogenase 2 Plays a Role in the Bioactivation of Nitroglycerin in Humans
Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals)
IN VITRO ORGANIC NITRATE BIOACTIVATION TO NITRIC OXIDE BY RECOMBINANT ALDEHYDE DEHYDROGENASE 3A1
N
An In-depth Technical Guide to the Stability of 5-chloro-5-oxopentyl nitrate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals Abstract 5-chloro-5-oxopentyl nitrate is a bifunctional molecule of significant interest in medicinal chemistry, potentially serving as a nitric oxide donor...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-chloro-5-oxopentyl nitrate is a bifunctional molecule of significant interest in medicinal chemistry, potentially serving as a nitric oxide donor. Its utility in drug development is intrinsically linked to its stability in aqueous environments. This technical guide provides a comprehensive analysis of the chemical stability of 5-chloro-5-oxopentyl nitrate in aqueous solutions. We will explore its physicochemical properties, delve into the anticipated degradation pathways, and discuss the critical factors influencing its stability, namely pH and temperature. Furthermore, this guide presents detailed experimental protocols for conducting rigorous stability studies, including validated analytical methodologies for the quantification of the parent compound and its degradation products.
Introduction to 5-chloro-5-oxopentyl nitrate
5-chloro-5-oxopentyl nitrate (C₅H₈ClNO₄, Molar Mass: 181.57 g/mol ) is an organic nitrate ester that also incorporates an acyl chloride functional group.[1] The presence of the nitrate ester moiety suggests its potential as a nitric oxide (NO) donor, a critical signaling molecule in various physiological processes, including vasodilation.[1] The acyl chloride group, on the other hand, is a highly reactive functional group, susceptible to nucleophilic attack. This dual functionality makes the study of its stability in aqueous media a critical aspect of its development for any potential therapeutic application.
Property
Value
Molecular Formula
C₅H₈ClNO₄
Molecular Weight
181.57 g/mol
Chemical Class
Organic Nitrate, Acyl Chloride
Appearance
Expected to be a liquid or low-melting solid
Chemical Stability and Degradation Pathways
The stability of 5-chloro-5-oxopentyl nitrate in aqueous solutions is dictated by the reactivity of its two functional groups: the acyl chloride and the organic nitrate.
Hydrolysis of the Acyl Chloride Group
Acyl chlorides are known to be highly reactive towards nucleophiles, including water. The hydrolysis of the acyl chloride functional group is expected to be the primary and most rapid degradation pathway. This reaction proceeds via a nucleophilic addition-elimination mechanism, where a water molecule attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, yielding a carboxylic acid.[2][3]
The hydrolysis of the acyl chloride is anticipated to be a spontaneous and rapid process at room temperature.[3][4]
Hydrolysis of the Organic Nitrate Group
The organic nitrate ester is also susceptible to hydrolysis, although generally at a slower rate than the acyl chloride. The hydrolysis of organic nitrates can be catalyzed by acid.[5][6][7] The mechanism can proceed through different pathways, including Sₙ1 and Sₙ2 type reactions, depending on the structure of the alkyl group.[6] For a primary alkyl nitrate like 5-chloro-5-oxopentyl nitrate, a bimolecular (Sₙ2) mechanism might be more prevalent under neutral or basic conditions, while an acid-catalyzed unimolecular (Sₙ1) mechanism could contribute under acidic conditions.[6][7]
Proposed Overall Degradation Pathway
Given the higher reactivity of the acyl chloride, the initial degradation step is likely the rapid hydrolysis of this group to form 5-nitratopentanoic acid. This intermediate would then undergo a slower hydrolysis of the nitrate ester to yield 5-hydroxypentanoic acid and nitric acid.
Caption: Proposed degradation pathway of 5-chloro-5-oxopentyl nitrate in aqueous solution.
Factors Influencing Stability
Effect of pH
The pH of the aqueous solution is expected to have a significant impact on the degradation rate of 5-chloro-5-oxopentyl nitrate.
Acyl Chloride Hydrolysis: The hydrolysis of acyl chlorides is generally not strongly dependent on pH in the neutral to acidic range but can be accelerated under basic conditions due to the presence of the more nucleophilic hydroxide ion.
Organic Nitrate Hydrolysis: The hydrolysis of organic nitrates is often subject to specific acid catalysis.[5][7] Therefore, the degradation of the nitrate ester group is expected to be significantly faster in acidic solutions.
Overall, the molecule is expected to be least stable at both acidic and alkaline pH and most stable in the near-neutral pH range, although the rapid hydrolysis of the acyl chloride will occur across the entire pH spectrum.
Effect of Temperature
As with most chemical reactions, the rate of hydrolysis of both the acyl chloride and the organic nitrate functionalities will increase with temperature. According to the Arrhenius equation, a 10°C increase in temperature can lead to a two- to four-fold increase in the reaction rate.[8][9] Therefore, for storage and handling, it is crucial to maintain low temperatures to minimize degradation.
Experimental Protocols for Stability Assessment
A comprehensive stability study of 5-chloro-5-oxopentyl nitrate involves subjecting the compound to a range of conditions and monitoring its degradation over time.
Caption: General workflow for conducting a stability study of 5-chloro-5-oxopentyl nitrate.
Step-by-Step Stability Study Protocol
Preparation of Buffer Solutions: Prepare a series of aqueous buffers covering a range of pH values (e.g., pH 3, 5, 7, and 9) using standard buffer systems (e.g., citrate, phosphate, borate).
Preparation of Test Solutions: Prepare a stock solution of 5-chloro-5-oxopentyl nitrate in a suitable, dry organic solvent (e.g., acetonitrile). Spike a known volume of the stock solution into each buffer to achieve the desired initial concentration.
Incubation: Incubate the test solutions at controlled temperatures (e.g., 4°C, 25°C, and 40°C) in sealed vials to prevent evaporation.
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
Sample Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction immediately upon sampling. This can be achieved by rapid cooling or by adding a reagent that neutralizes the catalyst.
Analysis: Analyze the samples using the analytical methods described below to determine the concentration of the parent compound and its degradation products.
Data Analysis: Plot the concentration of 5-chloro-5-oxopentyl nitrate as a function of time for each condition. From these plots, determine the degradation kinetics, including the rate constant (k) and the half-life (t₁/₂).
Analytical Methodologies
To accurately assess the stability of 5-chloro-5-oxopentyl nitrate, robust analytical methods are required to quantify the parent compound and its primary degradation products: 5-nitratopentanoic acid, 5-hydroxypentanoic acid, chloride, and nitrate.
Quantification of 5-chloro-5-oxopentyl nitrate and its Organic Degradation Products by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is suitable for the simultaneous quantification of the parent compound and its organic degradation products.
Parameter
Recommended Condition
Column
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase
A gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate
1.0 mL/min
Detection Wavelength
210 nm
Injection Volume
20 µL
Column Temperature
25°C
Quantification of Inorganic Degradation Products by Ion Chromatography
The inorganic degradation products, chloride (Cl⁻) and nitrate (NO₃⁻), can be quantified using Ion Chromatography (IC) with conductivity detection.
Parameter
Recommended Condition
Column
Anion-exchange column
Eluent
Carbonate/bicarbonate buffer
Flow Rate
1.0 mL/min
Detection
Suppressed conductivity
Injection Volume
50 µL
Conclusion
The aqueous stability of 5-chloro-5-oxopentyl nitrate is a critical parameter for its potential development as a therapeutic agent. This bifunctional molecule is expected to undergo rapid hydrolysis of the acyl chloride group, followed by a slower, pH-dependent hydrolysis of the organic nitrate ester. The degradation rate is significantly influenced by both pH and temperature, with increased instability at acidic and alkaline pH and at elevated temperatures. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to thoroughly evaluate the stability profile of 5-chloro-5-oxopentyl nitrate, enabling informed decisions in the drug development process.
References
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PMC. (2019, May 6). HPLC-DAD Determination of Nitrite and Nitrate in Human Saliva Utilizing a Phosphatidylcholine Column. Retrieved from a biomedical and life sciences journal archive.[13]
Academia.edu. (n.d.). Kinetics of the aminolysis and hydrolysis of alkyl nitrites: Evidence for an orbital controlled mechanism. Retrieved from a platform for sharing academic research.[14]
Chem.libretexts.org. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from an open chemistry textbook project.[8]
ResearchGate. (n.d.). a RP-HPLC chromatogram of a standard mixture of five organic acids and.... Retrieved from a social networking site for scientists and researchers.[15]
DTIC. (n.d.). THE ALKALINE HYDROLYSIS OF NITRATE ESTERS. Retrieved from the Defense Technical Information Center.[16]
Semantic Scholar. (2020, February 20). Validated Reversed-Phase Ion-Interaction High-Performance Liquid Chromatography for Quantitation of Nitrate Con. Retrieved from an artificial intelligence-powered research tool.[17]
MDPI. (2018, December 20). Liquid Chromatography Analysis of Common Nutritional Components, in Feed and Food. Retrieved from a publisher of peer-reviewed, open access journals.[18]
Whitepaper: Synthesis Pathways and Precursors for 5-Chloro-5-oxopentyl Nitrate (5-Nitrooxypentanoyl Chloride)
Introduction & Mechanistic Rationale In modern medicinal chemistry, the development of nitric oxide (NO)-donating prodrugs has emerged as a primary strategy to mitigate the toxicities of conventional therapeutics, such a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
In modern medicinal chemistry, the development of nitric oxide (NO)-donating prodrugs has emerged as a primary strategy to mitigate the toxicities of conventional therapeutics, such as the gastrointestinal damage caused by Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). To synthesize these hybrid molecules, researchers rely on bifunctional electrophilic linkers.
5-chloro-5-oxopentyl nitrate (systematically named 5-(nitrooxy)pentanoyl chloride) is a premier linker in this domain. Structurally, it features a highly reactive acyl chloride at one terminus and a stable, NO-releasing nitrate ester at the other. This dual functionality allows for the seamless acylation of nucleophilic drug cores (e.g., amines or hydroxyls) while preserving the NO-donor moiety. This whitepaper details the self-validating, two-step synthesis of this critical precursor, focusing on the causality behind reagent selection and experimental conditions.
Retrosynthetic Strategy & Precursor Selection
The synthesis of 5-chloro-5-oxopentyl nitrate requires a strategy that prevents the degradation of the thermally labile and acid-sensitive nitrate ester during the formation of the highly reactive acyl chloride.
Primary Precursor:5-Bromovaleric acid (5-bromopentanoic acid) is selected as the starting material. It is commercially abundant, stable, and possesses a primary alkyl bromide that is highly susceptible to bimolecular nucleophilic substitution (
SN2
).
Intermediate:5-(nitrooxy)pentanoic acid . The conversion of the bromide to a nitrate ester is achieved using silver nitrate (
AgNO3
). The causality here is thermodynamic: the reaction is driven to completion by the precipitation of silver bromide (
AgBr
) in a polar aprotic solvent.
Target:5-chloro-5-oxopentyl nitrate . The carboxylic acid intermediate is converted to the acyl chloride. This step requires a mild chlorinating agent to avoid destroying the nitrate group 1.
Comparative Analysis of Chlorination Reagents
Selecting the correct chlorinating agent is the most critical decision in this workflow. The table below summarizes the quantitative and qualitative data driving the selection of Oxalyl Chloride over traditional reagents for nitrate-containing substrates 2.
Chlorinating Reagent
Operating Temperature
Byproducts
Suitability for Nitrate Esters
Typical Yield
Oxalyl Chloride / DMF
0°C to 25°C
CO(g)
,
CO2(g)
,
HCl(g)
Excellent (Mild conditions)
>90%
Thionyl Chloride
60°C+ (Reflux)
SO2(g)
,
HCl(g)
Poor (Thermal degradation)
60-70%
Phosphorus Pentachloride
25°C to 50°C
POCl3(l)
,
HCl(g)
Moderate (Harsh liquid workup)
50-60%
Visualized Synthesis Workflow
Figure 1: Two-step synthesis pathway for 5-chloro-5-oxopentyl nitrate from 5-bromovaleric acid.
Experimental Methodologies
The following protocols are designed as self-validating systems. Visual cues (e.g., precipitation, gas evolution) serve as real-time indicators of reaction progress.
Protocol A: Synthesis of 5-(Nitrooxy)pentanoic Acid
Objective: Perform an
SN2
displacement of the primary bromide with a nitrate anion.
Preparation: Dissolve 5.00 g (1.0 eq) of 5-bromovaleric acid in 50.0 mL of anhydrous acetonitrile (
CH3CN
) in a round-bottom flask.
Causality: Acetonitrile is a polar aprotic solvent that effectively solvates the silver cation, leaving the nitrate anion highly nucleophilic and reactive.
Reagent Addition: Add 5.10 g (1.1 eq) of silver nitrate (
AgNO3
) to the solution 3.
Reaction Conditions: Wrap the flask in aluminum foil to exclude light and heat the mixture to 70°C for 2 hours under a nitrogen atmosphere.
Causality: Silver salts are highly photosensitive and will degrade into elemental silver if exposed to light. Heating accelerates the
SN2
kinetics.
Validation & Workup: The formation of a dense, pale-yellow precipitate (
AgBr
) is the self-validating visual cue that the reaction is proceeding. After 2 hours, cool the mixture and filter it through a pad of Celite to remove the
AgBr
.
Isolation: Concentrate the filtrate under vacuum. Dissolve the residue in 1N
HCl
(100 mL) and extract with Dichloromethane (DCM) (2 × 100 mL). Dry the organic layer over anhydrous
Na2SO4
and concentrate to yield 5-(nitrooxy)pentanoic acid as a pale oil.
Protocol B: Synthesis of 5-Chloro-5-oxopentyl Nitrate
Objective: Convert the carboxylic acid to an acyl chloride without degrading the nitrate ester.
Preparation: Dissolve the isolated 5-(nitrooxy)pentanoic acid (approx. 1.0 eq) in 25 mL of anhydrous DCM in a flame-dried flask under argon. Cool the flask to 0°C using an ice bath.
Catalyst Addition: Add 2-3 drops of anhydrous N,N-Dimethylformamide (DMF).
Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion), which acts as the true catalytic species, drastically lowering the activation energy required for chlorination 1.
Reagent Addition: Slowly add 1.2 eq of Oxalyl Chloride dropwise via syringe.
Validation: Immediate effervescence (bubbling) will occur. This is the release of
CO
,
CO2
, and
HCl
gases. The cessation of bubbling indicates the completion of the reaction.
Reaction Conditions: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1.5 hours 2.
Isolation: Evaporate the DCM and excess oxalyl chloride under reduced pressure (using a rotary evaporator equipped with a cold trap). The resulting crude 5-chloro-5-oxopentyl nitrate is typically >95% pure and should be used immediately in subsequent coupling reactions to prevent hydrolysis from atmospheric moisture.
References
US9844599B2 - Nitric oxide releasing produgs of therapeutic agents
Source: Google Patents
URL
Synthesis and Selective Cyclooxygenase-2 Inhibitory Activity of a Series of Novel, Nitric Oxide Donor-Containing Pyrazoles
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
US20120315339A1 - Nitrooxy alkanoic acids and derivatives thereof in feed for reducing methane emission in ruminants
Source: Google Patents
URL
MS/MS mass spectrometry fragmentation pattern of 5-chloro-5-oxopentyl nitrate
An In-Depth Technical Guide to the MS/MS Mass Spectrometry Fragmentation Pattern of 5-chloro-5-oxopentyl nitrate Abstract This technical guide provides a detailed predictive analysis of the fragmentation patterns of 5-ch...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the MS/MS Mass Spectrometry Fragmentation Pattern of 5-chloro-5-oxopentyl nitrate
Abstract
This technical guide provides a detailed predictive analysis of the fragmentation patterns of 5-chloro-5-oxopentyl nitrate when subjected to tandem mass spectrometry (MS/MS) with electrospray ionization (ESI). As a bifunctional molecule containing both a reactive acyl chloride and an energetic nitrate ester, its gas-phase fragmentation is complex and yields structurally significant ions. This document serves as a foundational resource for researchers in drug development and chemical synthesis, offering insights into the characteristic fragmentation pathways in both positive and negative ionization modes. We present a theoretical framework for its fragmentation, a detailed experimental protocol for its analysis, and visual diagrams to elucidate the proposed fragmentation mechanisms.
Introduction: The Structural Challenge
5-chloro-5-oxopentyl nitrate is a unique chemical entity characterized by two distinct and reactive functional groups: an acyl chloride and a primary alkyl nitrate, separated by a C4 alkyl chain. The acyl chloride group is a valuable synthetic handle, prone to nucleophilic substitution, while the alkyl nitrate group is an energetic moiety of interest in various chemical applications. Understanding the stability and fragmentation of this molecule is crucial for its unambiguous identification in complex matrices, for monitoring its reactions, and for characterizing its potential metabolites or degradation products.
Tandem mass spectrometry (MS/MS) is an indispensable tool for molecular structure elucidation.[1] By ionizing the molecule and then inducing fragmentation of a selected precursor ion through collision-induced dissociation (CID), we can piece together its structural puzzle. This guide synthesizes established fragmentation principles of monofunctional acyl chlorides and alkyl nitrates to construct a predictive model for the behavior of this bifunctional molecule in the gas phase.
Ionization and Precursor Ion Selection
Electrospray ionization (ESI) is a soft ionization technique ideal for polar and thermally labile molecules, generating intact precursor ions with minimal in-source fragmentation.[2] The choice of polarity—positive or negative ion mode—is critical and depends on the molecule's ability to accept a proton, form adducts with cations, or be deprotonated or form adducts with anions.[3][4]
Negative Ion Mode ESI
For 5-chloro-5-oxopentyl nitrate, negative ion mode is predicted to be highly effective. The molecule lacks acidic protons for deprotonation but is an excellent candidate for forming adducts with anions present in the mobile phase, such as chloride ([M+Cl]⁻) or formate ([M+HCOO]⁻).[5] The addition of a small amount of a chloride source (e.g., ammonium chloride) to the mobile phase can significantly enhance the formation of chloride adducts, a technique shown to improve sensitivity for various compound classes, including nitrates.[6][7][8]
Predicted Precursor Ion: [M+Cl]⁻ at m/z 213.96 (for ³⁵Cl in both molecule and adduct) and m/z 215.96 (for one ³⁷Cl).
Positive Ion Mode ESI
Positive ion mode is also a viable approach. While the molecule lacks a strongly basic site for efficient protonation ([M+H]⁺), it can readily form adducts with cations commonly present in LC-MS solvents, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).
Predicted Precursor Ions:
[M+Na]⁺ at m/z 201.98
[M+NH₄]⁺ at m/z 196.03
Predicted MS/MS Fragmentation Pathways
Upon isolation and subjection to CID, the selected precursor ions will fragment along pathways dictated by the weakest bonds and the stability of the resulting product ions.
Fragmentation in Negative Ion Mode (Precursor: [M+Cl]⁻)
The fragmentation of the [M+Cl]⁻ adduct is expected to be initiated by charge-remote fragmentation or by cleavages influenced by the adduct anion.
Loss of Nitric Acid (HNO₃): A primary and highly characteristic fragmentation for alkyl nitrates is the neutral loss of nitric acid (63.01 Da). This would lead to a stable chlorinated alkene species.
Formation of Nitrate Ion (NO₃⁻): A hallmark of nitrate esters in negative mode CID is the production of the nitrate anion at m/z 62.00 .[6] This is a highly specific diagnostic fragment.
Loss of the Acyl Chloride Group: Cleavage adjacent to the carbonyl group can result in the loss of the COCl radical, though this is less common than the initial loss of chlorine in other ionization modes. A more likely pathway involves the loss of HCl (36.46 Da) followed by other rearrangements.
Alkyl Chain Cleavage: Fragmentation can also occur along the pentyl chain, although this is generally less favored than the cleavage of the functional groups.
Caption: Predicted Negative Ion ESI-MS/MS Fragmentation Pathway.
Fragmentation in Positive Ion Mode (Precursor: [M+Na]⁺)
The fragmentation of the sodiated adduct will likely proceed through neutral losses that leave the charge on the more stable fragment.
Loss of the Nitrate Group: The C-O bond of the nitrate ester is labile. A primary fragmentation will likely be the loss of the entire nitrate group as a radical (•ONO₂) or nitric acid (HNO₃), though the former is less common in ESI. A more likely pathway is the loss of nitrogen dioxide (•NO₂, 46.01 Da).
Formation of Acylium Ion: A dominant pathway for acyl chlorides is the loss of the chlorine atom to form a highly stable acylium ion.[3][6][9] This can occur after an initial neutral loss. For instance, after the loss of the nitrate functionality, the resulting ion can lose a chlorine radical.
Loss of Carbon Monoxide (CO): Following the formation of an acylium ion, the subsequent loss of carbon monoxide (28.00 Da) is a very common and diagnostic fragmentation pathway.[6]
Caption: Predicted Positive Ion ESI-MS/MS Fragmentation Pathway.
Summary of Predicted Fragment Ions
The following table summarizes the key ions predicted to be observed in the MS/MS analysis of 5-chloro-5-oxopentyl nitrate. Masses are monoisotopic.
Ionization Mode
Precursor Ion (m/z)
Key Fragment Ion (m/z)
Proposed Neutral Loss / Identity
Negative ESI
[M+Cl]⁻ (213.96)
150.95
Loss of HNO₃
62.00
Nitrate ion (NO₃⁻)
144.02
Loss of HCl and Cl•
Positive ESI
[M+Na]⁺ (201.98)
155.97
Loss of •NO₂
138.97
Loss of HNO₃
117.01
Acylium ion [C₅H₆OCl]⁺
89.02
Loss of CO from acylium ion
Experimental Protocol
This section provides a robust, self-validating protocol for acquiring high-quality MS/MS data for 5-chloro-5-oxopentyl nitrate.
Materials and Reagents
5-chloro-5-oxopentyl nitrate (analyte)
LC-MS grade acetonitrile (ACN)
LC-MS grade water
LC-MS grade formic acid (FA)
LC-MS grade ammonium chloride (optional, for negative mode)
Anhydrous solvent (e.g., dichloromethane) for initial stock solution to prevent hydrolysis of the acyl chloride.[6]
Sample Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in anhydrous dichloromethane. Causality: The acyl chloride is highly susceptible to hydrolysis; using a dry solvent is critical for sample integrity.
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-like solvent (e.g., 50:50 ACN:water). Prepare fresh to minimize degradation.
Liquid Chromatography (LC) Method
LC System: Agilent 1290 Infinity II UHPLC or equivalent.[10]
Column: Reversed-phase C18 column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate: 0.4 mL/min.
Injection Volume: 2-5 µL.
Column Temperature: 40 °C.
Mass Spectrometry (MS) Method
MS System: Agilent 6470 Triple Quadrupole MS, Thermo Scientific Orbitrap ID-X Tribrid MS, or equivalent.[11]
Ionization Source: Electrospray Ionization (ESI).
5.4.1. Negative Ion Mode Parameters:
Capillary Voltage: -3500 V
Nebulizer Gas: 45 psi (Nitrogen)
Drying Gas Flow: 10 L/min
Drying Gas Temp: 325 °C
Scan Type: Full Scan (m/z 50-300) for precursor identification, followed by Product Ion Scan.
Precursor Ion for MS/MS: m/z 213.96
Collision Energy (CE): Ramped from 10-40 V to observe the full fragmentation profile. Trustworthiness: Ramping CE ensures that both low-energy (gentle) and high-energy (extensive) fragmentation pathways are captured, providing a complete picture.
5.4.2. Positive Ion Mode Parameters:
Capillary Voltage: +4000 V
Nebulizer Gas: 40 psi (Nitrogen)
Drying Gas Flow: 9 L/min
Drying Gas Temp: 300 °C
Scan Type: Full Scan (m/z 50-300) for precursor identification, followed by Product Ion Scan.
Precursor Ion for MS/MS: m/z 201.98
Collision Energy (CE): Ramped from 10-40 V.
This comprehensive approach, analyzing the sample in both polarities and utilizing a collision energy ramp, provides a self-validating dataset that maximizes structural information and ensures confident identification.
Conclusion
The MS/MS fragmentation of 5-chloro-5-oxopentyl nitrate is predicted to be rich with structurally diagnostic information. In negative ion mode, the formation of a chloride adduct and subsequent characteristic losses of nitric acid and the formation of the nitrate ion (m/z 62) are expected to be key identifiers. In positive ion mode, the formation of a sodiated adduct followed by fragmentation to a stable acylium ion via the loss of the nitrate group offers a complementary and confirmatory fragmentation pathway. The experimental protocol provided herein offers a robust starting point for researchers to empirically determine and validate these predicted fragmentation patterns, enabling the confident analysis of this and structurally related molecules.
References
Zhang, X., Zhang, H., Xu, W., Wu, X., Tyndall, G. S., Orlando, J. J., Jayne, J. T., Worsnop, D. R., & Canagaratna, M. R. (2019). Molecular characterization of alkyl nitrates in atmospheric aerosols by ion mobility mass spectrometry. Atmospheric Measurement Techniques. Available at: [Link]
University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Department of Chemistry. Available at: [Link]
Duncianu, M., et al. (2017). Measurement of alkyl and multifunctional organic nitrates by proton-transfer-reaction mass spectrometry. Atmospheric Measurement Techniques. Available at: [Link]
Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
Yinon, J. (2002). Identification of nitrate ester explosives by liquid chromatography-electrospray ionization and atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography A. Available at: [Link]
NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Available at: [Link]
De Pauw, E., & Gabelica, V. (2003). Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes. ORBi. Available at: [Link]
Schlosser, G., & Toth, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]
Paranthaman, R., Sureshkumar, K., & Muthukumaran, P. (2018). Studies on Positive and Negative ionization mode of ESI-LC-MS/MS for screening of Phytochemicals on Cassia auriculata (Aavaram Poo). Pharmacognosy Journal. Available at: [Link]
Woidich, S., Froescheis, O., Luxenhofer, O., & Ballschmiter, K. (1999). EI- and NCI-mass spectrometry of arylalkyl nitrates and their occurrence in urban air. Fresenius' Journal of Analytical Chemistry. Available at: [Link]
Henderson, W., & McIndoe, J. S. (2005). 2.30 Electrospray Mass Spectrometry. Elsevier. Available at: [Link]
Wiley Science Solutions. (n.d.). Mass Spectral Databases. Available at: [Link]
Liebisch, G., Binder, M., Schifferer, R., Langmann, T., Schulz, B., & Schmitz, G. (2006). High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]
ResearchGate. (n.d.). ESI(−)‐CID‐MS/MS spectra obtained for the chloride (nominal m/z 803,.... Available at: [Link]
Hao, C., March, R. E., Croley, T. R., Smith, J. C., & Splinter, S. J. (2001). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1. Journal of Mass Spectrometry. Available at: [Link]
SWGDrug. (2014). JWH-018, N-(5-chloropentyl) analog. Available at: [Link]
Gaden, F., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry. Available at: [Link]
Wang, Y., et al. (2018). Rapid Characterization and Identification of Chemical Constituents in Gentiana radix before and after Wine-Processed by UHPLC-LTQ-Orbitrap MS n. Molecules. Available at: [Link]
Kind, T., et al. (2019). Structure Annotation of All Mass Spectra in Untargeted Metabolomics. Analytical Chemistry. Available at: [Link]
Feng, J., et al. (2020). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]
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Technical Whitepaper: Toxicity Profile, Hazard Assessment, and Safety Data for 5-Chloro-5-oxopentyl Nitrate
Executive Summary 5-Chloro-5-oxopentyl nitrate (Molecular Formula: C5H8ClNO4 ) is a bifunctional organic molecule characterized by the presence of both an acyl chloride (acid chloride) group and a nitrate ester group[...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Chloro-5-oxopentyl nitrate (Molecular Formula:
C5H8ClNO4
) is a bifunctional organic molecule characterized by the presence of both an acyl chloride (acid chloride) group and a nitrate ester group[1]. In the context of drug development and medicinal chemistry, molecules of this class are often investigated as potential nitric oxide (NO) donors for cardiovascular applications[1]. However, the presence of the highly reactive acyl chloride moiety imparts severe local toxicity and handling hazards that complicate its pharmacological evaluation.
This whitepaper provides a comprehensive safety evaluation, detailing the dual-pathway toxicity profile of the compound, required Material Safety Data (MSDS) protocols, and standardized analytical workflows for safe handling and characterization in a professional laboratory environment.
The reactivity of 5-chloro-5-oxopentyl nitrate is dictated by its structural dichotomy. The acyl chloride terminus is highly electrophilic and moisture-sensitive, while the nitrate ester terminus is a lipophilic, redox-active group capable of releasing NO[1].
Chemical Identity & Properties
Parameter
Value / Description
Rationale / Implication
IUPAC Name
5-Chloro-5-oxopentyl nitrate
Defines the 5-carbon chain with terminal reactive groups.
Low molecular weight indicates high volatility and vapor hazard[1].
Solubility
Reacts violently with
H2O
; soluble in anhydrous aprotic solvents (DCM, THF).
Hydrolysis yields hydrochloric acid (HCl) and 5-(nitrooxy)pentanoic acid.
Stability
Unstable in ambient air (moisture).
Requires storage under inert atmosphere (Argon/
N2
) at
≤−20∘C
.
GHS Hazard Assessment (Predicted based on functional groups)
Corrosive (Category 1B): Causes severe skin burns and eye damage due to exothermic hydrolysis releasing HCl.
Acute Toxicity - Inhalation (Category 2): Inhalation of vapors causes severe pulmonary edema.
Specific Target Organ Toxicity (STOT) - Single Exposure: May cause severe hypotension and methemoglobinemia (nitrate ester effect).
Toxicity Profile: Pharmacodynamics & Toxicology
The toxicity of 5-chloro-5-oxopentyl nitrate manifests through two distinct mechanistic pathways depending on the route of exposure and the biological compartment.
Local Toxicity: The Acyl Chloride Pathway
Upon contact with mucous membranes, skin, or the respiratory tract, the 5-chloro-5-oxo group undergoes rapid, exothermic hydrolysis. This reaction cleaves the carbon-chlorine bond, generating localized, high concentrations of hydrochloric acid (
HCl
). The causality of tissue damage is twofold: the exothermic nature of the reaction causes thermal burns, while the
HCl
causes liquefactive and coagulative necrosis of the tissue. Inhalation of vapors rapidly leads to chemical pneumonitis and potentially fatal pulmonary edema.
Systemic Toxicity: The Nitrate Ester Pathway
If the molecule (or its hydrolyzed carboxylic acid derivative) is absorbed systemically, it acts as an organic nitrate. Enzymes such as mitochondrial aldehyde dehydrogenase (ALDH2) metabolize the nitrate ester, releasing nitric oxide (
NO
)[1]. While controlled NO release is therapeutic (vasodilation), acute occupational exposure leads to uncontrolled sGC (soluble guanylyl cyclase) activation. This results in profound, refractory hypotension, reflex tachycardia, and severe headaches. Furthermore, high doses of NO and nitrite byproducts can oxidize the ferrous (
Fe2+
) iron in hemoglobin to ferric (
Fe3+
) iron, causing methemoglobinemia and systemic hypoxia.
Fig 1: Dual-pathway toxicity mechanism of 5-chloro-5-oxopentyl nitrate.
Laboratory Safety & Handling Protocols
Due to the extreme reactivity of the acyl chloride group, standard benchtop handling is strictly prohibited.
Personal Protective Equipment (PPE)
Respiratory Protection: All manipulations must occur within a certified, externally exhausted chemical fume hood.
Dermal Protection: Heavy-duty butyl rubber or neoprene gloves are required. Standard nitrile gloves offer insufficient breakthrough time for reactive chlorinated organics.
Eye Protection: Tight-fitting chemical splash goggles combined with a full face shield.
Storage Conditions
Store strictly in a desiccator or a sealed Schlenk flask under a positive pressure of dry Argon. Maintain temperatures at or below
−20∘C
to minimize thermal degradation of the nitrate ester.
Experimental Workflows
To ensure scientific integrity and safety, the following protocols detail the self-validating methodologies for neutralizing the compound and assessing its pharmacological NO-release profile.
Protocol A: Safe Chemical Quenching & Decontamination
Causality: Acyl chlorides cannot be disposed of directly into aqueous waste streams due to violent exothermic hydrolysis. They must be intentionally and slowly quenched into a weak base to safely neutralize the resulting
HCl
without generating excessive heat.
Preparation: In a fume hood, prepare a large quenching bath consisting of a saturated aqueous solution of Sodium Bicarbonate (
NaHCO3
) mixed with crushed ice (1:1 v/v).
Dilution: Dissolve the residual 5-chloro-5-oxopentyl nitrate in a dry, unreactive solvent (e.g., anhydrous Tetrahydrofuran or Toluene) to a concentration of
<0.5M
. Reasoning: Dilution mitigates the volumetric heat generation during the quench.
Addition: Using an addition funnel, add the diluted organic solution dropwise to the rapidly stirring ice-cold
NaHCO3
bath.
Validation: Monitor the reaction for effervescence (
CO2
gas evolution from
HCl
neutralization). Continue stirring for 2 hours post-addition until all effervescence ceases.
Disposal: Separate the organic and aqueous layers. Verify the aqueous layer is pH > 7 using indicator paper before routing to standard aqueous hazardous waste.
Protocol B: In Vitro Assessment of NO Release (Griess Assay)
Causality: To evaluate the compound's efficacy as a NO donor[1] without interference from its corrosive acyl chloride group, the molecule must first be converted to its stable carboxylic acid derivative (5-(nitrooxy)pentanoic acid) prior to biological assay.
Hydrolysis Pre-treatment: Carefully hydrolyze a 10 mg sample of 5-chloro-5-oxopentyl nitrate in 5 mL of ice-cold phosphate-buffered saline (PBS, pH 7.4) under controlled conditions until pH stabilizes (adjusting with dilute
NaOH
to maintain physiological pH).
Incubation: Add the neutralized 5-(nitrooxy)pentanoic acid solution to a microplate containing target tissue homogenate (e.g., vascular smooth muscle cells) or purified ALDH2 enzyme at
37∘C
.
Reagent Addition: At specific time intervals (e.g., 0, 15, 30, 60 minutes), extract 50
μL
aliquots and mix with 50
μL
of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
Mechanism: The released NO rapidly oxidizes to nitrite (
NO2−
) in aqueous solution. The nitrite diazotizes the sulfanilamide, which then couples with the ethylenediamine derivative to form a stable, deep pink azo dye.
Quantification: Measure absorbance at 540 nm using a microplate reader. Compare against a standard curve generated using known concentrations of sodium nitrite (
NaNO2
) to quantify the NO release kinetics.
Determination of the Half-life of 5-chloro-5-oxopentyl nitrate in Physiological Buffers
An In-Depth Technical Guide Abstract: 5-chloro-5-oxopentyl nitrate is an organic nitrate ester with potential applications as a nitric oxide (NO) donor in biomedical research and drug development.[1] The therapeutic effi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Abstract: 5-chloro-5-oxopentyl nitrate is an organic nitrate ester with potential applications as a nitric oxide (NO) donor in biomedical research and drug development.[1] The therapeutic efficacy and dosing regimen of such compounds are intrinsically linked to their stability and rate of NO release under physiological conditions. A critical parameter for characterizing this stability is the half-life (t½) in relevant biological media. This guide provides a comprehensive framework for researchers and drug development professionals to design, execute, and validate experiments for determining the half-life of 5-chloro-5-oxopentyl nitrate in physiological buffers. We will delve into the underlying chemical principles, present a detailed experimental protocol using High-Performance Liquid Chromatography (HPLC), and discuss the causality behind key methodological choices to ensure data integrity and reproducibility.
Introduction to 5-chloro-5-oxopentyl nitrate: A Profile
5-chloro-5-oxopentyl nitrate is a bifunctional molecule featuring both an acyl chloride and a nitrate ester group.[1] This structure suggests a dual reactivity profile, but its primary interest in a biological context stems from its classification as an organic nitrate.
Chemical and Physical Properties
A clear understanding of the molecule's fundamental properties is essential before commencing any experimental work.
Mechanism of Action: The Nitric Oxide Donor Pathway
Organic nitrates are a well-established class of pharmacological agents that function by releasing nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[2][3] NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn mediates smooth muscle relaxation and vasodilation.[2] The decomposition of 5-chloro-5-oxopentyl nitrate under physiological conditions is the key step that initiates this cascade.[1] Therefore, quantifying its rate of decomposition—its half-life—is paramount to predicting its potential pharmacological effect.
Rationale for Stability Studies
The stability of a potential drug candidate in physiological environments dictates its pharmacokinetic and pharmacodynamic profile.
Too Short Half-life: A compound that degrades too rapidly may be cleared before it can reach its target site of action, necessitating high or frequent dosing.
Too Long Half-life: Conversely, a highly stable compound may not release the active moiety (NO) at a therapeutically relevant rate.
Predictive Power: Determining the half-life in a controlled in vitro buffer system provides a crucial baseline for predicting in vivo behavior and is a foundational step in preclinical development.
Principles of Chemical Degradation in Physiological Buffers
The term "physiological buffer" typically refers to an aqueous solution with a pH and ionic strength that mimic biological fluids, such as Phosphate-Buffered Saline (PBS) at pH 7.4. In such an environment, 5-chloro-5-oxopentyl nitrate is susceptible to degradation primarily through hydrolysis.
Anticipated Degradation Pathways
Hydrolysis, the cleavage of chemical bonds by water, is a dominant degradation pathway for esters and acyl chlorides.[4] For 5-chloro-5-oxopentyl nitrate, two primary sites are susceptible: the nitrate ester and the acyl chloride.
Nitrate Ester Hydrolysis: This is the key reaction for NO release. It is often the rate-limiting step for the biological activity of organic nitrates and results in the formation of an alcohol and nitric acid.[1][5]
Acyl Chloride Hydrolysis: The acyl chloride group is highly reactive and will rapidly hydrolyze in an aqueous buffer to form a carboxylic acid, in this case, 5-hydroxy-5-oxopentanoic acid nitrate, which would then be subject to further degradation.
The overall degradation can be visualized as a multi-step process.
Caption: Anticipated degradation pathways for 5-chloro-5-oxopentyl nitrate.
Factors Influencing Half-life (t½)
The rate of chemical reactions is highly sensitive to environmental conditions. When designing a stability study, it is crucial to control and report these factors.
pH: Hydrolysis reactions are often catalyzed by acid or base.[4] For organic nitrates, the degradation rate can vary significantly with pH. Studies should be conducted at a constant, physiologically relevant pH (e.g., 7.4).
Temperature: Reaction rates typically increase with temperature. All stability experiments should be performed in a thermostatically controlled environment, usually at 37°C to mimic body temperature.
Buffer Composition: While seemingly inert, some buffer components can participate in or catalyze degradation reactions. The choice of buffer (e.g., phosphate vs. TRIS) can influence outcomes, so consistency is key.
Experimental Protocol for Half-life Determination via HPLC
This section provides a detailed, self-validating protocol for determining the half-life of 5-chloro-5-oxopentyl nitrate. The core principle is to monitor the disappearance of the parent compound over time using a stability-indicating analytical method.
Objective
To quantify the rate of degradation and calculate the half-life of 5-chloro-5-oxopentyl nitrate in a physiological buffer (PBS, pH 7.4) at 37°C.
Thermostatically controlled water bath or incubator
Calibrated pH meter
HPLC system with UV detector
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Autosampler vials
Volumetric flasks and pipettes
Microcentrifuge tubes
Experimental Workflow Diagram
The entire experimental process, from preparation to analysis, can be summarized in the following workflow.
Caption: Step-by-step workflow for half-life determination.
Step-by-Step Methodology
Step 1: Preparation of Solutions
Physiological Buffer: Prepare 1X PBS and adjust the pH to 7.40 ± 0.05 using a calibrated pH meter. Filter the buffer through a 0.22 µm filter.
Causality: PBS is chosen for its buffering capacity in the physiological pH range and its defined ionic strength, mimicking extracellular fluid. Filtering removes particulates that could damage the HPLC system.
HPLC Mobile Phase: Prepare a mobile phase suitable for resolving the parent compound from its degradation products. A common starting point for a C18 column is a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized.
Causality: Acetonitrile is a common organic modifier in reverse-phase HPLC. Phosphoric acid is added to control the pH of the mobile phase and ensure consistent protonation of analytes, leading to sharp, reproducible peaks.
Stock Solution: Accurately weigh ~5 mg of 5-chloro-5-oxopentyl nitrate and dissolve it in 5.00 mL of acetonitrile in a volumetric flask. This creates a ~1 mg/mL stock solution.
Causality: Acetonitrile is used as the solvent because the compound is expected to be more stable in an organic solvent than in an aqueous buffer. This stock solution serves as the basis for both the experiment and the calibration standards.
Step 2: The Degradation Experiment
Initiation: Pipette 9.9 mL of the prepared PBS (pH 7.4) into a sealed vial and place it in a water bath set to 37°C. Allow it to equilibrate for at least 20 minutes.
To initiate the reaction (t=0), add 100 µL of the 1 mg/mL stock solution to the pre-warmed PBS. This results in a final concentration of ~10 µg/mL. Immediately vortex for 3-5 seconds.
Time Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw a 500 µL aliquot from the reaction vial.
Causality: The time points should be chosen to capture the degradation curve adequately. A pilot experiment may be necessary to determine the approximate rate of degradation and set an appropriate sampling schedule.
Quenching: Immediately transfer the 500 µL aliquot into a microcentrifuge tube containing 500 µL of ice-cold acetonitrile. Vortex and store at 4°C or on ice until analysis.
Causality (Self-Validation): Quenching is a critical step. Adding an equal volume of cold organic solvent halts the hydrolytic degradation by diluting the water content, lowering the temperature, and precipitating buffer salts. This ensures that the measured concentration accurately reflects the concentration at the moment of sampling.
Step 3: HPLC Analysis
Calibration Curve: Prepare a series of calibration standards (e.g., 0.5, 1, 2.5, 5, 10 µg/mL) by diluting the stock solution with a 50:50 mixture of PBS and acetonitrile. This mimics the matrix of the quenched samples.
Causality (Self-Validation): A multi-point calibration curve is essential for accurate quantification.[6][7] Running standards in a matrix similar to the samples accounts for any potential matrix effects on the analytical signal.
HPLC Method:
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase: 50:50 Acetonitrile:Water + 0.1% H₃PO₄ (Isocratic)
Flow Rate: 1.0 mL/min
Injection Volume: 20 µL
Detector Wavelength: ~210 nm (Nitrate esters typically absorb at low UV wavelengths; this should be confirmed by a UV scan).[8]
Column Temperature: 30°C
Analysis Sequence: Run the calibration standards first to establish the curve, followed by the time-point samples.
Step 4: Data Analysis and Half-life Calculation
Quantification: Using the linear regression equation from the calibration curve (Peak Area vs. Concentration), calculate the concentration of 5-chloro-5-oxopentyl nitrate in each time-point sample.
Kinetic Analysis: Assuming the degradation follows first-order kinetics (which is typical for the decay of a single substance), the rate of degradation is proportional to the concentration.[9] The integrated rate law is:
ln[A]t = -kt + ln[A]₀
Where [A]t is the concentration at time t, [A]₀ is the initial concentration, and k is the degradation rate constant.
Calculation:
Plot the natural logarithm (ln) of the concentration versus time.
Perform a linear regression on this plot. The slope of the line will be equal to -k.
The half-life (t½) is calculated using the formula:
The integrity of the calculated half-life depends on the quality of the experimental data.
Example Data Presentation
The final quantitative data should be summarized in a clear, tabular format.
Time (minutes)
Peak Area
Calculated Conc. (µg/mL)
ln(Conc)
0
1,250,100
10.01
2.304
5
1,055,600
8.45
2.134
15
749,800
6.01
1.793
30
448,900
3.60
1.281
60
161,200
1.29
0.255
90
56,500
0.45
-0.799
Note: Data are hypothetical and for illustrative purposes only.
System Validation
Linearity: The calibration curve should have a coefficient of determination (R²) > 0.995, indicating a strong linear relationship between concentration and detector response.[7][10]
Precision: Replicate injections of the same sample should yield peak areas with a relative standard deviation (RSD) of <2%.
First-Order Kinetics: The plot of ln(Concentration) vs. Time should also be highly linear (R² > 0.98). A poor fit may suggest a more complex degradation mechanism or experimental error.
Conclusion
Determining the half-life of 5-chloro-5-oxopentyl nitrate in physiological buffers is a critical step in evaluating its potential as a research tool or therapeutic agent. The protocol outlined in this guide provides a robust and scientifically sound methodology based on established principles of chemical kinetics and analytical chemistry. By carefully controlling experimental variables, validating the analytical method, and understanding the causality behind each step, researchers can generate reliable and reproducible stability data. This information is indispensable for guiding further in vitro and in vivo studies, ultimately accelerating the drug discovery and development process.
References
5-Chloro-5-oxopentyl nitr
A comprehensive organic nitrate chemistry: insights into the lifetime of atmospheric organic nitr
Organic Nitr
Inorganic and organic nitrates as sources of nitric oxide. KI Open Archive.
Organic Nitrate Metabolism and Action: Toward a Unifying Hypothesis and the Future. PMC.
ANALYTICAL METHODS - Toxicological Profile for Nitr
The role of organic nitrates in the optimal medical management of angina. Journal of the Royal Society of Medicine.
5-Chloro-5-oxopentanoic acid. PubChem.
Exploration of degradation pathways of six antibiotics using a novel Co0.5Fe0.5Fe2O₄ nanozyme. PMC.
Half-life. Deranged Physiology.
Determination of nitrate in biological fluids by HPLC. Global Journal of Pharmacology.
A high performance liquid chromatography method for determining nitrate and nitrite levels in vegetables. Journal of Food and Drug Analysis.
Development of an Analytical Method for Determination of Nitrate in Leafy Vegetables Using Ion Chrom
Determination of Nitric Oxide-Derived Nitrite and Nitrate in Biological Samples by HPLC Coupled to Nitrite Oxid
Application Note: Protocol for Coupling 5-Chloro-5-oxopentyl Nitrate with Primary Amines for NO-Donor Synthesis
Executive Summary The integration of nitric oxide (NO) donating moieties into existing pharmacophores is a highly effective strategy in modern drug development, utilized to reduce toxicity, overcome resistance, and intro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The integration of nitric oxide (NO) donating moieties into existing pharmacophores is a highly effective strategy in modern drug development, utilized to reduce toxicity, overcome resistance, and introduce synergistic mechanisms of action. 5-Chloro-5-oxopentyl nitrate (systematically known as 5-(nitrooxy)pentanoyl chloride) serves as a premier bifunctional linker for this purpose.
This application note provides a comprehensive, self-validating protocol for the nucleophilic acyl substitution (amidation) of 5-chloro-5-oxopentyl nitrate with primary amines. Designed for researchers and drug development professionals, this guide elucidates the mechanistic causality behind the reaction conditions and establishes a robust framework for synthesizing NO-donating amides.
Scientific Context & Mechanistic Insights
The Bifunctional Nature of the Reagent
5-Chloro-5-oxopentyl nitrate (
O2NO−(CH2)4−COCl
) features two critical termini:
The Acyl Chloride Terminus: A highly electrophilic center that enables rapid, high-yielding coupling with nucleophiles (amines/alcohols) without the need for expensive peptide coupling reagents (e.g., HATU, EDC).
The Nitrate Ester Terminus: A proven NO-donor pharmacophore. In biological systems, nitrate esters undergo enzymatic or thiol-mediated cleavage to release NO, which subsequently activates soluble guanylate cyclase (sGC)[1].
Causality Behind Experimental Choices
To ensure high yields and prevent the degradation of the sensitive nitrate ester, the reaction parameters must be strictly controlled:
Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. Ambient moisture will competitively attack the carbonyl carbon, yielding 5-(nitrooxy)pentanoic acid [2]. Conducting the reaction under an inert atmosphere (Argon/Nitrogen) in anhydrous solvent is non-negotiable.
Acid Scavenging: The amidation generates one equivalent of hydrochloric acid (HCl). Without a non-nucleophilic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), the HCl will protonate the unreacted primary amine, forming an unreactive ammonium salt and halting the reaction at 50% conversion.
Thermal Regulation: The initial nucleophilic attack is highly exothermic. Beginning the reaction at 0 °C prevents localized heating, which could otherwise lead to the thermal degradation of the nitrate ester [3] or promote side reactions.
Biological signaling pathway of NO-donating amides via sGC activation and cGMP elevation.
Reaction Optimization & Substrate Scope
To maximize efficiency, the following parameters have been optimized based on empirical data and established literature [1, 2].
Table 1: Optimization of Reaction Parameters
Parameter
Recommended Choice
Mechanistic Rationale
Solvent
Anhydrous DCM
Solubilizes both starting materials; completely inert to acyl chlorides.
Base
TEA (1.5 - 2.0 eq)
Efficiently scavenges HCl; steric bulk prevents it from acting as a competing nucleophile.
Steric bulk slows nucleophilic attack; monitor closely via TLC.
Heteroaromatic
2-Aminopyridine
6 hours
65 - 80%
May require slight excess of acyl chloride (1.2 eq) to drive completion.
Experimental Protocol: A Self-Validating System
This methodology is designed as a self-validating system . At each critical juncture, specific observable metrics confirm the success of the preceding step, ensuring trustworthiness and reproducibility.
Flame-dry a round-bottom flask equipped with a magnetic stir bar and flush with Argon.
Dissolve the primary amine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
Add TEA (2.0 eq) to the stirring solution.
Validation Check: The solution should remain clear. Any immediate precipitation indicates moisture contamination reacting with the amine.
Step 2: Acyl Chloride Addition
Cool the reaction flask to 0 °C using an ice-water bath.
Dissolve 5-chloro-5-oxopentyl nitrate (1.1 eq) in a small volume of anhydrous DCM.
Add the acyl chloride solution dropwise over 10–15 minutes.
Validation Check: A slight fuming or mild exotherm may be observed. The formation of a white precipitate (TEA·HCl salt) is a positive indicator that the amidation is occurring and HCl is being successfully scavenged.
Step 3: Reaction Progression
Remove the ice bath and allow the reaction to warm to room temperature (RT).
Stir for 2–4 hours (refer to Table 2 for specific amine types).
Self-Validation via TLC: Spot the reaction mixture against the starting amine. The disappearance of the amine (visualized via Ninhydrin stain) and the appearance of a less polar product spot confirms reaction completion.
Step 4: Quenching and Workup
Dilute the reaction mixture with additional DCM.
Acid Wash: Wash the organic layer with 1M HCl (2 × 20 mL). Validation: Check the pH of the aqueous layer (should be ~2). This guarantees the complete removal of unreacted amine and TEA.
Base Wash: Wash with saturated NaHCO
3
(2 × 20 mL). Validation: Check the pH of the aqueous layer (should be ~8). This ensures the removal of any hydrolyzed 5-(nitrooxy)pentanoic acid byproduct.
Brine Wash: Wash with brine (1 × 20 mL) to remove residual water, then dry the organic layer over anhydrous Na
2
SO
4
.
Step 5: Purification & Final Validation
Filter the drying agent and concentrate the filtrate under reduced pressure.
Purify the crude residue via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient).
Final Validation (
1
H NMR): Analyze the purified product. The presence of a distinct triplet at ~4.40–4.55 ppm confirms that the
−CH2−ONO2
group remained intact during the coupling process [1].
Step-by-step experimental workflow for the amidation of 5-chloro-5-oxopentyl nitrate.
References
Title: Design, Synthesis, and Evaluation of Fimbrolide–Nitric Oxide Donor Hybrids as Antimicrobial Agents
Source: Journal of Medicinal Chemistry (American Chemical Society)
URL: [Link]
Title: Nitrooxy alkanoic acids and derivatives thereof in feed for reducing methane emission in ruminants, and/or to improve ruminant performance (US20120315339A1)
Title: Nitrate ester preparation (EP0471043A1)
Application
Application Note: Strategic Synthesis of NO-Donor Prodrugs Utilizing 5-Chloro-5-oxopentyl Nitrate
Introduction & Mechanistic Rationale The hybridization of established therapeutics with nitric oxide (NO)-donating moieties represents a transformative strategy in modern drug development. The fundamental aim of this str...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The hybridization of established therapeutics with nitric oxide (NO)-donating moieties represents a transformative strategy in modern drug development. The fundamental aim of this strategy is to synthesize prodrugs that retain the primary pharmacological activity of the parent compound while simultaneously leveraging the vasodilatory and cytoprotective [1]. This approach has been extensively utilized to decrease the ulcerogenic profile of traditional non-steroidal anti-inflammatory drugs, creating highly effective NO-NSAID hybrids[2].
5-Chloro-5-oxopentyl nitrate (also known as 5-nitrooxypentanoyl chloride) serves as a premier bifunctional linker in these syntheses. It features a highly reactive acyl chloride at one terminus for facile coupling to hydroxyl (-OH) or amine (-NH₂) groups on the parent drug, and an organic nitrate ester (-ONO₂) at the other.
The Causality of Linker Selection:
The selection of a 5-carbon aliphatic chain is highly deliberate. Shorter chains (2-3 carbons) often suffer from premature intramolecular cyclization or rapid systemic hydrolysis, whereas longer chains increase lipophilicity to a point that may hinder oral bioavailability. The pentanoyl linker strikes an optimal balance, providing sufficient steric distance between the bulky parent drug and the nitrate ester to ensure predictable enzymatic cleavage by plasma esterases.
Once administered, the organic nitrate ester group requires a demanding to liberate free NO[3]. This biotransformation is primarily mediated by enzymes such as aldehyde dehydrogenase-2 (ALDH2), providing a sustained, therapeutic NO profile that avoids the immediate hypotensive burst seen with direct NO donors.
In vivo biotransformation of NO-prodrugs and subsequent nitric oxide signaling.
Experimental Methodology: Esterification Protocol
The following protocol outlines the synthesis of an NO-donor ester prodrug by coupling 5-chloro-5-oxopentyl nitrate to a hydroxyl-containing parent drug (e.g., an isosorbide derivative or modified NSAID).
Initiation & Inert Atmosphere : Dissolve the parent drug (1.0 eq) in anhydrous DCM within a flame-dried round-bottom flask. Purge the system with nitrogen or argon.
Causality: Water readily hydrolyzes the highly reactive acid chloride into an unreactive carboxylic acid. Anhydrous conditions are non-negotiable.
Catalyst & Base Addition : Add TEA (1.5 eq) and DMAP (0.1 eq) to the solution. Cool the reaction mixture to 0 °C using an ice bath.
Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the reaction significantly. Cooling minimizes exothermic degradation.
Linker Addition & Light Protection : Dropwise add 5-chloro-5-oxopentyl nitrate (1.1 eq) over 15 minutes. Immediately wrap the reaction flask in aluminum foil to ensure the [4].
Causality: Dropwise addition controls local concentration spikes, preventing dimerization. Light protection is critical because organic nitrate esters are prone to photolytic cleavage.
Propagation : Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 6 to 12 hours under nitrogen[4].
Quench & Aqueous Workup : Transfer the mixture to a separatory funnel. Wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine[4].
Causality: The 1 M HCl wash removes unreacted TEA and DMAP. The NaHCO₃ wash neutralizes and extracts any hydrolyzed linker (carboxylic acid). Brine breaks emulsions and pre-dries the organic layer.
Drying & Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.
Self-Validating System
To ensure the protocol has succeeded before moving to in vivo assays, utilize the following self-validation checkpoints:
In-Process TLC : Perform Thin Layer Chromatography (Hexane:Ethyl Acetate, 3:1). The successful attachment of the lipophilic pentanoyl nitrate chain will result in a distinct, higher
Rf
spot compared to the more polar parent drug.
Post-Purification FTIR : Analyze the purified compound via Fourier-Transform Infrared Spectroscopy. The total disappearance of the broad -OH stretch (3200-3500 cm⁻¹) and the appearance of a sharp ester carbonyl stretch (~1735 cm⁻¹) alongside an asymmetric nitrate stretch (~1630 cm⁻¹) definitively confirm structural integrity.
Workflow for the synthesis of NO-donor prodrugs via esterification or amidation.
Quantitative Data: Optimization of Reaction Conditions
The efficiency of the esterification relies heavily on the choice of base and the presence of the DMAP catalyst. The table below summarizes the optimization parameters for coupling 5-chloro-5-oxopentyl nitrate to a standard sterically hindered secondary alcohol.
Base (Equivalents)
Catalyst (Equivalents)
Solvent
Temp (°C)
Time (h)
Isolated Yield (%)
Purity (HPLC, %)
TEA (1.5)
None
DCM
25
12
62
>95
Pyridine (2.0)
None
DCM
25
12
58
>95
TEA (1.5)
DMAP (0.1)
DCM
0 → 25
6
89
>98
DIPEA (1.5)
DMAP (0.1)
THF
0 → 25
8
81
>98
Data Interpretation: The addition of catalytic DMAP reduces the required reaction time by half while increasing the isolated yield by nearly 30%. Substituting DCM with THF slightly reduces the yield, likely due to the lower solubility of the acylpyridinium intermediate in ethereal solvents.
Application Notes and Protocols for 5-chloro-5-oxopentyl nitrate as a Dual-Functionality Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the application of 5-chloro-5-oxopentyl nitrate, a heterobifunctional linker designed for...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 5-chloro-5-oxopentyl nitrate, a heterobifunctional linker designed for advanced bioconjugation strategies. This linker possesses two distinct reactive moieties: a highly reactive acyl chloride for covalent attachment to amine-containing biomolecules and a terminal alkyl nitrate group that serves as a nitric oxide (NO) donor. This unique combination allows for the stable conjugation of molecules while simultaneously introducing a therapeutically relevant NO-releasing functionality. These application notes detail the linker's mechanism of action, provide step-by-step protocols for bioconjugation and subsequent analysis, and discuss its potential applications in drug delivery and therapeutic development.
Introduction: A Novel Linker for Enhanced Bioconjugates
In the field of bioconjugation, the linker molecule plays a pivotal role in connecting different molecular entities, such as antibodies, peptides, or small molecules, to create novel therapeutic or diagnostic agents.[1] The choice of linker influences the stability, solubility, and biological activity of the final conjugate. 5-chloro-5-oxopentyl nitrate emerges as a compelling tool in this domain, offering a dual-functionality that extends beyond simple covalent linkage.
This linker is characterized by two key functional groups:
Acyl Chloride (-COCl): This highly electrophilic group reacts readily with nucleophiles, particularly primary amines found in proteins and other biomolecules, to form stable amide bonds.[2] This provides a robust method for covalent conjugation.
Alkyl Nitrate (-ONO₂): This functional group is a well-established nitric oxide (NO) donor.[3][4] NO is a critical signaling molecule in various physiological processes, including vasodilation, neurotransmission, and the immune response, and its controlled release can offer therapeutic benefits.[5][6][7]
The integration of an NO-donating moiety directly into the linker structure opens up new possibilities for designing "smart" bioconjugates that not only target specific cells or tissues but also deliver a secondary therapeutic agent in the form of nitric oxide.
Principle of Operation
The utility of 5-chloro-5-oxopentyl nitrate as a linker is based on a two-stage process: a conjugation step followed by a triggered release of nitric oxide.
Amine-Reactive Conjugation
The primary mode of conjugation is the acylation of primary amines, such as the ε-amino group of lysine residues on a protein surface, by the acyl chloride moiety. This reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in a stable amide bond and the release of hydrochloric acid.
Due to the high reactivity and susceptibility of acyl chlorides to hydrolysis in aqueous environments, the conjugation reaction requires careful control of conditions, often necessitating the use of mixed aqueous-organic solvent systems and a slightly alkaline pH to facilitate the reaction while minimizing hydrolysis.[2]
Triggered Nitric Oxide Release
The alkyl nitrate group at the distal end of the linker is designed to release nitric oxide under specific physiological conditions. The release of NO from organic nitrates is often mediated by enzymatic or thiol-dependent pathways.[6][8] In a biological milieu, endogenous thiols such as glutathione (GSH) can react with the nitrate ester, leading to the formation of a thionitrate intermediate which subsequently decomposes to release nitric oxide.[4][8] Some studies also suggest a role for enzymes like glutathione S-transferases (GSTs) in metabolizing organic nitrates to release NO.[9][10][11]
The controlled release of NO at the target site can potentiate the therapeutic effect of the conjugated molecule, for instance, by increasing blood flow to a tumor, thereby enhancing the delivery of a conjugated anti-cancer drug.
Core Applications
The unique properties of this linker lend themselves to a variety of innovative applications in research and drug development:
Targeted Drug Delivery: Conjugation of a cytotoxic drug to a targeting moiety (e.g., an antibody) via this linker can create an Antibody-Drug Conjugate (ADC) with an added therapeutic dimension. The localized release of NO can enhance the permeability of tumor vasculature, potentially increasing the uptake of the ADC.
Cardiovascular Research: The linker can be used to attach drugs or probes to molecules that target specific areas of the vasculature. The subsequent release of NO can be studied for its effects on local blood flow and platelet aggregation.
Fundamental Research: The linker provides a tool to investigate the localized effects of nitric oxide in various biological systems by tethering the NO-donating moiety to specific proteins or cellular structures.
Protocols and Methodologies
Safety Precautions
5-chloro-5-oxopentyl nitrate is a reactive chemical and should be handled with appropriate safety measures.[1][12]
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[12]
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any volatile byproducts.[12]
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Storage: Store in a cool, dry place, away from moisture and incompatible materials.
Protocol for Protein Conjugation
This protocol provides a general procedure for conjugating 5-chloro-5-oxopentyl nitrate to a protein containing accessible primary amines. Optimization may be required for specific proteins and applications.
Materials:
Protein solution (e.g., antibody at 2-10 mg/mL) in a non-amine-containing buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
Protein Preparation: Prepare the protein solution in the Reaction Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.
Linker Preparation: Prepare a fresh stock solution of 5-chloro-5-oxopentyl nitrate in anhydrous DMF (e.g., 10 mM).
Conjugation Reaction:
While gently stirring the protein solution, add the desired volume of the linker stock solution. A typical starting point is a 10- to 20-fold molar excess of the linker over the protein.
The final concentration of DMF in the reaction mixture should be kept as low as possible (ideally <10% v/v) to maintain protein stability.
Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing. The reaction can also be performed at 4°C for 4-6 hours to minimize potential protein degradation.
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted linker. Incubate for 30 minutes at room temperature.
Purification: Remove excess linker and byproducts by purifying the conjugate using size-exclusion chromatography (SEC).[2][3][] Equilibrate the SEC column with a suitable storage buffer (e.g., PBS, pH 7.4). The purified protein conjugate will elute in the initial fractions.
Characterization of the Conjugate
Determining the Degree of Labeling (DOL):
The Degree of Labeling (DOL), which is the average number of linker molecules conjugated per protein, can be determined using spectrophotometry if the linker or an attached payload has a distinct absorbance.[14][15][16][17] Alternatively, mass spectrometry can be used for a more precise determination of the DOL.[18][19][20]
Verifying Conjugation:
SDS-PAGE: A slight increase in the molecular weight of the protein after conjugation can be visualized by SDS-PAGE.
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the covalent attachment of the linker and determine the distribution of different conjugate species.[18][19][20]
Protocol for Nitric Oxide Release Assay (Griess Assay)
The Griess assay is a colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite.[21][22]
Materials:
Purified protein-linker conjugate
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
Thiol source (e.g., L-cysteine or glutathione)
Nitrite standard solution
Procedure:
Sample Preparation: In a 96-well plate, add the purified protein-linker conjugate to a suitable buffer.
Initiation of NO Release: Add the thiol source (e.g., L-cysteine to a final concentration of 1-5 mM) to initiate the release of NO.
Incubation: Incubate the plate at 37°C for a desired period (e.g., 1-4 hours).
Griess Reaction:
Add the components of the Griess Reagent to each well according to the manufacturer's instructions.[22]
Incubate at room temperature for 15-30 minutes to allow for color development.
Measurement: Measure the absorbance at 540 nm using a microplate reader.
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using the nitrite standard solution.
Data Presentation and Visualization
Quantitative Data Summary
Parameter
Typical Range
Method of Determination
Molar Excess of Linker
10-20 fold
Calculation
Reaction Time
1-4 hours
Empirical
Reaction pH
7.5-8.5
pH meter
Degree of Labeling (DOL)
2-8
Spectrophotometry, Mass Spectrometry
NO Release (nmol/mg protein)
Variable
Griess Assay
Diagrams
Figure 1. Experimental workflow for bioconjugation and subsequent NO release.
Figure 2. Logical flow of the bioconjugation and characterization protocol.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low DOL
Linker hydrolysis
Ensure anhydrous DMF is used for the stock solution. Minimize reaction time.
Insufficient molar excess of linker
Increase the molar excess of the linker in the reaction.
Low protein concentration
Concentrate the protein solution before conjugation.
Protein Aggregation
High concentration of organic solvent
Keep the final DMF concentration below 10% (v/v).
Unstable protein at reaction pH
Perform the reaction at a lower pH (e.g., 7.5) or at 4°C.
No/Low NO Release
Inactive thiol source
Use a fresh solution of L-cysteine or glutathione.
Insufficient incubation time
Increase the incubation time for the Griess assay.
Linker degradation
Ensure proper storage of the linker and conjugate.
References
Synthesis and biological evaluation of nitric oxide-donating analogues of sulindac for prostate cancer treatment. Bioorganic & Medicinal Chemistry, 22(2), 756-761. [Link]
Synthesis and biological evaluation of nitric oxide-donating analogues of sulindac for prostate cancer treatment. ResearchGate. [Link]
A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. PMC. [Link]
Photocontrolled release of nitric oxide from two nitrosylruthenium isomer complexes and their potential biomedical applications. PubMed. [Link]
Photocontrolled Release of Nitric Oxide for Precise Management of NO Concentration in a Solution. bioRxiv. [Link]
Analysis of Antibody-Drug Conjugates Using Size Exclusion Chromatography and Mass Spectrometry. Agilent. [Link]
Review of Nitric Oxide Releasing Delivery Platform. ijarsct. [Link]
The Chemistry Blog - How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]
Quantifying Nitric Oxide Production in Platelets using a Griess Reagent System. Lynchburg College Digital Showcase. [Link]
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates. PMC. [Link]
Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. [Link]
Thiol-Assisted Stepwise Reduction of Nitrite to Nitric Oxide to Nitrous Oxide by a Cobalt(II)-ONO Compound Featuring the Intermediary of Highly Reducing Cobalt(II)-Thiolate Compounds. Inorganic Chemistry. [Link]
Copper Nitrite Reduction by Thiols: Mechanistic Insights into NO Release en route to Copper Thiolate Formation. Dalton Transactions. [Link]
The kinetics of thiol-mediated decomposition of S-nitrosothiols. PMC. [Link]
Size Exclusion Chromatography Analysis of Antibody Drug Conjugates. Agilent. [Link]
Degree of labeling (DOL) step by step. Abberior Instruments. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Causality
5-Chloro-5-oxopentyl nitrate (C₅H₈ClNO₄) is a highly reactive, bifunctional intermediate widely utilized in medicinal chemistry to synthesize nitric oxide (NO)-donating therapeutics[1]. The molecule features an electrophilic acyl chloride and a pharmacologically active nitrate ester. This dual functionality presents unique laboratory challenges: the acyl chloride is acutely sensitive to atmospheric moisture, while the nitrate ester is susceptible to thermal degradation[1][2].
Understanding the causality behind handling failures is critical. When exposed to water, the highly electrophilic carbonyl carbon undergoes rapid hydrolysis, yielding and evolving hydrogen chloride (HCl) gas[3][4]. This hydrolysis is not merely a loss of yield; it is a cascade failure. The evolved HCl can autocatalyze further decomposition, pressurize sealed vessels, and protonate nucleophilic targets (such as amines) in subsequent synthetic steps, effectively stalling the desired reaction[3]. Concurrently, the exothermic nature of hydrolysis can locally heat the solution, risking the thermal decomposition of the energetic N-O bonds in the nitrate ester[2][5].
Physicochemical & Hazard Profile
To design a safe and effective experimental workflow, researchers must first account for the compound's quantitative and qualitative properties.
Handle in a fume hood; use non-nucleophilic acid scavengers.
Establishing a Self-Validating Anhydrous System
Before initiating any reaction, the integrity of the anhydrous environment must be verified. A self-validating system provides continuous, observable feedback regarding its operational state.
Continuous Pressure Feedback : Utilize a mineral oil bubbler attached to the Schlenk line. A steady, slow bubbling rate visually confirms a positive pressure of inert gas (Argon or Nitrogen)[3][6]. If bubbling ceases, the system has lost positive pressure, indicating a leak or a temperature-induced vacuum that will draw in atmospheric moisture.
Reagent Integrity Check : Prior to a large-scale synthesis, withdraw 10 µL of 5-chloro-5-oxopentyl nitrate and inject it into 1 mL of anhydrous methanol. A rapid, mild exotherm (esterification) confirms the acyl chloride remains active[7][8]. The absence of an exotherm indicates the reagent has already hydrolyzed to 5-(nitrooxy)pentanoic acid[4].
Mechanistic pathways of 5-chloro-5-oxopentyl nitrate under anhydrous vs. aqueous conditions.
Experimental Protocols
Protocol A: Inert Transfer Methodology
Causality: Opening a cold reagent bottle directly to the atmosphere causes immediate condensation of water vapor, destroying the acyl chloride[3].
Preparation : Remove the sealed bottle of 5-chloro-5-oxopentyl nitrate from cold storage and allow it to equilibrate to room temperature in a desiccator to prevent condensation.
Purging : Equip a receiving round-bottom flask with a rubber septum. Evacuate and backfill the flask with Argon three times using a Schlenk line[6][9].
Transfer : Insert a dry Argon line into the reagent bottle to establish positive pressure. Using an oven-dried, gas-tight syringe or a double-tipped cannula, pierce the septum and withdraw the required volume[3][6].
Delivery : Transfer the liquid into the receiving flask dropwise, ensuring the bubbler indicates continuous positive pressure[9].
Protocol B: NO-Donor Amidation Reaction
Causality: The reaction between an amine and an acyl chloride generates one equivalent of HCl. A non-nucleophilic base must be added to scavenge this HCl; otherwise, the acid will protonate the remaining amine, forming an unreactive ammonium salt and capping the yield at 50%[3].
Dissolve the target amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous Dichloromethane (DCM) under Argon.
Cool the reaction mixture to 0°C using an ice bath. Rationale: Cooling mitigates the exothermic amidation, protecting the thermally sensitive nitrate ester[2][7].
Add the 5-chloro-5-oxopentyl nitrate (1.1 eq) dropwise via syringe over 15 minutes.
Allow the reaction to slowly warm to room temperature and stir for 2 hours, monitoring completion via TLC (quenched aliquots in methanol)[3][8].
Step-by-step experimental workflow for handling moisture-sensitive acyl chlorides.
Safe Quenching and Workup
Unreacted acyl chlorides must be neutralized safely before aqueous extraction. Direct addition of water can cause a violent exotherm[2][7].
Not Recommended due to thermal risk to nitrate ester.
Protocol C: Quenching Procedure
Once the reaction is complete, cool the flask back to 0°C.
Slowly add anhydrous methanol (5 eq relative to the remaining acyl chloride) and stir for 15 minutes to convert residual reagent into the stable methyl ester[7][8].
Dilute the mixture with additional DCM and wash sequentially with cold 0.1 M HCl, saturated aqueous NaHCO₃, and brine[3].
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keeping the water bath < 30°C to preserve the nitrate ester).
References
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling - Yufeng GP -[Link]
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group, University of Pittsburgh -[Link]
Chlorination of carboxylic acid - ResearchGate - [Link]
Base-Catalyzed Amidation of 5-Chloro-5-oxopentyl Nitrate: Protocols for Nitric Oxide Donor Synthesis
Introduction & Chemical Context The compound 5-chloro-5-oxopentyl nitrate (also known as 5-nitrooxyvaleryl chloride) is a highly versatile bifunctional building block. Structurally, it features a highly reactive acyl chl...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
The compound 5-chloro-5-oxopentyl nitrate (also known as 5-nitrooxyvaleryl chloride) is a highly versatile bifunctional building block. Structurally, it features a highly reactive acyl chloride at one terminus and a biologically active nitrate ester (
−ONO2
) at the other. This unique architecture makes it a critical intermediate in medicinal chemistry, specifically for the synthesis of nitric oxide (NO) donating drugs, such as NO-NSAIDs and targeted cardiovascular therapeutics 1.
The Synthetic Challenge:
Amidation of the acyl chloride moiety must be executed with high chemoselectivity. The nitrate ester group is highly sensitive to harsh basic conditions and elevated temperatures, which can trigger unwanted side reactions such as
β
-elimination, hydrolysis, or thermal decomposition. Therefore, selecting the appropriate base catalyst is not merely a matter of reaction kinetics, but a strict requirement for preserving the structural integrity of the NO-donating moiety 1.
Mechanistic Role of Base Catalysts
To achieve complete conversion during amidation, a base must be employed to neutralize the stoichiometric hydrochloric acid (HCl) byproduct. Without a base, the generated HCl protonates the unreacted amine nucleophile, rendering it inactive and stalling the reaction at 50% theoretical yield.
Acid Scavengers: TEA and DIPEA
Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) serve as non-nucleophilic (or sterically hindered) proton sponges. They rapidly react with HCl to form insoluble hydrochloride salts in non-polar solvents like Dichloromethane (DCM). This precipitation removes the acid from the equilibrium, driving the amidation forward. DIPEA is preferred over TEA only when the amine substrate is highly prone to unwanted alkylation side-reactions.
Nucleophilic Catalysis: DMAP
For sterically hindered amines (e.g., secondary amines, anilines), TEA alone is insufficient, leading to prolonged reaction times that threaten the stability of the nitrate ester. Here, 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst.
Causality: DMAP is a superior nucleophile compared to the bulky amine. It rapidly attacks 5-chloro-5-oxopentyl nitrate to form a highly electrophilic N-acylpyridinium intermediate. This intermediate lacks the tight ion-pairing of the original acyl chloride, dramatically lowering the activation energy for the subsequent attack by the hindered amine. This allows the reaction to reach completion rapidly at 0 °C, safeguarding the nitrate ester.
Biphasic Inorganic Bases:
K2CO3
When the target amine is highly hydrophilic (e.g., amino acids or polar drug fragments), organic bases are ineffective due to solubility mismatches. In these cases, a Schotten-Baumann approach using aqueous Potassium Carbonate (
K2CO3
) is employed 2. The reaction occurs at the organic-aqueous interface. The inorganic base neutralizes the HCl in the aqueous phase, keeping the organic phase (containing the delicate nitrate ester) exceptionally mild 3.
Catalyst Selection Matrix
The following table summarizes the quantitative and qualitative properties of the base catalysts to aid in experimental design.
Catalyst
Role
pKa (Conjugate Acid)
Optimal Equivalents
Reaction Speed
Nitrate Ester Compatibility
TEA
Primary Scavenger
10.75
1.2 – 1.5 eq
Moderate
High (at 0 °C)
DIPEA
Hindered Scavenger
10.56
1.2 – 1.5 eq
Moderate
High (at 0 °C)
DMAP
Nucleophilic Catalyst
9.60
0.05 – 0.2 eq
Very Fast
Excellent (enables 0 °C rxn)
K2CO3
Interfacial Scavenger
10.33
2.0 – 3.0 eq
Phase-dependent
Excellent (mild pH in organic layer)
Experimental Workflow & Decision Logic
Decision matrix for base catalyst selection in 5-chloro-5-oxopentyl nitrate amidation.
Designed for lipophilic amines. The use of DMAP is optional for primary amines but mandatory for secondary or sterically hindered amines.
Materials:
5-Chloro-5-oxopentyl nitrate (1.0 eq)
Target Amine (1.05 eq)
Triethylamine (TEA) (1.5 eq)
DMAP (0.1 eq) - If using Protocol A2
Anhydrous Dichloromethane (DCM) (10 mL per mmol)
Procedure:
Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve the target amine (1.05 eq), TEA (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.
Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C. Causality: Strict temperature control prevents the exothermic reaction from degrading the thermally labile nitrate ester.
Substrate Addition: Dissolve 5-chloro-5-oxopentyl nitrate (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15 minutes.
Self-Validation Check: Within 5-10 minutes of addition, observe the formation of a dense white precipitate (
TEA⋅HCl
). This visual cue confirms that the acyl substitution is occurring and HCl is being successfully scavenged.
Reaction Progression: Maintain stirring at 0 °C for 1 hour, then allow the reaction to slowly warm to room temperature over an additional 2 hours.
Quenching & Workup: Dilute the mixture with additional DCM and wash sequentially with cold 0.5 M HCl (to remove unreacted amine and DMAP), saturated
NaHCO3
(to neutralize residual acid), and brine.
Concentration: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. CRITICAL: Keep the water bath temperature below 30 °C during rotary evaporation to prevent thermal detonation or degradation of the nitrate ester.
Protocol B: Biphasic Schotten-Baumann Amidation
Designed for hydrophilic amines, such as amino acid derivatives.
Materials:
5-Chloro-5-oxopentyl nitrate (1.0 eq)
Target Amine (1.0 eq)
Potassium Carbonate (
K2CO3
) (2.5 eq)
DCM and Deionized Water (1:1 v/v ratio)
Procedure:
Aqueous Phase Preparation: Dissolve the hydrophilic amine (1.0 eq) and
K2CO3
(2.5 eq) in deionized water. Cool the aqueous solution to 0 °C in an ice bath.
Organic Phase Preparation: Dissolve 5-chloro-5-oxopentyl nitrate in DCM.
Biphasic Mixing: Add the organic phase to the aqueous phase. Causality: Vigorous magnetic stirring (≥ 800 rpm) is absolutely critical here. The reaction occurs exclusively at the biphasic interface; poor stirring will result in acyl chloride hydrolysis rather than amidation.
Reaction: Stir vigorously at 0 °C for 2-4 hours. Monitor the organic layer via TLC.
Workup: Separate the layers. Extract the aqueous layer twice with fresh DCM. Combine the organic layers, wash with brine, dry over
Na2SO4
, and concentrate under vacuum (< 30 °C).
Analytical Validation
To ensure the self-validating nature of these protocols, post-reaction analysis must confirm both the formation of the amide bond and the survival of the nitrate ester.
FTIR Spectroscopy: The successful product will show the disappearance of the highly strained acyl chloride carbonyl stretch (
∼1800 cm−1
) and the appearance of a strong amide carbonyl stretch (
∼1650 cm−1
). Crucially, the nitrate ester must be validated by the retention of the asymmetric
NO2
stretch at ∼1630 cm−1 and the symmetric stretch at ∼1280 cm−1 .
1H-NMR: The methylene protons adjacent to the nitrate ester (
−CH2−ONO2
) should appear as a distinct triplet around 4.4 - 4.5 ppm . An upfield shift or disappearance of this peak indicates degradation of the NO-donor moiety.
Application Note: Advanced Chromatographic Purification of 5-Chloro-5-oxopentyl Nitrate and Derived NO-Donor Therapeutics
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Chemical Context 5-Chloro-5-o...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary & Chemical Context
5-Chloro-5-oxopentyl nitrate (IUPAC: 5-(nitrooxy)pentanoyl chloride) is a highly reactive, bifunctional building block widely utilized in medicinal chemistry to synthesize nitric oxide-donating non-steroidal anti-inflammatory drugs (NO-NSAIDs) and cardiovascular therapeutics[1]. The molecule features two sensitive moieties:
A nitrate ester (
−ONO2
), which acts as the NO-donor but is thermally labile.
An acyl chloride (
−COCl
), which is highly electrophilic and susceptible to rapid hydrolysis[2].
The Scientific Dilemma: The standard industrial method for purifying acyl chlorides is high-vacuum distillation. However, the thermal sensitivity of the nitrate ester group poses a severe decomposition (and potential explosion) risk upon heating[3]. Consequently, scientists are forced to rely on low-temperature column chromatography. Yet, standard silica gel chromatography is fundamentally incompatible with acyl chlorides due to the nucleophilic nature of the stationary phase[4].
This Application Note details the causality behind these degradation pathways and provides field-proven, self-validating chromatographic protocols to successfully purify both the sensitive acyl chloride linker and its downstream NO-donor drug products[5].
Mechanistic Insight: The Silica-Acyl Chloride Dilemma
To design an effective purification system, one must understand the causality of failure. When crude 5-chloro-5-oxopentyl nitrate is loaded onto a standard, unmodified normal-phase silica gel column, two destructive mechanisms occur simultaneously:
Hydrolysis: Standard silica gel (even when "dry") contains heavily adsorbed water within its pore structure. The highly electrophilic acyl carbon is rapidly attacked by
H2O
, converting the acyl chloride into 5-(nitrooxy)pentanoic acid and evolving
HCl
gas.
Chemisorption (Silyl Ester Formation): The free surface silanol groups (
−Si−OH
) on the silica matrix act as nucleophiles, directly attacking the acyl chloride to form covalently bound silyl esters, permanently trapping the target molecule on the column[4].
Caption: Mechanistic degradation pathways of acyl chlorides on unmodified silica gel matrices.
To bypass these failure modes, researchers must choose between Protocol A (Anhydrous Flash Chromatography using deactivated silica) or Protocol B (In-situ derivatization followed by standard chromatography).
Caption: Workflow decision tree for purifying 5-chloro-5-oxopentyl nitrate and its derivatives.
Quantitative Comparison of Chromatographic Parameters
The table below summarizes the critical parameters required to successfully execute either the purification of the raw linker or the final formulated drug product.
Parameter
Protocol A: Anhydrous Acyl Chloride Purification
Protocol B: Downstream NO-Donor API Purification
Target Analyte
5-Chloro-5-oxopentyl nitrate (Linker)
NO-NSAID / NO-Donor Prodrug
Stationary Phase
End-capped C18 or TMS-deactivated Silica
Standard Unmodified Silica Gel (60 Å, 230-400 mesh)
Mobile Phase
Anhydrous Hexanes / Dry DCM (0-20%)
Hexanes / Ethyl Acetate gradients
Moisture Tolerance
< 10 ppm
H2O
(Strictly Anhydrous)
Standard ACS Grade Solvents
Residence Time
< 15 minutes (Rapid Flash)
30 - 60 minutes
Typical Recovery
40% - 60% (Due to unavoidable chemisorption)
85% - 95%
TLC Monitoring
Indirect (Quench aliquot in dry MeOH)
Direct (UV 254 nm or
KMnO4
stain)
Experimental Protocols
Protocol A: Anhydrous Flash Chromatography of the Acyl Chloride Linker
Use this protocol only when the isolation of the highly pure 5-chloro-5-oxopentyl nitrate linker is strictly required prior to downstream synthesis.
Rationale: To prevent hydrolysis, the stationary phase must be stripped of reactive silanols. We utilize end-capped (TMS-deactivated) silica and strictly anhydrous environments.
Step-by-Step Methodology:
Stationary Phase Preparation: Utilize commercially available end-capped C18 silica or treat standard normal-phase silica gel with 5% chlorotrimethylsilane (TMSCl) in dry hexanes for 2 hours to cap free silanols. Dry the silica under high vacuum at 120°C overnight.
Column Packing: In a flame-dried glass column purged with Argon, dry-pack the deactivated silica. Condition the column with 3 column volumes (CV) of strictly anhydrous hexanes (stored over 3Å molecular sieves).
Sample Loading: Dissolve the crude 5-chloro-5-oxopentyl nitrate in a minimal volume of anhydrous dichloromethane (DCM). Apply directly to the silica bed under a positive pressure of Argon.
Elution: Elute rapidly using a gradient of 0% to 20% anhydrous DCM in anhydrous hexanes. Critical: The residence time of the compound on the column must not exceed 15 minutes to minimize degradation.
Self-Validating Fraction Analysis (TLC):
Do not spot the raw fractions directly onto a TLC plate. The ambient moisture and acidic silica of the TLC plate will instantly hydrolyze the acyl chloride, yielding false negatives.
Validation Step: Take a 10 µL aliquot of each fraction. Mix with 100 µL of anhydrous methanol and 1 drop of triethylamine. Wait 2 minutes. This quantitatively converts the acyl chloride to the stable methyl 5-(nitrooxy)pentanoate. Spot this quenched mixture on the TLC plate and visualize using a
KMnO4
stain.
Concentration: Pool the validated fractions and concentrate under reduced pressure at < 25°C to prevent thermal detonation of the nitrate ester. Store immediately under Argon at -20°C.
Protocol B: Normal-Phase Chromatography of the Downstream NO-Donor Drug
Industry Standard: The preferred method is to use the 5-chloro-5-oxopentyl nitrate crude in a coupling reaction, then purify the resulting stable NO-donor drug.
Rationale: Once the acyl chloride is reacted with an alcohol or amine (e.g., an NSAID derivative) to form an ester or amide, the molecule is highly stable. Standard, cost-effective chromatography can be employed[5].
Step-by-Step Methodology:
Reaction Quenching: After coupling 5-chloro-5-oxopentyl nitrate with the target API, quench the reaction mixture with saturated aqueous
NaHCO3
to neutralize evolved
HCl
and hydrolyze any unreacted acyl chloride into the highly polar 5-(nitrooxy)pentanoic acid[4].
Phase Separation: Extract the crude NO-donor drug into ethyl acetate. Wash the organic layer with brine, dry over anhydrous
Na2SO4
, and concentrate.
Column Packing: Pack a standard glass column with unmodified silica gel (60 Å, 230-400 mesh) using a hexanes slurry.
Elution: Load the crude mixture and elute using a step gradient of Hexanes and Ethyl Acetate (typically starting at 9:1 and increasing polarity to 1:1, depending on the API's polarity).
Fraction Analysis: Spot fractions directly onto standard silica TLC plates. The NO-donor drug will remain stable. Visualize via UV (254 nm) if the API contains a chromophore, or use a general stain.
Isolation: Pool the pure fractions and evaporate the solvent to yield the highly purified NO-donor therapeutic.
Incorporating 5-chloro-5-oxopentyl nitrate into NSAID derivatives
An Application Guide for the Synthesis and Evaluation of Nitric Oxide-Donating NSAID Derivatives Using 5-chloro-5-oxopentyl nitrate Authored by: A Senior Application Scientist Abstract Nonsteroidal anti-inflammatory drug...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for the Synthesis and Evaluation of Nitric Oxide-Donating NSAID Derivatives Using 5-chloro-5-oxopentyl nitrate
Authored by: A Senior Application Scientist
Abstract
Nonsteroidal anti-inflammatory drugs (NSAIDs) are cornerstones in the management of pain and inflammation, yet their clinical utility is frequently undermined by significant gastrointestinal (GI) toxicity.[1][2][3] The development of cyclooxygenase-inhibiting nitric oxide donators (CINODs), or NO-NSAIDs, represents a promising strategy to mitigate this adverse effect.[4][5][6][7] By chemically linking a nitric oxide (NO)-releasing moiety to a conventional NSAID, these hybrid agents retain the anti-inflammatory properties of the parent drug while leveraging the cytoprotective effects of NO within the GI tract.[8][9] This application note provides a comprehensive guide for researchers, detailing the synthesis, purification, and characterization of NSAID derivatives incorporating the novel linker, 5-chloro-5-oxopentyl nitrate. Furthermore, we present detailed protocols for the preclinical pharmacological evaluation of these derivatives, focusing on anti-inflammatory efficacy, NO-release kinetics, and critically, gastrointestinal safety.
The Rationale: Overcoming the Limitations of Traditional NSAIDs
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which curtails the production of pro-inflammatory prostaglandins.[10] However, this inhibition also depletes protective prostaglandins in the gastric mucosa, leading to a higher risk of ulceration and bleeding.[3] The core concept behind NO-NSAIDs is to deliver NO preferentially to the site of potential NSAID-induced injury. Nitric oxide is an endogenous mediator of gastric mucosal defense, promoting vasodilation, increasing protective mucus secretion, and inhibiting the adhesion of leukocytes to the vascular endothelium.[6][8][11] This localized release of NO counteracts the gastric-damaging effects of COX inhibition, resulting in a significantly improved safety profile.[8][12] The enzymatic cleavage of the ester linkage in biological tissues ensures a slow and sustained release of both the active NSAID and the therapeutic NO.[8][13]
Synthesis of the NO-Donating Linker: 5-chloro-5-oxopentyl nitrate
The successful conjugation of an NO-donating moiety to an NSAID begins with the robust synthesis of the linker itself. 5-chloro-5-oxopentyl nitrate serves as a bifunctional molecule: the acyl chloride (-COCl) group provides a reactive site for esterification with the NSAID, while the terminal nitrate ester (-ONO₂) acts as the NO donor.
Synthetic Principle
The synthesis initiates with a suitable precursor, such as 5-hydroxypentanoic acid, which is first nitrated and then converted to the acyl chloride. The nitration step involves treating the hydroxyl group with a potent nitrating agent to form the nitrate ester. Subsequent conversion of the carboxylic acid to an acyl chloride provides the reactive handle for conjugation.
Detailed Synthesis Protocol
Materials:
5-Hydroxypentanoic acid
Concentrated Nitric Acid (HNO₃)
Concentrated Sulfuric Acid (H₂SO₄)
Thionyl Chloride (SOCl₂)
Dichloromethane (DCM, anhydrous)
Sodium Bicarbonate (NaHCO₃) solution (saturated)
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Rotary Evaporator
Standard glassware for organic synthesis under inert atmosphere
Step-by-Step Procedure:
Nitration of 5-Hydroxypentanoic Acid:
In a three-neck round-bottom flask cooled to 0°C in an ice bath, slowly add 1.2 equivalents of concentrated nitric acid to a stirred solution of 5-hydroxypentanoic acid (1 eq.) in anhydrous DCM.
Causality: The reaction is highly exothermic; maintaining a low temperature is crucial to prevent unwanted side reactions and ensure selective nitration.
Slowly add a catalytic amount of concentrated sulfuric acid (0.1 eq.) to the mixture.
Causality: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Allow the reaction to stir at 0°C for 2-3 hours, monitoring progress with Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by slowly adding it to a flask of crushed ice and saturated NaHCO₃ solution until effervescence ceases.
Extract the aqueous layer three times with DCM.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 5-nitratopentanoic acid.
Conversion to Acyl Chloride:
Dissolve the crude 5-nitratopentanoic acid in a minimal amount of anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
Slowly add 1.5 equivalents of thionyl chloride dropwise at 0°C.
Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed. An excess ensures complete conversion.
Allow the reaction to warm to room temperature and then reflux gently for 1-2 hours.
Monitor the reaction for the cessation of gas evolution.
Cool the mixture and carefully remove the solvent and excess thionyl chloride by rotary evaporation. The resulting crude product is 5-chloro-5-oxopentyl nitrate.
Trustworthiness Note: This reagent is typically used immediately in the next step without extensive purification due to its reactivity. Characterization is often performed on the final NSAID conjugate.
Preventing hydrolysis of 5-chloro-5-oxopentyl nitrate during synthesis
Welcome to the technical support center for the synthesis and handling of 5-chloro-5-oxopentyl nitrate. This guide is designed for researchers, scientists, and drug development professionals who work with this highly rea...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis and handling of 5-chloro-5-oxopentyl nitrate. This guide is designed for researchers, scientists, and drug development professionals who work with this highly reactive bifunctional molecule. Given its inherent instability, particularly its sensitivity to water, successful synthesis requires meticulous attention to experimental detail. This document provides in-depth troubleshooting advice and validated protocols to help you navigate the challenges of preventing hydrolysis and ensuring high-yield, high-purity outcomes.
Frequently Asked Questions (FAQs)
Here are direct answers to the most common issues encountered during the synthesis of 5-chloro-5-oxopentyl nitrate.
Q1: My final product shows a significant carboxylic acid impurity upon analysis (e.g., broad -OH peak in IR, labile proton in NMR). What is the most likely cause?A1: The most probable cause is the hydrolysis of the acyl chloride functional group.[1] Acyl chlorides are extremely reactive towards water, even trace amounts present in glassware, solvents, or the atmosphere.[2] This reaction converts the desired acyl chloride back into its corresponding carboxylic acid (5-carboxy-pentyl nitrate).
Q2: Why is my reaction yield consistently low, and the mixture turns dark upon heating?A2: Low yields are often linked to hydrolysis (see Q1). However, discoloration, especially at elevated temperatures, suggests thermal decomposition.[3] Acyl chlorides can be thermally labile, and prolonged heating can lead to side reactions and the formation of polymeric byproducts. Purification via distillation should always be performed under high vacuum to lower the boiling point and minimize heat exposure.[3]
Q3: Can I use a base like pyridine or triethylamine in my reaction?A3: Yes, a non-nucleophilic base like pyridine or triethylamine can be used to scavenge the HCl gas produced when using thionyl chloride (SOCl₂) or similar reagents.[1] This can be beneficial; however, the base itself must be rigorously anhydrous. Introducing a wet base will inevitably cause rapid hydrolysis of the acyl chloride.
Q4: Which chlorinating agent is best for converting the carboxylic acid to the acyl chloride?A4: Thionyl chloride (SOCl₂) is highly recommended. Its primary advantage is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture.[4][5] This helps to drive the reaction to completion and simplifies the purification process.[6]
In-Depth Troubleshooting & Optimization Guide
This section provides a more detailed analysis of potential problems, explaining the underlying chemistry and offering robust solutions.
Issue 1: Pervasive Hydrolysis Leading to Carboxylic Acid Contamination
Symptoms:
IR spectrum shows a broad peak around 3000-3300 cm⁻¹ (O-H stretch) and a carbonyl peak shifted from ~1800 cm⁻¹ (acyl chloride) to ~1700-1725 cm⁻¹ (carboxylic acid).[1]
¹H NMR spectrum displays a broad singlet characteristic of a carboxylic acid proton.
The product co-elutes with the starting material (5-carboxy-pentyl nitrate) on TLC.
Root Cause Analysis:
The molecule 5-chloro-5-oxopentyl nitrate contains two functional groups susceptible to hydrolysis: the acyl chloride and the nitrate ester.
Acyl Chloride Hydrolysis: This is the most significant and rapid degradation pathway. The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it extremely susceptible to nucleophilic attack by water.[2]
Nitrate Ester Hydrolysis: The nitrate ester can also hydrolyze, particularly under acidic conditions (which are generated during the acyl chloride formation via HCl byproduct), to yield an alcohol and nitric acid.[7][8] While generally slower than acyl chloride hydrolysis, this can become a significant side reaction if conditions are not strictly controlled.
Diagram 1: Hydrolysis Pathways of 5-chloro-5-oxopentyl nitrate
Caption: Simplified mechanism for acyl chloride formation using SOCl₂.
[4][9]
This protocol details the conversion of 5-carboxy-pentyl nitrate to 5-chloro-5-oxopentyl nitrate, with every step optimized to minimize water exposure. The synthesis of the starting material, 5-carboxy-pentyl nitrate, is typically achieved by the partial nitration of adipic acid.
[10][11]
Diagram 3: Anhydrous Synthesis Workflow
Caption: Step-by-step workflow for the hydrolysis-sensitive synthesis.
Step-by-Step Methodology
Materials:
5-carboxy-pentyl nitrate (starting material)
Thionyl chloride (SOCl₂), freshly distilled
Anhydrous dichloromethane (DCM)
Nitrogen or Argon gas (high purity, with drying tube)
Oven-dried, two-neck round-bottom flask, condenser, and addition funnel
Procedure:
System Preparation: Assemble the oven-dried glassware while still warm under a positive pressure of nitrogen. Equip the flask with a magnetic stir bar. The top of the condenser should be fitted with a gas bubbler or a drying tube filled with calcium chloride to prevent atmospheric moisture from entering the system.
[12]2. Reagent Addition: In the flask, dissolve the 5-carboxy-pentyl nitrate in anhydrous DCM. Cool the stirred solution to 0°C using an ice-water bath.
Chlorination: Slowly add thionyl chloride (1.5 equivalents) to the cooled solution dropwise via a syringe or an addition funnel over 30-45 minutes. The reaction is exothermic and will produce gaseous byproducts (SO₂ and HCl). Ensure the addition rate is slow enough to maintain control over the reaction temperature and gas evolution.
[4]4. Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (~40°C for DCM) for 2-3 hours. The reaction is complete when gas evolution has ceased.
Isolation and Purification:
Cool the reaction mixture to room temperature.
Remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum trap is cooled with dry ice/acetone).
The crude 5-chloro-5-oxopentyl nitrate can then be purified by fractional distillation under high vacuum. [3][6]This step is critical to separate the product from non-volatile impurities without causing thermal decomposition. Collect the fraction that distills at a constant temperature.
Storage: The purified product is highly moisture-sensitive. Store it in a sealed vial or ampoule under a nitrogen atmosphere at low temperatures (-20°C) to maintain its integrity.
By adhering to this rigorously anhydrous protocol, researchers can reliably synthesize 5-chloro-5-oxopentyl nitrate while minimizing the hydrolytic side reactions that compromise yield and purity.
References
Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]
Utah Tech University. Water Sensitive Reactions. [Link]
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
Zhang, R., et al. (2021). Synthesis and hydrolysis of atmospherically relevant monoterpene-derived organic nitrates. Atmospheric Chemistry and Physics, 21(20), 15645-15659. [Link]
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. Organic Chemistry. [Link]
Zhang, R., et al. (2021). Synthesis and Hydrolysis of Atmospherically Relevant Monoterpene-Derived Organic Nitrates. Environmental Science & Technology, 55(21), 14593–14603. [Link]
Doc Brown's Chemistry. Hydrolysis of acid/acyl chlorides with water. [Link]
American Chemical Society. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]
Wang, L., et al. (2023). Mechanism-based structure-activity relationship investigation on hydrolysis kinetics of atmospheric organic nitrates. ResearchGate. [Link]
Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Title: Technical Support Center: Troubleshooting 5-Chloro-5-oxopentyl Nitrate Cross-Coupling Reactions
Overview
5-Chloro-5-oxopentyl nitrate (
C5H8ClNO4
) is a highly reactive bifunctional intermediate widely utilized in medicinal chemistry to synthesize nitric oxide (NO)-donating therapeutics[1]. Because it contains both a highly electrophilic acyl chloride and a sensitive nitrate ester, cross-coupling reactions (such as acyl Suzuki-Miyaura couplings or Friedel-Crafts acylations) are notoriously prone to low yields. This guide provides field-proven troubleshooting strategies to suppress side reactions and maximize product recovery.
Mechanistic Workflow & Failure Points
To troubleshoot effectively, we must first understand the competing pathways. The acyl chloride is susceptible to premature hydrolysis, while the nitrate ester is vulnerable to transition-metal-catalyzed reduction or nucleophilic cleavage.
Fig 1: Reaction pathways and competing side reactions in 5-chloro-5-oxopentyl nitrate cross-coupling.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling yield consistently below 30%, with significant formation of carboxylic acid byproducts?A1: This is a classic symptom of acyl chloride hydrolysis outcompeting the oxidative addition of the palladium catalyst. 5-chloro-5-oxopentyl nitrate is highly electrophilic. If your solvent or base contains trace moisture, the acyl chloride rapidly hydrolyzes to 5-(nitrooxy)pentanoic acid.
Causality: The rate of hydrolysis is exponentially accelerated by strong, nucleophilic bases (e.g.,
NaOH
,
Na2CO3
) commonly used in standard Suzuki couplings.
Solution: Switch to strictly anhydrous conditions and use mild, non-nucleophilic bases such as anhydrous
Cs2CO3
or
K3PO4
.
Q2: I am successfully forming the ketone, but NMR shows the nitrate ester group (
−ONO2
) is missing or degraded. How do I preserve it?A2: The nitrate ester moiety is sensitive to reductive cleavage by low-valent transition metals (like Pd(0)) and thermal degradation. Prolonged heating above 80°C or the use of overly electron-rich phosphine ligands can lead to the oxidative addition of Pd(0) into the O-N bond, causing denitration.
Causality: As highlighted in studies of NO-releasing derivatives, preserving the nitrate ester requires strict temperature control and optimized activation agents[2].
Solution: Maintain reaction temperatures below 60°C. Use catalysts with moderate electron density, such as
PdCl2(PPh3)2
, which provide a good balance between facilitating the acyl C-Cl oxidative addition and ignoring the nitrate ester.
Q3: Can I use Friedel-Crafts acylation instead of Pd-catalyzed cross-coupling for arylations?A3: Yes. Friedel-Crafts acylation is a robust alternative for coupling 5-chloro-5-oxopentyl nitrate with electron-rich arenes. However, strong Lewis acids (like
AlCl3
) can complex with and degrade the nitrate ester.
Causality: Aggressive Lewis acids promote side reactions, including O-acylation and Fries rearrangements, which compromise the integrity of sensitive functional groups[3].
Solution: Use milder Lewis acids (e.g.,
ZnCl2
) or optimized acidic conditions (e.g., controlled trifluoromethanesulfonic acid) to facilitate C-acylation while preserving the delicate nitrate group. Furthermore, reversing the order of esterification and carbamylation/acylation can sometimes bypass stability issues entirely[4].
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the preservation of the nitrate ester during acyl Suzuki cross-coupling.
Catalyst System
Base (Equiv)
Solvent
Temp (°C)
Ketone Yield (%)
Nitrate Preservation (%)
Pd(PPh3)4
(5 mol%)
Na2CO3
(aq, 2.0)
THF
80
15
< 40
Pd2(dba)3
/ XPhos
K3PO4
(anhyd, 2.0)
Toluene
90
45
20
PdCl2(PPh3)2
(5 mol%)
Cs2CO3
(anhyd, 1.5)
THF
50
88
> 95
Lewis Acid (
AlCl3
)
None
DCM
25
30
10
Lewis Acid (
ZnCl2
)
None
DCM
25
75
90
Data Interpretation: The combination of
PdCl2(PPh3)2
and anhydrous
Cs2CO3
at 50°C provides the optimal thermodynamic environment to achieve high cross-coupling yields while preventing the thermal and reductive degradation of the nitrate ester.
Standard Operating Procedure (SOP): Optimized Acyl Suzuki Cross-Coupling
This self-validating protocol is designed to ensure the integrity of the nitrate ester while maximizing the conversion of the acyl chloride.
Materials Required:
5-chloro-5-oxopentyl nitrate (1.0 eq)
Aryl boronic acid (1.2 eq)
PdCl2(PPh3)2
(5 mol%)
Anhydrous
Cs2CO3
(1.5 eq)
Anhydrous, degassed Tetrahydrofuran (THF)
Step-by-Step Methodology:
Preparation of the Schlenk Flask: Flame-dry a Schlenk flask under vacuum for 5 minutes. Backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly anhydrous and oxygen-free environment.
Reagent Loading: Add the aryl boronic acid (1.2 eq), anhydrous
Cs2CO3
(1.5 eq), and
PdCl2(PPh3)2
(5 mol%) to the flask.
Solvent Addition: Inject anhydrous, degassed THF to achieve a 0.2 M concentration relative to the acyl chloride. Stir the suspension at room temperature for 5 minutes.
Substrate Addition (Critical Step): Dissolve 5-chloro-5-oxopentyl nitrate (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise via a syringe pump over 10 minutes at 0°C. Causality: Slow addition at low temperatures prevents localized exothermic spikes that could trigger nitrate degradation.
Reaction Execution: Gradually warm the reaction mixture to 50°C. Stir for 4-6 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc), looking for the disappearance of the acyl chloride.
Quenching and Workup: Cool the reaction to 0°C. Quench carefully with a saturated aqueous
NH4Cl
solution. Note: Do not use basic aqueous workups (like
NaHCO3
), as they can hydrolyze any unreacted starting material, complicating purification. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure at a bath temperature not exceeding 30°C.
Purification: Purify the crude mixture via flash column chromatography using deactivated silica gel (pre-treated with 1%
Et3N
in hexanes) to prevent acid-catalyzed degradation of the nitrate ester on the column.
Source: Journal of Medicinal Chemistry (ACS Publications)
Title: Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid
Source: ResearchGate
URL
Troubleshooting degradation of 5-chloro-5-oxopentyl nitrate during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the storage and handling of highly reactive bifunctional reagents.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the storage and handling of highly reactive bifunctional reagents.
Handling 5-chloro-5-oxopentyl nitrate requires a deep understanding of its structural vulnerabilities. This molecule combines a highly electrophilic acyl chloride with a metastable nitrate ester. While this dual functionality makes it an invaluable building block in drug development, it also creates a cascading degradation profile if storage conditions fail.
Below is an in-depth, self-validating guide to understanding, diagnosing, and preventing the degradation of this critical reagent.
Part 1: The Mechanistic Root of Degradation
To troubleshoot degradation, we must first understand the causality behind it. The instability of 5-chloro-5-oxopentyl nitrate is not a single event, but a coupled chain reaction driven by its two functional groups:
Acyl Chloride Hydrolysis: Acyl chlorides are extraordinarily sensitive to ambient moisture[1]. Even trace water ingress triggers a rapid nucleophilic acyl substitution, converting the acyl chloride into 5-(nitrooxy)pentanoic acid and releasing hydrogen chloride (HCl) gas[2].
Nitrate Ester Autocatalysis: Nitrate esters are inherently prone to autocatalytic decomposition, a process driven by the homolytic cleavage of the O-NO₂ bond to form highly reactive alkoxy (RO•) and nitrogen dioxide (NO₂•) radicals[3].
The Cascading Failure: The HCl generated from the acyl chloride hydrolysis acts as a potent acid catalyst that dramatically lowers the activation energy for the nitrate ester decomposition. This creates a runaway reaction where moisture ingress accelerates the total destruction of the molecule.
Autocatalytic degradation of 5-chloro-5-oxopentyl nitrate triggered by moisture.
Part 2: Diagnostic FAQ & Troubleshooting
Q: My reagent bottle is fuming upon opening, and the septum appears bulged. What is the cause?A: This is a classic symptom of advanced, coupled degradation. The fuming is caused by HCl gas reacting with atmospheric moisture[2]. The bulging septum indicates a dangerous pressure buildup of NOx gases resulting from the autocatalytic decomposition of the nitrate ester[3].
Action: Move the bottle to a fume hood immediately. Do not use this batch for synthesis, as the stoichiometry and structural integrity of the reagent are completely compromised.
Q: The liquid has shifted from colorless to a distinct yellow or amber tint. Is it still viable?A: No. The yellow/brown discoloration is a direct visual indicator of dissolved nitrogen dioxide (NO₂), a byproduct of nitrate ester degradation. Even a slight yellow tint indicates that the autocatalytic radical chain reaction has begun. Using this in a coupling reaction will introduce complex oxidized impurities into your workflow.
Q: My downstream amidation yields have plummeted, but the reagent still looks perfectly clear. Why?A: You are likely experiencing "silent hydrolysis." If handled outside a glovebox without rigorous Schlenk techniques, the acyl chloride rapidly converts to 5-(nitrooxy)pentanoic acid[1]. Because this carboxylic acid does not immediately generate colored NOx species, the liquid remains clear, but its reactivity as an electrophile is entirely lost.
Part 3: Quantitative Degradation Metrics
Visual cues are helpful, but analytical validation is required for rigorous drug development. Below is a summary of degradation stages and their corresponding analytical markers.
Degradation Stage
Visual Indicator
Analytical Marker (Derivatized GC/MS)
Functional Impact on Synthesis
Intact
Colorless liquid
>98% Methyl 5-(nitrooxy)pentanoate
Optimal acylation efficiency
Early Hydrolysis
Clear, slight fuming
Elevated 5-(nitrooxy)pentanoic acid
Reduced yield, stoichiometry errors
Advanced Autocatalysis
Yellow/Amber tint
Presence of pentanediol derivatives
Reaction failure, side-product formation
Severe Decomposition
Dark brown, high pressure
High NOx, loss of nitrate ester peak
Severe safety hazard; dispose immediately
Part 4: Self-Validating Experimental Protocols
Direct analysis of acyl chlorides via standard chromatography (e.g., TLC on silica) often leads to artificial hydrolysis, making it impossible to tell if the reagent degraded in the bottle or on the column[4]. To accurately assess your stock, you must use a derivatization workflow.
Derivatization workflow for quantifying intact 5-chloro-5-oxopentyl nitrate.
Protocol A: Quality Control via Methanolysis Derivatization
Purpose: To accurately quantify the ratio of intact acyl chloride to hydrolyzed carboxylic acid.
Preparation: In a rigorously flame-dried vial purged with argon, prepare a quenching solution of 1.0 mL anhydrous methanol containing 10 equivalents of anhydrous pyridine (pyridine acts as an HCl scavenger to prevent acid-catalyzed side reactions).
Quenching: Inject 10 μL of the suspect 5-chloro-5-oxopentyl nitrate directly into the quenching solution.
Reaction: Vortex for 5 minutes at room temperature. The intact acyl chloride will rapidly convert to stable methyl 5-(nitrooxy)pentanoate. Any pre-existing hydrolyzed material will remain as the free 5-(nitrooxy)pentanoic acid.
Analysis: Analyze the mixture via GC-MS or LC-MS. The ratio of the methyl ester peak to the free acid peak represents the true purity of your stock.
Self-Validation Check: Run a negative control sample of pure 5-(nitrooxy)pentanoic acid subjected to the exact same methanol/pyridine conditions. Validation: If the control shows esterification, your quenching conditions are too harsh and are driving Fischer esterification, which will artificially inflate your intact acyl chloride reading. The control must show only the free acid.
Protocol B: Anhydrous Aliquoting and Cryogenic Storage
Purpose: To prevent moisture ingress and halt thermal decomposition.
Preparation: Dry all amber glass ampoules and Schlenk flasks in an oven at 120°C for >4 hours. Cool them strictly under a dynamic argon atmosphere. Causality: Amber glass is mandatory to prevent photo-induced radical initiation of the nitrate ester.
Transfer: Using a positive-pressure argon Schlenk line, transfer the bulk 5-chloro-5-oxopentyl nitrate into the amber ampoules.
Sealing: Flame-seal the ampoules under argon, or use high-integrity PTFE-lined crimp caps. Store immediately at -20°C in a dark, desiccated secondary container.
Self-Validation Check: Weigh the sealed ampoules on an analytical balance and record the mass permanently on the label. Validation: Before future use, re-weigh the ampoule. A mass loss of even a few milligrams indicates a micro-leak, probable moisture ingress, and subsequent off-gassing. If mass is lost, discard the ampoule.
References
Source: Chemical Engineering Journal (via ResearchGate)
Technical Support Center: Optimizing Acylation with 5-Chloro-5-oxopentyl Nitrate
Welcome to the Technical Support Center for the synthesis of nitric oxide (NO)-donating therapeutics. 5-Chloro-5-oxopentyl nitrate is a bifunctional reagent widely used to append NO-donor moieties to active pharmaceutica...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of nitric oxide (NO)-donating therapeutics. 5-Chloro-5-oxopentyl nitrate is a bifunctional reagent widely used to append NO-donor moieties to active pharmaceutical ingredients (APIs) via amide or ester linkages 1.
Working with this compound presents a unique thermodynamic paradox: the acyl chloride terminus is highly reactive and generates significant exothermic energy upon nucleophilic attack, while the nitrate ester terminus is thermally labile and prone to autocatalytic decomposition at elevated temperatures 2. This guide provides the mechanistic rationale and self-validating protocols necessary to master this delicate thermal balance.
Mechanistic Workflow & Thermal Pathways
The success of your acylation strictly depends on managing the kinetic energy of the reaction. The diagram below illustrates the divergent chemical pathways dictated by your temperature control strategy.
Fig 1: Temperature-dependent reaction pathways for 5-chloro-5-oxopentyl nitrate acylation.
Quantitative Data: Thermal Thresholds
To prevent the degradation of the nitrate ester while ensuring the acyl chloride reacts fully, adhere to the established thermodynamic boundaries summarized below 3.
Parameter
Value
Mechanistic Consequence
Initiation Temperature
0 °C to 5 °C
Suppresses violent exothermic reaction between the highly electrophilic acyl chloride and the nucleophile; prevents localized hot spots.
Propagation Temperature
20 °C to 25 °C
Provides sufficient kinetic energy for complete amide/ester bond formation without triggering nitrate cleavage.
Thermal Danger Threshold
> 50 °C
Triggers the onset of autocatalytic decomposition of the nitrate ester group, leading to complex byproduct mixtures.
Nitrate Homolysis Activation Energy (
Ea
)
~170 kJ/mol
The energy barrier for the homolytic cleavage of the primary
RCH2O−NO2
bond, releasing
NO2∙
radicals 4.
Frequently Asked Questions (FAQs)
Q1: Why must the reaction be initiated at 0 °C instead of room temperature?A1: Acyl chlorides are highly reactive electrophiles. When they react with amines or alcohols, the nucleophilic addition-elimination mechanism releases substantial thermal energy (exotherm). If initiated at room temperature, this exotherm can rapidly push the internal temperature of the flask above 50 °C. At these elevated temperatures, the primary nitrate ester undergoes homolytic cleavage (with an activation energy of ~170 kJ/mol), releasing nitrogen dioxide (
NO2
) radicals and destroying your NO-donor payload 4.
Q2: Can I reflux the reaction to force a low-yielding acylation to completion?A2: Absolutely not. Many acyl chlorides are thermally labile and degrade at temperatures as low as 70 °C 3. Furthermore, the nitrate ester will undergo autocatalytic decomposition. If conversion is low, optimize the base (e.g., switch from Triethylamine to DIPEA or add catalytic DMAP) or the solvent rather than increasing the temperature.
Q3: Why did my reaction mixture turn dark brown?A3: A color shift to dark yellow, brown, or black is the visual hallmark of thermal degradation 3. This indicates that the reaction was run too hot, causing the nitrate ester to decompose and release
NO2
gas, which subsequently oxidizes the organic components in the mixture.
Troubleshooting Guide
Symptom
Mechanistic Cause
Corrective Action
Dark discoloration (Brown/Black)
Thermal decomposition of the nitrate ester releasing
NO2
gas.
Strictly maintain internal temperature < 5 °C during the dropwise addition. Ensure vigorous magnetic stirring to prevent localized hot spots.
High carboxylic acid byproduct
Moisture ingress leading to acyl chloride hydrolysis.
Use strictly anhydrous solvents (e.g., dry DCM). Flame-dry glassware and maintain a positive Argon/Nitrogen pressure throughout the reaction.
Stalled reaction / Incomplete conversion
Acylation rate is kinetically trapped at 0 °C.
Allow the reaction to gradually warm to room temperature (20-25 °C) only after the initial exothermic addition phase has completely subsided.
Self-Validating Experimental Protocol
This protocol outlines the optimal temperature-controlled acylation of a generic nucleophile (amine/alcohol) using 5-chloro-5-oxopentyl nitrate. The procedure incorporates built-in validation checks to ensure scientific integrity at each step.
Step 1: Preparation & Environmental Control
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and an Argon inlet.
Validation Check: The flask must be cooled to room temperature under a continuous flow of Argon to ensure the absolute exclusion of ambient moisture, which would otherwise hydrolyze the acyl chloride.
Step 2: Reagent Dissolution
Dissolve your nucleophile (1.0 equiv) and an anhydrous non-nucleophilic base (e.g., Triethylamine, 2.0 equiv) in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).
Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C to 2 °C.
Step 3: Exotherm-Controlled Initiation
Dissolve 5-chloro-5-oxopentyl nitrate (1.1 equiv) in a small volume of anhydrous DCM.
Add this solution dropwise to the reaction mixture over 15–30 minutes using a pressure-equalizing dropping funnel or syringe pump.
Validation Check: Monitor the internal temperature probe continuously. The addition rate must be dynamically adjusted so that the internal temperature never exceeds 5 °C. If the temperature spikes, pause the addition.
Step 4: Propagation
Once the addition is complete and the internal temperature has stabilized, remove the ice bath.
Allow the reaction mixture to gradually warm to room temperature (20-25 °C). Stir for 2 to 4 hours.
Validation Check: The reaction mixture should remain pale yellow or colorless. If it turns dark brown, thermal degradation has occurred, and the batch must be discarded. Perform TLC or LC-MS to confirm the disappearance of the starting nucleophile.
Step 5: Quenching & Workup
Cool the reaction mixture back to 0 °C.
Slowly add saturated aqueous sodium bicarbonate (
NaHCO3
) to quench the reaction.
Validation Check: The cessation of
CO2
gas evolution (bubbling) visually validates that all excess acyl chloride and HCl byproducts have been fully neutralized.
Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure (water bath < 35 °C) to isolate the NO-donor derivative.
References
Buy 5-Chloro-5-oxopentyl nitrate (EVT-8547459)
Source: benchchem.
Source: uri.edu (The Journal of Physical Chemistry)
Best anhydrous solvent selection for 5-chloro-5-oxopentyl nitrate reactions
Technical Support Center: Anhydrous Solvent Selection for 5-Chloro-5-oxopentyl Nitrate Reactions Overview 5-Chloro-5-oxopentyl nitrate is a highly reactive bifunctional intermediate widely utilized in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Anhydrous Solvent Selection for 5-Chloro-5-oxopentyl Nitrate Reactions
Overview
5-Chloro-5-oxopentyl nitrate is a highly reactive bifunctional intermediate widely utilized in medicinal chemistry and drug development as a nitric oxide (NO) donor[1]. It features two highly sensitive functional groups: an electrophilic acyl chloride and a thermally labile nitrate ester. Successful derivatization requires strict control over solvent conditions to prevent hydrolysis, autocatalytic decomposition, and unwanted side reactions.
This guide provides field-proven troubleshooting insights and self-validating protocols to ensure high-yield syntheses when working with this compound.
Quantitative Data: Solvent Selection Matrix
Selecting the correct solvent is a balancing act between solubilizing your nucleophile and protecting the 5-chloro-5-oxopentyl nitrate. The table below summarizes the quantitative physicochemical properties and compatibility of common laboratory solvents.
Solvent
Dielectric Constant (ε at 20°C)
Boiling Point (°C)
Acyl Chloride Compatibility
Nitrate Ester Stability
Verdict
Dichloromethane (DCM)
8.93
39.6
Excellent (Inert)
Excellent
Highly Recommended
Chloroform (CHCl₃)
4.81
61.2
Excellent (Inert)
Excellent
Highly Recommended
Tetrahydrofuran (THF)
7.58
66.0
Good
Good
Recommended (Requires rigorous drying)
Acetonitrile (MeCN)
37.50
82.0
Good
Moderate
Acceptable (High polarity may affect stability)
N,N-Dimethylformamide (DMF)
36.70
153.0
Poor (Forms Vilsmeier reagent)
Good
Not Recommended
Methanol / Ethanol
32.70 / 24.50
64.7 / 78.3
Poor (Reacts immediately)
Good
Strictly Prohibited
Frequently Asked Questions (FAQs)
Q: Why must the solvent be strictly anhydrous (<50 ppm water)?A: Acyl chlorides are highly moisture-sensitive. Even trace amounts of water will act as a nucleophile, rapidly hydrolyzing the acyl chloride to form 5-(nitrooxy)pentanoic acid and hydrogen chloride (HCl) gas[2]. The generated HCl not only reduces your yield but acts as a strong acid that can catalyze the degradation of the delicate nitrate ester group.
Q: Why are halogenated solvents like Dichloromethane (DCM) considered the gold standard for this reagent?A: Halogenated aliphatic compounds, specifically DCM and chloroform, are entirely inert toward acyl chlorides. Furthermore, nitrate esters exhibit exceptional stability and high solubility in halogenated solvents, which prevents the localized concentration spikes that lead to autocatalytic decomposition[3]. DCM’s low boiling point also allows for gentle solvent removal under reduced pressure, preserving the thermally sensitive nitrate ester[4].
Q: Can I use DMF to dissolve a stubborn, highly polar nucleophile?A: No. While DMF is an excellent polar aprotic solvent, it reacts directly with acyl chlorides to form a Vilsmeier-Haack type iminium intermediate[5]. This will consume your 5-chloro-5-oxopentyl nitrate and lead to a complex mixture of uncharacterized byproducts. If a polar solvent is absolutely necessary, use rigorously dried Tetrahydrofuran (THF) or Acetonitrile (MeCN) instead.
Q: My reaction mixture turned dark and evolved gas. What happened?A: This is a classic sign of nitrate ester decomposition, likely triggered by localized heating, exposure to strong Lewis acids, or the use of an incompatible solvent containing trace amines or alcohols. The stability of nitrate esters is limited in pure form, and exothermic decomposition generates heat that accelerates further breakdown[4]. Always conduct these reactions in dilute solutions using inert solvents to absorb heat and diminish shock propagation.
Decision tree for selecting anhydrous solvents for 5-chloro-5-oxopentyl nitrate.
Protocol 1: Preparation and Validation of Ultra-Dry DCM
To ensure the integrity of the acyl chloride, the solvent must be treated as a self-validating system where moisture content is empirically proven before use.
Pre-drying: Stir commercial DCM over anhydrous calcium chloride (CaCl₂) for 24 hours to remove bulk water.
Molecular Sieves: Decant the DCM into a flame-dried Schlenk flask containing activated 3Å molecular sieves (20% m/v). Allow it to sit for at least 48 hours under an argon atmosphere.
Validation (Critical Step): Withdraw a 1 mL aliquot using a dry, argon-purged syringe and perform a Karl Fischer titration. The moisture content must read below 50 ppm. If it reads higher, replace the sieves and wait another 24 hours.
Protocol 2: General Coupling Workflow for 5-Chloro-5-oxopentyl Nitrate
This protocol describes the amidation/esterification of the reagent while preserving the nitrate ester.
System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen or argon for 15 minutes to ensure an inert atmosphere.
Dissolution: Dissolve 5-chloro-5-oxopentyl nitrate (1.0 equiv) in the validated ultra-dry DCM (0.1 M concentration) and cool the flask to 0 °C in an ice bath. Causality: Cooling suppresses the thermal degradation of the nitrate ester and controls the highly exothermic acylation reaction.
Base Addition: Add a non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv), to act as an HCl scavenger.
Nucleophile Addition: Dissolve your target amine or alcohol (1.0 equiv) in a small volume of dry DCM and add it dropwise over 30 minutes.
Reaction Monitoring: Stir for 1-2 hours at 0 °C. Validate reaction completion via TLC. (Pro-tip: Quench TLC aliquots in dry methanol to form the stable methyl ester for easy, streak-free visualization).
Mild Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C to protect the nitrate ester from thermal degradation.
Step-by-step reaction workflow for 5-chloro-5-oxopentyl nitrate coupling.
References
Nitrate ester - Grokipedia. Grokipedia. Available at:[Link][4]
EP0471043A1 - Nitrate ester preparation - Google Patents. Google Patents. Available at: [3]
Acyl chloride - Wikipedia. Wikipedia. Available at:[Link][5]
How to remove unreacted 5-chloro-5-oxopentyl nitrate from reaction mixtures
Welcome to the Technical Support Center for medicinal chemistry and drug development workflows. This guide provides authoritative troubleshooting and methodology for managing 5-chloro-5-oxopentyl nitrate —a bifunctional...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for medicinal chemistry and drug development workflows. This guide provides authoritative troubleshooting and methodology for managing 5-chloro-5-oxopentyl nitrate —a bifunctional reactive intermediate widely utilized in the synthesis of nitric oxide (NO) donating drugs (e.g., CINODs)[1].
Because this reagent contains both a highly electrophilic acyl chloride and a thermally sensitive nitrate ester, removing unreacted excess from a reaction mixture requires precise, non-destructive techniques.
Part 1: Troubleshooting & FAQs
Q1: My target API decomposes when I attempt to distill off the excess 5-chloro-5-oxopentyl nitrate. What is the mechanistic cause of this failure?A: Standard evaporative removal fails due to the thermal instability of the nitrate ester (
−ONO2
) moiety. While the acyl chloride (
R−COCl
) is volatile, the weak
O−NO2
bond undergoes homolytic cleavage at elevated temperatures. This thermal stress releases reactive nitrogen dioxide (
NO2∙
) radicals that oxidatively destroy your target API and can pose a severe explosion hazard. Causality: Heat acts as an initiator for auto-oxidation. You must abandon distillation and utilize chemical quenching at temperatures strictly below 35 °C.
Q2: I used a standard aqueous
NaHCO3
wash to quench the acyl chloride, but my isolated yield dropped by 40%. How can I selectively remove the reagent without destroying my product?A: If your newly synthesized NO-donating API contains hydrolytically sensitive ester or amide linkages, a biphasic aqueous basic wash will cause competitive hydrolysis of your product alongside the unreacted reagent. To prevent this, transition to anhydrous solid-phase scavenging [2]. By utilizing a polyamine-based scavenger resin, you can selectively sequester the electrophilic acyl chloride in an organic solvent, completely avoiding water-induced product degradation.
Q3: What is the optimal scavenger resin for this specific reagent, and how does the mechanism work?A: Tris(2-aminoethyl)amine-functionalized polystyrene (PS-Trisamine) or silica (Si-Trisamine) is the industry standard for acyl chloride sequestration[3].
Mechanism: The primary amines on the resin act as powerful nucleophiles, attacking the carbonyl carbon of the unreacted 5-chloro-5-oxopentyl nitrate. This nucleophilic acyl substitution forms a stable, covalent polymer-bound amide. Simultaneously, the basic nature of the trisamine network traps the generated HCl byproduct as a polymer-bound ammonium salt. The scavenging efficiency is directly proportional to the number of nucleophilic nitrogens present on the resin[4].
Part 2: Workflow & Mechanistic Visualizations
Decision matrix for selecting the optimal 5-chloro-5-oxopentyl nitrate removal strategy.
Chemical mechanism of acyl chloride sequestration using polyamine-based scavenger resins.
Part 3: Quantitative Comparison of Scavenging Strategies
To select the appropriate methodology for your specific scale and API stability, consult the following empirical data summary:
Parameter
PS-Trisamine Scavenging
Mild Aqueous Bicarbonate Quench
Methanol Quench (Chromatography)
Mechanism
Covalent immobilization
Hydrolysis to water-soluble acid
Conversion to volatile methyl ester
Optimal Scale
Discovery (< 50 mmol)
Process Scale (> 50 mmol)
Analytical/Small Scale (< 10 mmol)
Time to Completion
30–60 minutes
15–30 minutes
> 120 minutes (includes column)
Product Recovery
> 95% (No phase loss)
80–90% (Emulsion risks)
70–85% (Silica retention)
API Hydrolysis Risk
Zero (Anhydrous)
Moderate to High
Low
Part 4: Step-by-Step Experimental Methodologies
Protocol A: Anhydrous Solid-Phase Scavenging (Recommended for Discovery Scale)
This protocol utilizes PS-Trisamine to covalently trap the unreacted acyl chloride, allowing for isolation via simple filtration[2]. It is a self-validating system designed to prevent product hydrolysis.
Quantification: Calculate the exact millimoles of excess 5-chloro-5-oxopentyl nitrate remaining in the reaction vessel based on your initial stoichiometry.
Resin Preparation: Select PS-Trisamine resin (Typical loading capacity:
1.5−3.0 mmol/g
). Weigh out 3.0 to 4.0 equivalents of resin relative to the excess acyl chloride to ensure rapid pseudo-first-order kinetics.
Incubation: Add the dry resin directly to the crude reaction mixture (optimal solvents: DCM, THF, or DMF). Stir gently at room temperature for 30–60 minutes.
Self-Validation Checkpoint: Monitor the reaction via ATR-FTIR. The complete disappearance of the highly distinct acyl chloride carbonyl stretch at
∼1800 cm−1
confirms total sequestration.
Filtration: Filter the suspension through a sintered glass funnel (porosity 3 or 4). Wash the resin cake with 2–3 bed volumes of the reaction solvent to ensure complete recovery of the target API.
Concentration: Concentrate the filtrate under reduced pressure. Critical Safety Parameter: Ensure the water bath temperature strictly remains
<35 °C
to preserve the integrity of the newly formed nitrate ester product.
Protocol B: Mild Biphasic Quench (Recommended for Process Scale)
For large-scale syntheses where functionalized resins become cost-prohibitive, a tightly temperature-controlled aqueous quench is required.
Thermal Control: Transfer the crude reaction mixture to a jacketed reactor or ice-water bath. Cool the solution to strictly 0–5 °C to suppress competitive hydrolysis of the target API.
Quenching: Slowly add cold, saturated aqueous
NaHCO3
(
10 mL
per mmol of excess reagent) under vigorous stirring.
Hydrolysis: Stir the biphasic mixture for 15–20 minutes. The unreacted 5-chloro-5-oxopentyl nitrate hydrolyzes to 5-(nitrooxy)pentanoic acid, which is immediately deprotonated to form the water-soluble sodium 5-(nitrooxy)pentanoate.
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to fully resolve and separate the organic layer containing the product.
Workup: Wash the organic layer with cold brine to remove residual moisture, dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo (
<35 °C
).
Biotage (n.d.). ISOLUTE® Si-Trisamine | Metal scavenger.
Sopachem (n.d.). Solid-Supported Reagents and Scavengers.
Sandhya, K. and Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 5-chloro-5-oxopentyl nitrate (Molecular Formula: C₅H₈ClNO₄). This platform is designed for researchers and drug development professionals facing low conversion rates or product degradation during the synthesis of this bifunctional molecule.
The synthesis of 5-chloro-5-oxopentyl nitrate presents a unique chemical challenge: preserving the highly sensitive nitrate ester group (-ONO₂) while successfully generating the reactive acyl chloride moiety (-COCl). Failure to balance these competing reactivities often results in poor yields, hydrolysis, or thermal degradation[1].
Part 1: Diagnostic Troubleshooting Guide
Issue 1: Low Conversion During O-Nitration
Symptom: Incomplete conversion of the precursor (e.g., 5-bromovaleric acid or 5-hydroxyvaleric acid) to the nitrate ester intermediate.
Causality: Nitrate esters are typically prepared by the condensation of nitric acid and an alcohol, or via a metathetical reaction between silver nitrate and an alkyl halide[2]. If using the silver nitrate method (AgNO₃ in acetonitrile), low conversion is almost always driven by poor solubility of the halide precursor or the presence of water, which shifts the equilibrium toward alcohol formation rather than the nitrate ester.
Solution: Ensure strictly anhydrous conditions. Use activated molecular sieves (4Å) in the reaction solvent. If using the mixed acid method (HNO₃/H₂SO₄) on a hydroxy-acid, the presence of water in the acid mixture will cause the spent acid solution to hydrolyze the product[3].
Issue 2: Degradation During Acyl Chloride Formation
Symptom: The nitrate ester intermediate is successfully formed, but the final conversion to 5-chloro-5-oxopentyl nitrate yields a dark, tarry mixture with multiple side products.
Causality: Thionyl chloride (SOCl₂) is often used to convert carboxylic acids to acyl chlorides. However, the reaction requires heating, and the generated HCl gas can attack the nitrate ester, leading to denitration and the formation of alkyl chlorides.
Solution: Switch the chlorinating agent to oxalyl chloride ((COCl)₂) with a catalytic amount of anhydrous DMF. This reaction proceeds readily at 0°C to room temperature, avoiding the thermal degradation of the nitrate ester[1].
Part 2: Quantitative Data & Optimization Parameters
To establish a self-validating protocol, we have compiled the optimal reaction parameters and their expected conversion rates.
Table 1: Reaction Parameter Optimization for 5-Chloro-5-oxopentyl Nitrate Synthesis
Reaction Step
Reagent System
Temp (°C)
Time (h)
Expected Conversion (%)
Primary Failure Mode
Nitration
AgNO₃ / CH₃CN (Anhydrous)
60
12
> 92%
Moisture-induced hydrolysis
Nitration
HNO₃ / H₂SO₄ (Mixed Acid)
0 - 5
2
65 - 75%
Acid-catalyzed degradation
Chlorination
SOCl₂ (Neat or in DCM)
65
4
< 40%
Thermal denitration by HCl
Chlorination
Oxalyl Chloride / DMF cat.
0 to 20
2
> 95%
Incomplete reaction if DMF omitted
Part 3: Standard Operating Procedure (SOP)
This step-by-step methodology ensures high scientific integrity and reproducibility.
Step 1: Synthesis of 5-(Nitrooxy)pentanoic Acid
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 5-bromovaleric acid (1.0 eq) in anhydrous acetonitrile (0.5 M).
Reagent Addition: Add powdered, oven-dried silver nitrate (AgNO₃, 1.2 eq) in one portion, protected from ambient light (wrap flask in aluminum foil).
Reaction: Heat the suspension to 60°C under vigorous stirring for 12 hours. The precipitation of silver bromide (AgBr) serves as a visual confirmation of reaction progress.
Workup: Cool to room temperature, filter the AgBr salts through a pad of Celite, and concentrate the filtrate under reduced pressure. Partition between ethyl acetate and water, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the intermediate.
Step 2: Synthesis of 5-Chloro-5-oxopentyl Nitrate
Preparation: Dissolve the 5-(nitrooxy)pentanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.3 M) under an argon atmosphere. Cool the solution to 0°C using an ice bath.
Catalysis: Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF).
Chlorination: Dropwise, add oxalyl chloride (1.5 eq) over 15 minutes. Self-validation check: Vigorous gas evolution (CO and CO₂) should be observed immediately.
Completion: Allow the reaction to warm to room temperature and stir for 2 hours.
Isolation: Concentrate the mixture under reduced pressure (bath temp < 30°C) to remove DCM and excess oxalyl chloride. The resulting pale yellow oil is the highly pure 5-chloro-5-oxopentyl nitrate.
Part 4: Reaction Workflow & Troubleshooting Pathway
Caption: Diagnostic workflow and troubleshooting pathway for 5-chloro-5-oxopentyl nitrate synthesis.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use thionyl chloride instead of oxalyl chloride for the final step?
A: It is highly discouraged. Thionyl chloride requires refluxing conditions (60-65°C) which, combined with the prolonged exposure to generated HCl, leads to the cleavage of the nitrate ester group[2]. Oxalyl chloride operates efficiently at room temperature.
Q: Why is my nitrate ester intermediate turning brown during storage?
A: Nitrate esters are prone to auto-catalytic decomposition if trace amounts of acid are present[3]. Ensure that your intermediate is thoroughly washed with a mild bicarbonate solution during workup and stored at -20°C under an inert atmosphere.
Q: Is it possible to synthesize this starting from 5-chloro-5-oxopentanol?
A: While theoretically possible, nitrating an alcohol that already contains an acyl chloride group is practically impossible using standard mixed-acid (HNO₃/H₂SO₄) conditions, as the water generated (and present in the acids) will immediately hydrolyze the acyl chloride to a carboxylic acid[1]. The reverse strategy (nitration followed by chlorination) is mandatory.
Technical Support Center: Overcoming Steric Hindrance in 5-Chloro-5-Oxopentyl Nitrate Conjugations
Welcome to the technical support center for navigating the challenges of steric hindrance in conjugation reactions involving 5-chloro-5-oxopentyl nitrate. This guide is designed for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for navigating the challenges of steric hindrance in conjugation reactions involving 5-chloro-5-oxopentyl nitrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have curated this information based on established chemical principles and field-proven insights to help you achieve successful conjugations, even with the most challenging substrates.
Understanding the Challenge: What is Steric Hindrance?
Question: What exactly is steric hindrance, and why is it a problem in my 5-chloro-5-oxopentyl nitrate conjugations?
Answer: Steric hindrance is a phenomenon where the three-dimensional arrangement of atoms or bulky groups in a molecule physically obstructs a chemical reaction.[1][2][3] In the context of your experiment, the molecule you are trying to conjugate to 5-chloro-5-oxopentyl nitrate may have a large or complex structure that blocks the reactive acyl chloride group, preventing the desired bond formation. This can lead to significantly lower reaction yields or complete reaction failure.[2]
The reactivity of 5-chloro-5-oxopentyl nitrate is centered on its acyl chloride and nitrate ester functional groups. The acyl chloride is particularly susceptible to nucleophilic attack, which is the key step in many conjugation reactions.[4] If the nucleophile (e.g., an amine or thiol on your target molecule) is itself sterically hindered, or if the area around the acyl chloride is crowded, the two reactants cannot get close enough for the reaction to occur efficiently.
Troubleshooting Guide: Low or No Conjugation Yield
Question: My conjugation reaction with 5-chloro-5-oxopentyl nitrate has a very low yield, or I'm not getting any product at all. How can I determine if steric hindrance is the cause and what can I do about it?
Answer: Low or no yield is a common problem when dealing with sterically demanding substrates.[5][6] Here’s a systematic approach to troubleshooting this issue.
Step 1: Initial Diagnosis
Before optimizing the reaction, it's crucial to confirm that other common issues are not the cause of the low yield.
Reagent Quality: Ensure that your 5-chloro-5-oxopentyl nitrate and your substrate are of high purity and have not degraded.[5] It's recommended to use fresh reagents.[1]
Buffer and Additives: Amine-containing buffers like Tris can compete with your target molecule for reaction with the acyl chloride.[5][7] Ensure your buffer is free of such interfering substances.[5][7]
Antibody Purity and Concentration: If you are working with antibodies, ensure they are at a suitable concentration (ideally >0.5 mg/mL) and have a purity of over 95%, as impurities can interfere with the conjugation.[7][8]
If these factors have been ruled out, steric hindrance is a likely culprit.
Step 2: Strategic Solutions to Overcome Steric Hindrance
Here are several strategies you can employ, ranging from simple adjustments to more involved modifications.
Strategy 1: Modifying Reaction Conditions
Altering the reaction environment can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[9]
Increase Reaction Temperature: For sterically hindered reactions, increasing the temperature can significantly enhance the reaction rate.[10][11][12] However, be mindful of the thermal stability of your biomolecule. A gradual increase in temperature (e.g., from room temperature to 37°C or slightly higher) is a good starting point.[3]
Extend Reaction Time: Sterically hindered reactions are often slower.[2][10] Monitoring the reaction over a longer period (e.g., 24-48 hours) may show product formation.[11]
Change the Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or DMSO are often good choices as they can stabilize charged intermediates that may form during the reaction without "caging" the nucleophile, which can happen with polar protic solvents.[13][14][15][16]
Parameter
Standard Condition
Recommended Change for Steric Hindrance
Rationale
Temperature
Room Temperature (20-25°C)
37°C to 55°C
Provides more kinetic energy to overcome the activation barrier.[11][12]
Time
2-4 hours
12-48 hours
Allows more time for the sterically hindered molecules to react.[2]
Solvent
PBS (if aqueous)
DMF, DMSO, or a co-solvent system
Polar aprotic solvents can enhance nucleophilicity.[13][15]
Strategy 2: Utilizing Linkers and Spacers
If modifying reaction conditions is insufficient, introducing a linker or spacer arm can be a highly effective strategy.[1][17]
Increase Linker Length: A longer, flexible linker, such as a polyethylene glycol (PEG) chain, can increase the distance between your molecule and the reactive site, thereby reducing steric clashes.[1][3][17]
Optimize Linker Rigidity: In some cases, a more rigid linker might be beneficial to prevent the reactive end from folding back and being obstructed by the parent molecule.[17]
Linker Type
Key Feature
Advantage for Steric Hindrance
Short Alkyl Chain
Limited flexibility
May not be sufficient for highly hindered substrates.
Long Alkyl Chain
Increased distance
Better separation of the reactive moieties.
PEG Linkers
Flexible and hydrophilic
Excellent for increasing distance and improving solubility.[1][17]
Branched PEG Linkers
3D structure
Provides enhanced shielding and can improve solubility.[1]
Strategy 3: Advanced Coupling Chemistries
For particularly challenging conjugations, more potent coupling reagents may be required to activate the carboxylic acid (if you are first modifying the 5-chloro-5-oxopentyl nitrate) for reaction with a hindered amine.
Use of High-Efficiency Coupling Reagents: Reagents like HATU, HBTU, or PyBOP are more powerful than standard carbodiimides (e.g., EDC) and are known to be effective for coupling sterically hindered amino acids.[10][18]
Acyl Fluoride Formation: Converting the carboxylic acid to a more reactive acyl fluoride can be a highly effective strategy for extremely hindered couplings.[10][19]
Experimental Protocols
Protocol 1: Temperature Elevation for a Hindered Conjugation
This protocol provides a general guideline for optimizing the reaction temperature.
Reaction Setup: In separate tubes, prepare your standard reaction mixture.
Temperature Gradient: Place the reaction tubes in incubators or water baths set at different temperatures (e.g., 25°C, 37°C, and 45°C).
Time Points: At various time points (e.g., 2, 6, 12, and 24 hours), take an aliquot from each reaction.
Analysis: Quench the reaction in the aliquots and analyze them using an appropriate method (e.g., LC-MS, SDS-PAGE) to determine the yield of the desired conjugate.
Optimization: Based on the results, select the optimal temperature that gives the highest yield without causing degradation of your starting materials.
Protocol 2: Introducing a PEG Linker
This protocol outlines the conceptual steps for incorporating a linker.
Linker Selection: Choose a heterobifunctional linker with appropriate reactive ends. For conjugating to an amine on your target molecule, you might use an NHS-PEG-amine linker.
Reaction with 5-chloro-5-oxopentyl nitrate: React the acyl chloride of 5-chloro-5-oxopentyl nitrate with the amine end of the PEG linker. This creates a new molecule with the nitrate functionality at one end and an NHS ester at the other, separated by the PEG spacer.
Purification: Purify the newly formed linker-nitrate compound to remove any unreacted starting materials.
Conjugation to Target Molecule: React the NHS ester end of the purified linker-nitrate with the amine on your target molecule. The PEG spacer will now provide the necessary distance to avoid steric hindrance.[1][17]
Visualizing the Problem and Solutions
Caption: Steric bulk on a target molecule can physically block access to the reactive acyl chloride of 5-chloro-5-oxopentyl nitrate.
Caption: A systematic workflow for troubleshooting low-yield conjugations due to suspected steric hindrance.
Frequently Asked Questions (FAQs)
Q1: Can the nitrate group on 5-chloro-5-oxopentyl nitrate contribute to steric hindrance?
A1: The nitrate group itself is not exceptionally bulky. However, depending on the conformation of the pentyl chain, it could contribute to the overall steric environment around the acyl chloride at the other end of the molecule. The primary concern is usually the bulk of the molecule you are trying to conjugate.
Q2: Are there any catalysts that can help with sterically hindered reactions?
A2: Yes, for certain types of reactions, catalysts can be very effective. For example, in amide bond formation, a catalyst like 4-dimethylaminopyridine (DMAP) can be used with EDC to form a highly reactive intermediate that can overcome steric barriers.[19] In other contexts, like Suzuki couplings with hindered substrates, specialized palladium catalysts with bulky ligands are used to facilitate the reaction.[20][21][22] The choice of catalyst is highly dependent on the specific reaction you are performing.
Q3: How do I know what length of PEG linker to use?
A3: The optimal linker length often needs to be determined empirically.[1] A good starting point is a medium-length spacer like PEG4 or PEG8. If you still observe low yield, you can try a longer linker such as PEG12. However, be aware that an excessively long linker can sometimes wrap around the molecule and create its own steric issues.[1]
Q4: Can sonication be used to improve yields in sterically hindered reactions?
A4: Sonication can be a useful technique to accelerate reactions, including those involving sterically hindered substrates.[23] The high-frequency sound waves create localized high-pressure and high-temperature zones, which can provide the energy needed to overcome activation barriers.[23] This approach has been shown to dramatically reduce reaction times in some cases.[23]
Q5: What if my biomolecule is too sensitive for heating?
A5: If your molecule is not stable at higher temperatures, you should focus on other strategies. The use of linkers is an excellent, non-destructive alternative.[1][17] You can also explore optimizing the pH of the reaction, as this can affect the nucleophilicity of your target molecule without requiring heat.[3] Additionally, using more potent coupling reagents at room temperature can be effective.[10]
References
Creative Biolabs. (2024, November 7). Troubleshooting Guides. Retrieved from [Link]
Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
janemakeup.com. (2026, April 1). peptide coupling hindrance obstacle. Retrieved from [Link]
Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
Zlatić, K., Ožegović, A., Maraković, N., & Knežević, A. (2026, March 19). Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. RSC Publishing. Retrieved from [Link]
Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Retrieved from [Link]
Ben-Amor, I., et al. (n.d.). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. PMC. Retrieved from [Link]
LibreTexts. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
Zhang, Y., et al. (n.d.). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. PMC. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]
LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
Haase, F., et al. (n.d.). Enhancing structural control in covalent organic frameworks through steric interaction-driven linker design. Chemical Science (RSC Publishing). Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]
Kim, Y., Cramer, C. J., & Truhlar, D. G. (2009, October 20). Steric and Solvation Effects in Ionic SN2 Reactions. Journal of the American Chemical Society. Retrieved from [Link]
Upadhyaya, D. J., et al. (2003, September 12). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
Haase, F., et al. (2024, August 13). Enhancing structural control in covalent organic frameworks through steric interaction-driven linker design. RSC Publishing. Retrieved from [Link]
Tu, T., et al. (2012, August 3). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Retrieved from [Link]
Fiveable. (2025, August 15). Steric Hindrance: Intro to Chemistry Study Guide. Retrieved from [Link]
Smith, C. A., et al. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Retrieved from [Link]
SciSpace. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
Zhang, D., et al. (2021, June 23). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PMC. Retrieved from [Link]
ACS Publications. (2021, July 28). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Retrieved from [Link]
ACS Publications. (n.d.). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Steric acceleration of an uncatalysed ene reaction at room temperature. Retrieved from [Link]
Lneya. (2024, March 19). Effect of Temperature on Reactions of Chemical Organic Synthesis. Retrieved from [Link]
University of Wisconsin-Stout. (n.d.). What is the effect of steric hindrance on the boiling points of aldehydes and ketones. Retrieved from [Link]
Reducing chloride byproducts in 5-chloro-5-oxopentyl nitrate esterification
Technical Support Center: 5-Chloro-5-Oxopentyl Nitrate Synthesis Welcome to the technical support center for the synthesis and purification of 5-chloro-5-oxopentyl nitrate. This guide is designed for researchers, scienti...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 5-Chloro-5-Oxopentyl Nitrate Synthesis
Welcome to the technical support center for the synthesis and purification of 5-chloro-5-oxopentyl nitrate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its esterification, with a specific focus on minimizing chloride-based impurities. We will explore the causality behind common experimental pitfalls and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the synthesis and chemistry of 5-chloro-5-oxopentyl nitrate.
Q1: What is the structure of 5-chloro-5-oxopentyl nitrate and what are its key reactive groups?
A: 5-chloro-5-oxopentyl nitrate has the chemical formula C₅H₈ClNO₄.[1] Its structure contains two key functional groups: an acyl chloride (-COCl) and a nitrate ester (-ONO₂), separated by a four-carbon alkyl chain. The presence of these two highly reactive groups on the same molecule presents a significant synthetic challenge, as reaction conditions must be carefully selected to be compatible with both.
Q2: What is the primary synthetic route to 5-chloro-5-oxopentyl nitrate and where do chloride byproducts originate?
A: The synthesis typically involves the nitration of a suitable precursor alcohol, such as 5-chloro-5-oxopentan-1-ol.[1] This is an esterification reaction where the hydroxyl group of the alcohol is converted into a nitrate ester using a nitrating agent.
Chloride byproducts can originate from several sources:
Hydrolysis of the Acyl Chloride: The acyl chloride group is extremely sensitive to moisture. Any trace water in the reagents, solvents, or from atmospheric exposure will hydrolyze it to the corresponding carboxylic acid, releasing hydrochloric acid (HCl) as a byproduct.[2][3]
Reaction with Nucleophiles: The acyl chloride can react with nucleophilic species other than water, such as the alcohol starting material, leading to unwanted side products and potential HCl generation.[4][5]
Decomposition of Nitrating Agents: Some nitrating systems can generate reactive chlorine species. For instance, the in-situ formation of nitryl chloride (NO₂Cl) can occur, which may lead to undesired chlorination of the alkyl chain.
Product Instability: The final product can be sensitive to heat and acid.[6] During workup or distillation, decomposition can occur, releasing HCl.
Q3: Why is minimizing chloride contamination critical?
A: Chloride impurities, particularly acidic ones like HCl, are detrimental for several reasons:
Catalyst Poisoning: If the product is used in subsequent reactions involving sensitive catalysts (e.g., palladium, platinum), chloride ions can act as potent poisons, deactivating the catalyst and halting the reaction.
Product Instability: The presence of acid can catalyze the decomposition of the nitrate ester group, posing a safety risk and reducing product shelf-life.[6]
Side Reactions: HCl can protonate nucleophiles in subsequent steps, rendering them unreactive and leading to low yields.[3]
Regulatory and Quality Control: For pharmaceutical applications, impurity profiles are strictly regulated. Chloride contamination can lead to batch rejection.
Troubleshooting Guide: Common Issues & Solutions
This section provides a problem-oriented approach to resolving specific issues encountered during the synthesis.
Issue 1: Potent acid (HCl) generation is observed during the reaction, leading to a dark reaction mixture and low yield.
This is a classic sign of acyl chloride hydrolysis. The vigorous reaction between an acyl chloride and water produces HCl fumes.[4]
Possible Cause A: Water in Solvents or Reagents.
Scientific Rationale: Acyl chlorides react rapidly with water in an exothermic and irreversible reaction to form a carboxylic acid and HCl.[2] This consumes your starting material and generates an acid that can catalyze further decomposition.
Glassware: Oven-dry all glassware at 120°C for at least 4 hours or flame-dry under a stream of inert gas (Nitrogen or Argon) immediately before use.[2]
Solvents: Use anhydrous solvents. Purchase commercially available anhydrous grades or distill solvents over an appropriate drying agent (e.g., CaH₂ for chlorinated solvents, Na/benzophenone for ethers).
Reagents: Ensure all reagents, including the precursor alcohol, are anhydrous. If necessary, dry the alcohol using a drying agent like anhydrous MgSO₄ and filter before use.
Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas (N₂ or Ar) using a Schlenk line or a nitrogen-filled balloon.[2]
Possible Cause B: Reactive Nitrating Agent.
Scientific Rationale: Traditional nitrating mixtures like concentrated nitric and sulfuric acid are strongly acidic and oxidizing, which can promote side reactions and decomposition.[7][8]
Solution: Use a Milder, Aprotic Nitrating Agent.
Acetyl Nitrate: This reagent, generated in situ from nitric acid and acetic anhydride, is an effective nitrating agent under less acidic conditions, reducing the risk of acid-catalyzed side reactions.[9] It is particularly suitable for sensitive substrates.
See Appendix B, Protocol 2 for a detailed procedure.
Issue 2: The final product shows a low yield of the nitrate ester, and analysis indicates the presence of the starting alcohol and the corresponding carboxylic acid.
This points to incomplete nitration and competing hydrolysis.
Possible Cause A: Inactivation of the Alcohol.
Scientific Rationale: If HCl is generated via hydrolysis (see Issue 1), it will protonate the hydroxyl group of the starting alcohol. This protonated alcohol is no longer nucleophilic and cannot react with the nitrating agent, stalling the reaction.[3]
Solution: Add a Non-Nucleophilic Acid Scavenger.
Incorporate a sterically hindered, non-nucleophilic base like pyridine or 2,6-lutidine into the reaction mixture. This base will neutralize any in-situ generated HCl without reacting with the acyl chloride itself.[3] Use at least one equivalent relative to the acyl chloride.
Possible Cause B: Insufficiently Potent Nitrating Agent.
Scientific Rationale: The nitration of alcohols is an equilibrium process. If the nitrating agent is not strong enough or used in insufficient quantity, the reaction may not proceed to completion.
Solution: Optimize the Nitrating System.
Mixed Acid System: For robust substrates, a mixture of concentrated nitric acid and sulfuric acid is highly effective. The sulfuric acid acts as a catalyst and a dehydrating agent, pushing the equilibrium towards the product.[10] However, this is a harsh method and temperature control is critical.
Stoichiometry: Ensure at least a stoichiometric amount of the nitrating agent is used. Often, a slight excess (1.1-1.5 equivalents) is beneficial.
Milder than mixed acid, reduced waste streams[7][8]
Can be heterogeneous
Ammonium salts
Issue 3: The purified product contains chlorinated impurities other than the acyl chloride functional group.
This suggests undesired chlorination of the alkyl backbone.
Possible Cause: Formation of Nitryl Chloride (NO₂Cl).
Scientific Rationale: In the presence of chloride ions and strong oxidizing acids (like HNO₃), nitryl chloride (NO₂Cl) can form. NO₂Cl is a reactive species that can decompose into chlorine (Cl₂) and nitrogen dioxide (NO₂), or directly participate in electrophilic chlorination reactions with the substrate.
Solution: Scrupulous Chloride Removal and Temperature Control.
Purify the Precursor: Ensure the starting material (5-chloro-5-oxopentan-1-ol) is free from any chloride salts or residual reagents from its own synthesis.
Control Temperature: Keep the reaction temperature as low as possible (e.g., 0-5 °C) to minimize the rate of NO₂Cl formation and decomposition.
Quench and Wash: After the reaction is complete, quench the mixture by pouring it onto crushed ice.[10] This dilutes the acid and lowers the temperature. Follow with a thorough aqueous workup, including washes with cold sodium bicarbonate solution to neutralize all acids and remove water-soluble chloride salts.[10][11]
Appendices
Appendix A: Recommended Analytical Methods
To effectively troubleshoot, you must accurately quantify the main product and key impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): The method of choice for identifying and quantifying the desired product and volatile organic byproducts. High-purity product can be confirmed with this technique.[1]
High-Performance Liquid Chromatography (HPLC): Useful for monitoring reaction progress and assessing the purity of non-volatile components, such as the carboxylic acid byproduct.[12][13]
Ion Chromatography: The gold standard for quantifying inorganic chloride ions (Cl⁻) in your final product or in aqueous washes to ensure their complete removal.[14]
Colorimetric Methods: For aqueous samples, methods based on cadmium reduction followed by diazotization can be used to measure nitrate and nitrite levels, helping to assess reaction completion and byproduct formation.
Appendix B: Key Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup
Place a magnetic stir bar into a round-bottom flask.
Flame-dry the flask under a stream of dry nitrogen or argon.
Fit the flask with a rubber septum and allow it to cool to room temperature under a positive pressure of inert gas.
Add anhydrous solvent via a dry syringe.
Add the precursor alcohol (previously dried) via syringe.
Cool the flask to the desired temperature (e.g., 0 °C) in an ice-water bath before adding reagents.
Protocol 2: Synthesis via Acetyl Nitrate (Milder Conditions)
In a flame-dried, three-neck flask under N₂, add anhydrous acetic anhydride (7 equivalents).
Cool the flask to 0 °C.
Slowly add fuming nitric acid (>90%, 1.4 equivalents) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to pre-form the acetyl nitrate.[9]
In a separate flame-dried flask, prepare a solution of 5-chloro-5-oxopentan-1-ol (1 equivalent) and pyridine (1.5 equivalents) in anhydrous dichloromethane.
Slowly add the solution of the alcohol to the cold acetyl nitrate solution over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
Stir the reaction at 5-10 °C for 2-4 hours, monitoring by TLC or HPLC until the starting material is consumed.
Proceed to the workup protocol.
Protocol 3: Aqueous Workup and Purification
Carefully pour the cold reaction mixture onto a vigorously stirred slurry of crushed ice and water.
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
Combine the organic layers.
Wash sequentially with cold water, cold 5% aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.[10]
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure at low temperature (<30 °C).
Purify the crude product via vacuum distillation or column chromatography on silica gel, using a non-polar eluent system. Note: Nitrate esters can be explosive; handle with extreme care, especially during heating.[10]
Appendix C: Diagrams
Caption: Nitration mechanism via nitronium ion.
Caption: Primary pathways for chloride byproduct formation.
Caption: A logical workflow for troubleshooting chloride byproducts.
References
Clark, J. (2015). esterification - alcohols and carboxylic acids. Retrieved from Chemguide. [Link]
Sandstrom, M. F., et al. (2012). Methods of producing nitrate esters. U.S.
Sandstrom, M. F., et al. (2014). Methods of producing nitrate esters. U.S.
Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from Sparkl. [Link]
OrgoSolver. (n.d.). Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. Retrieved from OrgoSolver. [Link]
ChemistNATE. (2022, January 29). Acid Chloride + Alcohol = Ester (Mechanism). Retrieved from YouTube. [Link]
U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from EPA.gov. [Link]
FLEX. (n.d.). The Use of Advanced Analytical Techniques to Enable Batch and Source Matching of Homemade Explosives. Retrieved from FLEX. [Link]
Whitmore, F. C., & Staüble, M. (1930). Methyl Nitrate. Organic Syntheses, 10, 70. [Link]
Williams, D. E., & Weiner, H. (1995). Old yellow enzyme: Reduction of nitrate esters, glycerin trinitrate, and propylene 1,2-dinitrate. Archives of Biochemistry and Biophysics, 317(1), 1-6. [Link]
Bennion, J. C., et al. (2019). Modifying Nitrate Ester Sensitivity Properties Using Explosive Isomers. Crystal Growth & Design, 19(11), 6597-6604. [Link]
Jenkins, T. F., et al. (1999). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Retrieved from Defense Technical Information Center. [Link]
Paquet, M., et al. (2004). Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide.
Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Nitrate and Nitrite. Retrieved from NCBI Bookshelf. [Link]
U.S. Environmental Protection Agency. (2018). Determination of Dissolved Inorganic Nitrate plus Nitrite (NO3+NO2) in Fresh/Estuarine/Coastal Waters Using Cadmium Reduction. Retrieved from EPA.gov. [Link]
Patel, H., et al. (2023). Chemo-selective CuPcS catalyzed reduction and esterification of carboxylic acid analogs. New Journal of Chemistry, 47(34), 15935-15945. [Link]
Mąkosza, M., & Jończyk, A. (1976). Phase-Transfer Catalyzed Reactions of Nitriles: I. Alkylation of Phenylacetonitrile. Organic Syntheses, 55, 91. [Link]
Mohammed, A. H. A., & Nagendrappa, G. (2003). Generation of nitryl chloride from chlorotrimethylsilane-acetyl nitrate reaction: A one-pot preparation of gem-chloronitro compounds from oximes. Journal of Chemical Sciences, 115(5-6), 569-581. [Link]
Paquet, M., et al. (2009). Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from organic-chemistry.org. [Link]
Schering Aktiengesellschaft. (1983). Process for the preparation of 5-oxonitriles.
Selt, M., & Kappe, C. O. (2017). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. ChemSusChem, 10(24), 4886-4892. [Link]
Kumar, M. S., et al. (2023). An Efficient Approach for the Esterification of 5-Chloroquinolin-8-ol through Steglich Reaction and their Antioxidant Applications. ResearchGate. [Link]
Introduction: Bifunctional Scaffolds in Nitric Oxide Research and Drug Discovery
An In-Depth Comparative Guide for Researchers: 5-chloro-5-oxopentyl nitrate vs. 4-chloro-4-oxobutyl nitrate In the landscape of medicinal chemistry, the development of hybrid drugs and bifunctional molecules represents a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide for Researchers: 5-chloro-5-oxopentyl nitrate vs. 4-chloro-4-oxobutyl nitrate
In the landscape of medicinal chemistry, the development of hybrid drugs and bifunctional molecules represents a sophisticated strategy to achieve synergistic therapeutic effects or targeted drug delivery. 5-chloro-5-oxopentyl nitrate and 4-chloro-4-oxobutyl nitrate emerge as compelling intermediates in this domain. Both molecules possess two distinct and highly reactive functional groups: a terminal acyl chloride and a terminal nitrate ester. This unique architecture positions them as valuable linkers or building blocks for conjugating a nitric oxide (NO)-donating moiety onto a parent drug molecule.
The acyl chloride provides a reactive handle for covalent modification of drugs containing nucleophilic groups (e.g., amines, alcohols), while the alkyl nitrate group serves as a well-established precursor for the in-vivo release of nitric oxide.[1] NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune response.[2] Consequently, NO-donating drugs are of significant interest for treating cardiovascular diseases and other conditions.
This guide provides a comprehensive comparison of these two homologous compounds, examining their structural differences, reactivity profiles, and potential applications. The primary distinction lies in the length of the aliphatic carbon chain separating the two functional groups, a subtle yet crucial factor that can influence steric accessibility, flexibility, and ultimately, the pharmacological profile of the final drug conjugate.
Structural and Physicochemical Properties
The fundamental difference between the two molecules is a single methylene (-CH2-) group. This variation in the alkyl chain length directly impacts their molecular weight, and is predicted to influence properties such as lipophilicity (LogP) and polar surface area.
Diagram 1: Chemical Structures
Caption: Chemical structures of 5-chloro-5-oxopentyl nitrate and 4-chloro-4-oxobutyl nitrate.
Estimation based on increasing alkyl chain length generally increasing lipophilicity.
Reactivity Profile
High
High
Presence of a highly electrophilic acyl chloride group.
Synthesis and Reactivity: A Tale of Two Ends
The synthetic strategy for both compounds is conceptually similar, leveraging readily available precursors and established organic transformations. The dual functionality of these molecules dictates their reactivity, with each end participating in distinct types of reactions.
Proposed Synthetic Workflow
A plausible and efficient synthesis for both target molecules would involve a two-step process starting from the corresponding cyclic lactone. This approach is advantageous as lactones are often inexpensive and stable starting materials.
A Researcher's Guide to the Validation of Nitric Oxide Release from 5-chloro-5-oxopentyl Nitrate Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively validate and compare the nitric oxide (NO) release rates from 5-chloro-5-oxopentyl nitrate and...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively validate and compare the nitric oxide (NO) release rates from 5-chloro-5-oxopentyl nitrate and its derivatives. We will delve into the mechanistic underpinnings of NO release from organic nitrates, compare the principal analytical techniques for its quantification, and provide detailed, field-proven protocols to ensure the generation of reliable and reproducible data.
Introduction: The Therapeutic Promise of Nitric Oxide Donors
Nitric oxide (NO) is a pivotal endogenous signaling molecule involved in a vast array of physiological processes, including the regulation of blood pressure, neurotransmission, and immune responses.[1] Its gaseous nature and fleeting half-life (a few seconds in biological systems) make direct administration impractical for therapeutic purposes.[1][2] This has led to the development of NO donor compounds—prodrugs designed to release NO under specific physiological conditions.[3][4]
Organic nitrates are the oldest and most well-established class of NO donors used clinically.[5][6] These compounds, including the subject of this guide, 5-chloro-5-oxopentyl nitrate derivatives, require bioactivation to exert their effects.[5][7] A thorough validation of their NO release profile is therefore a critical step in preclinical development, enabling a clear understanding of their therapeutic potential and mechanism of action.
The Causality of NO Release: Bioactivation of Organic Nitrates
Unlike some donors that release NO spontaneously, organic nitrates are pro-drugs that necessitate metabolic conversion.[5][8] Understanding this bioactivation is key to designing relevant validation assays. The release of NO from organic nitrates can occur through two primary, non-exclusive pathways.
Enzymatic Pathway: The principal enzyme responsible for the bioactivation of many organic nitrates is mitochondrial aldehyde dehydrogenase (mtALDH or ALDH2).[9][10] This enzyme reduces the nitrate ester, leading to the formation of 1,2-dinitrate and nitrite, which subsequently generates NO.[11] This pathway is crucial for the vasodilatory effects of high-potency nitrates.[5]
Non-Enzymatic Thiol-Dependent Pathway: Organic nitrates can also react with sulfhydryl groups from thiols (e.g., cysteine, glutathione).[5] This reaction promotes the release of NO, and its efficiency can be a determining factor in the compound's overall activity.
The dual-pathway mechanism underscores the importance of selecting validation assays that can account for both spontaneous and metabolically-driven release.
Caption: Step-by-step workflow for the Griess colorimetric assay.
A. Reagent Preparation:
Griess Reagent A (Sulfanilamide Solution): Prepare a 1% (w/v) solution of sulfanilamide in 5% phosphoric acid.
[12]* Griess Reagent B (NED Solution): Prepare a 0.1% (w/v) solution of N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.
[12]* Nitrite Standard Stock (100 µM): Prepare a 100 µM stock solution of sodium nitrite (NaNO₂) in the same buffer as your experimental samples (e.g., PBS, pH 7.4).
Nitrite Standards (0-100 µM): Create a series of standards (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, 100 µM) by serial dilution of the stock solution in your experimental buffer.
[12]
B. Sample Incubation:
Prepare a stock solution of the 5-chloro-5-oxopentyl nitrate derivative in a suitable solvent (e.g., DMSO).
Dilute the stock solution in pre-warmed (37°C) phosphate-buffered saline (PBS), pH 7.4, to the desired final concentration. To assess thiol-dependent release, cysteine (e.g., 1 mM) can be added to the buffer.
[13]3. Include a vehicle control (buffer with the same final concentration of DMSO) and a buffer-only blank.
Incubate the solutions at 37°C for defined time points (e.g., 1, 2, 4, 8, 24 hours) to generate a time-course of NO release.
C. Assay Procedure:
At each time point, transfer 50 µL of each sample, standard, and control in duplicate to a clear, flat-bottom 96-well plate.
[12]2. Add 50 µL of Griess Reagent A to all wells.
Incubate for 5-10 minutes at room temperature, protected from light.
[12]4. Add 50 µL of Griess Reagent B to all wells. A magenta color will develop in the presence of nitrite.
[12]5. Incubate for another 5-10 minutes at room temperature, protected from light.
Within 30 minutes, measure the absorbance at 540 nm using a microplate reader.
[12]
D. Data Analysis:
Subtract the average absorbance of the blank (0 µM standard) from all other readings.
Plot a standard curve of absorbance versus nitrite concentration (µM).
Use the linear regression equation from the standard curve to determine the nitrite concentration in your unknown samples.
Protocol 2: Real-Time NO Release Profiling by Chemiluminescence
This protocol provides a direct, highly sensitive measurement of NO gas as it is released from the donor compound into the liquid phase.
A. System Setup:
Utilize a chemiluminescence NO analyzer equipped with a purge vessel system.
[14]2. The purge vessel contains the reaction buffer (e.g., PBS, pH 7.4) maintained at 37°C and is continuously purged with an inert gas (e.g., nitrogen or argon).
[14]3. The inert gas carries any released NO from the liquid phase to the analyzer's reaction chamber.
[14]
B. Calibration:
Calibrate the instrument using a certified NO gas standard of a known concentration, diluted with nitrogen.
Alternatively, generate a standard curve by injecting known concentrations of a fast-releasing NO donor like spermine NONOate.
C. Measurement Procedure:
Inject the buffer (with or without thiols) into the purge vessel and allow the baseline signal to stabilize.
Inject a small, precise volume of the 5-chloro-5-oxopentyl nitrate derivative stock solution into the purge vessel to initiate the reaction.
Record the chemiluminescence signal over time. The signal is directly proportional to the rate of NO release.
D. Data Analysis:
Integrate the area under the curve of the signal versus time plot to determine the total amount of NO released.
The real-time data can be used to calculate kinetic parameters, such as the initial release rate and the compound's half-life (t½).
Conclusion and Future Directions
The validation of NO release from novel donors like 5-chloro-5-oxopentyl nitrate derivatives requires a multi-faceted approach. Initial high-throughput screening with the Griess assay can efficiently compare a library of compounds, while subsequent, detailed kinetic analysis using chemiluminescence provides the definitive characterization required for lead candidate selection. By understanding the underlying mechanisms of bioactivation and employing robust, validated protocols, researchers can generate high-quality data to confidently advance the development of next-generation NO-based therapeutics.
References
Application Note: Griess Assay for Quantifying Nitric Oxide Production in Response to Olprinone - Benchchem. (n.d.). BenchChem.
Chemiluminescence detection of nitric oxide from plant samples. (a)... - ResearchGate. (n.d.). ResearchGate.
Csonka, C., Páli, T., Bencsik, P., Görbe, A., & Ferdinandy, P. (2024). Determination of Nitric Oxide and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review. MDPI.
A Head-to-Head Comparison of Nitric Oxide Donors for In Vitro Research - Benchchem. (n.d.). BenchChem.
Vellecco, V., & Ianaro, A. (2022). Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds. PubMed.
Vellecco, V., & Ianaro, A. (2022). Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds. JoVE.
Gupta, K. J., & Igamberdiev, A. U. (n.d.). Chemiluminescence Detection of Nitric Oxide from Roots, Leaves, and Root Mitochondria. PubMed.
Neves, A. R., Pereira, C., & Sousa, A. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. PMC.
do Nascimento, T. G., Pereira, A. C., & de Oliveira, A. M. (2014). Organic Nitrates: Past, Present and Future. PMC.
Stene Hurtsén, A., Zorikhin Nilsson, I., Dogan, E. M., & Nilsson, K. F. (2020). A Comparative Study of Inhaled Nitric Oxide and an Intravenously Administered Nitric Oxide Donor in Acute Pulmonary Hypertension. PMC.
Protocol Griess Test. (2019). Protocol Exchange.
Tsikas, D. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.
Batchelor, M. M., Reoma, S. L., & Fleser, P. S. (n.d.). Measurement and Modeling of Nitric Oxide Release Rates for Nitric Oxide Donors. ACS Publications.
What is the mechanism of organic nitrates (e.g. nitroglycerin) in managing angina? (2025). Journalist's Resource.
Analysis of nitric oxide donor effectiveness in resistance vessels. (n.d.). American Journal of Physiology-Heart and Circulatory Physiology.
A Comparative Study of Inhaled Nitric Oxide and an Intravenously Administered Nitric Oxide Donor in Acute Pulmonary Hypertension. (2020). Drug Design, Development and Therapy.
Nitric oxide donors for patients undergoing IVF. A prospective, double-blind, randomized, placebo-controlled trial. (2002). Human Reproduction.
A Technical Guide to NOR-3: A Nitric Oxide Donor for NOS-Independent Signaling Research - Benchchem. (2025). BenchChem.
Bioactivation of organic nitrates and the mechanism of nitrate tolerance. (n.d.). ResearchGate.
Megson, I. L. (2009). Understanding organic nitrates – a vein hope? PMC.
Paper sensors for the measurement of nitric oxide release from endothelial cells. (2025). Royal Society of Chemistry.
Wölfl, F., Michel, D., & Wessler, I. (2022). Exploring Nitric Oxide (NO)-Releasing Celecoxib Derivatives as Modulators of Radioresponse in Pheochromocytoma Cells. MDPI.
Pisani, L., Catto, M., & De Palma, A. (2019). Investigating alkyl nitrates as nitric oxide releasing precursors of multitarget acetylcholinesterase-monoamine oxidase B inhibitors. PubMed.
The Nitrate-Nitrite-Nitric Oxide Pathway. (n.d.). CORE.
Bizzarri, L., Cardellini, F., & Greci, L. (n.d.). A New Synthesis of Alkyl Nitrites: The Reaction of Alkyl Alcohols with Nitric Oxide in Organic Solvents. ACS Publications.
Li, Z., Zhang, Y., & Wang, Y. (n.d.). Design, synthesis and biological evaluation of nitric oxide releasing derivatives of dapagliflozin as potential anti-diabetic and anti-thrombotic agents. Semantic Scholar.
Butler, A. R., & Megson, I. L. (n.d.). Recent developments in nitric oxide donor drugs. PMC.
NOC-5 | NO Donor. (n.d.). MedchemExpress.com.
The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. (n.d.). ResearchGate.
Wang, P. G., & Xian, M. (n.d.). Part 1 Chemistry of NO Donors. Wiley-VCH.
A Researcher's Guide to Characterizing Novel Nitric Oxide Donors: An Efficacy Assessment of 5-chloro-5-oxopentyl nitrate
This guide provides a comprehensive framework for the evaluation of novel nitric oxide (NO) donor compounds, using the promising, yet uncharacterized, molecule 5-chloro-5-oxopentyl nitrate as a primary example. We will m...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the evaluation of novel nitric oxide (NO) donor compounds, using the promising, yet uncharacterized, molecule 5-chloro-5-oxopentyl nitrate as a primary example. We will move beyond a simple recitation of facts to provide a self-validating, logical progression of experiments designed to thoroughly assess the efficacy, potency, and potential liabilities of this compound. This document is intended for researchers in pharmacology and drug development who are tasked with characterizing new chemical entities in the critical field of nitric oxide signaling.
Nitric oxide is a fundamental signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] The therapeutic potential of harnessing NO's effects has led to the development of NO-releasing drugs, or "NO donors," which are crucial for treating conditions like angina, hypertensive crises, and pulmonary hypertension.[1][3]
Existing NO donors, such as organic nitrates (e.g., glyceryl trinitrate), S-nitrosothiols, and diazeniumdiolates, each possess distinct profiles of NO release, efficacy, and limitations like the development of tolerance.[4][5] The continual search for novel donors with improved pharmacokinetic and pharmacodynamic properties is therefore a key objective in medicinal chemistry.
5-chloro-5-oxopentyl nitrate is an organic nitrate with a unique chloro-keto functional group.[6] This structure suggests a potential for enzymatic and/or spontaneous decomposition under physiological conditions to release NO. The electrophilic nature of the acyl chloride and the alkyl nitrate moiety suggests a complex mechanism of action that warrants a systematic and rigorous evaluation.
This guide will outline a multi-step experimental workflow to:
Quantify the NO-release kinetics.
Evaluate the biological efficacy in an ex vivo vasodilation model.
Assess the stability under physiological conditions.
Profile the potential cytotoxicity.
We will compare the hypothetical performance of 5-chloro-5-oxopentyl nitrate against established NO donors to provide context for its potential utility.
Part 1: The NO/cGMP Signaling Pathway & Proposed Mechanism
The primary mechanism of action for most NO donors involves the activation of the canonical NO/cGMP signaling pathway.[2] The released NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This activates sGC, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), leading to a cascade of events that reduce intracellular calcium concentrations and result in smooth muscle relaxation, or vasodilation.[3][7]
For 5-chloro-5-oxopentyl nitrate, we propose a dual-pathway mechanism for NO release, triggered by hydrolysis and potential enzymatic action.
Caption: Proposed mechanism of NO release and action for 5-chloro-5-oxopentyl nitrate.
Part 2: Comparative Efficacy Assessment - An Experimental Blueprint
To objectively assess the efficacy of 5-chloro-5-oxopentyl nitrate, it must be benchmarked against well-characterized NO donors from different chemical classes. Our experimental design will include:
Glyceryl Trinitrate (GTN): A classic organic nitrate requiring enzymatic bioactivation.
S-Nitroso-N-acetyl-DL-penicillamine (SNAP): An S-nitrosothiol that releases NO via cleavage of the S-NO bond.
Sodium Nitroprusside (SNP): A metal-nitrosyl complex that spontaneously releases NO.
The following tables present a hypothetical yet plausible dataset that one might aim to generate through the protocols detailed in this guide. This data serves as an illustrative example for comparison.
Table 1: Comparative NO Release Kinetics (Griess Assay)
Compound
Half-Life (t½, min)
Total NO Release (% of theoretical max)
5-chloro-5-oxopentyl nitrate (Hypothetical)
25
85%
Glyceryl Trinitrate (GTN)
5
60% (enzyme-dependent)
S-Nitroso-N-acetyl-DL-penicillamine (SNAP)
45
95%
| Sodium Nitroprusside (SNP) | < 2 | >98% |
Table 2: Vasodilatory Potency in Isolated Aortic Rings
The trustworthiness of any comparison lies in the rigor of its experimental execution. The following protocols are designed to be self-validating, with appropriate controls to ensure data integrity.
Comparative Stability Profiling: 5-Chloro-5-oxopentyl Nitrate vs. Standard Acyl Chlorides
Executive Summary In medicinal chemistry, the design of nitric oxide (NO)-donating therapeutics—such as NO-NSAIDs and targeted cardiovascular agents—relies heavily on bifunctional intermediates. 5-chloro-5-oxopentyl nitr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In medicinal chemistry, the design of nitric oxide (NO)-donating therapeutics—such as NO-NSAIDs and targeted cardiovascular agents—relies heavily on bifunctional intermediates. 5-chloro-5-oxopentyl nitrate is a premier building block in this space, featuring both a highly reactive acyl chloride for drug conjugation and a nitrate ester for physiological NO release[1].
However, this bifunctionality introduces complex stability dynamics. Synthetic routes frequently fail due to a misunderstanding of how the nitrate ester moiety impacts the overall shelf-life and reactivity of the acyl chloride. This guide provides an objective, data-driven comparison of 5-chloro-5-oxopentyl nitrate against standard acyl chlorides, detailing the causality behind their degradation and providing self-validating protocols for stability assessment.
Structural Causality and Reactivity Profiling
Acyl chlorides are inherently reactive due to the highly polarized carbon-chlorine (C-Cl) bond and the strongly electron-withdrawing carbonyl oxygen. This leaves the carbonyl carbon highly electrophilic (
δ+
) and susceptible to rapid nucleophilic attack by moisture (hydrolysis)[2].
Standard Aliphatic Acyl Chlorides (e.g., Valeryl Chloride): Exhibit rapid hydrolysis but maintain high thermal stability.
Aromatic Acyl Chlorides (e.g., Benzoyl Chloride): The
π
-system of the aromatic ring overlaps with the carbonyl carbon, reducing its partial positive charge. This significantly slows hydrolysis compared to aliphatic counterparts[3].
5-Chloro-5-oxopentyl Nitrate: Structurally analogous to valeryl chloride, but capped with a terminal nitrate ester (
−ONO2
). Because the nitrate group is separated by four methylene units, its inductive electron-withdrawing effect on the carbonyl carbon is negligible. Consequently, its hydrolytic rate mirrors that of valeryl chloride. However, the
O−NO2
bond is thermally labile, meaning the molecule possesses a secondary thermal degradation pathway completely absent in standard acyl chlorides[4].
Bifunctional degradation pathways of 5-chloro-5-oxopentyl nitrate via hydrolysis and thermal stress.
Comparative Stability Data
The following table synthesizes the hydrolytic and thermal stability profiles of these compounds. The data illustrates how the structural modifications dictate the handling requirements.
To ensure scientific integrity, relying on theoretical stability is insufficient. The following protocols detail how to empirically validate the stability of 5-chloro-5-oxopentyl nitrate against a control (valeryl chloride).
Self-validating experimental workflow for assessing hydrolytic and thermal stability.
Protocol A: Hydrolytic Stability via Quantitative NMR (qNMR)
Objective: Determine the pseudo-first-order rate constant (
k
) for hydrolysis.
Causality: qNMR allows real-time observation of the disappearance of the
α
-protons adjacent to the acyl chloride and the appearance of the
α
-protons of the resulting carboxylic acid. This provides a direct, self-validating kinetic measurement without relying on secondary titrations[3].
Sample Preparation: Dissolve 0.1 mmol of 5-chloro-5-oxopentyl nitrate in 0.5 mL of anhydrous Acetone-
d6
in an NMR tube.
Baseline Acquisition: Acquire a standard
1H
NMR spectrum to confirm purity and establish the baseline integral of the triplet at ~2.9 ppm (
−CH2−COCl
).
Stress Induction: Inject 10
μL
of
D2O
into the NMR tube. Invert rapidly to mix.
Data Acquisition: Immediately begin acquiring spectra at 5-second intervals using a pre-programmed array.
Data Analysis: Plot the natural logarithm of the integral of the starting material versus time. The slope of the linear fit yields the rate constant
−k
. Compare this directly with valeryl chloride under identical conditions.
Protocol B: Thermal Stability via Differential Scanning Calorimetry (DSC)
Objective: Identify the
Tonset
of the nitrate ester decomposition.
Causality: Nitrate esters decompose exothermically via
O−NO2
homolysis. DSC precisely quantifies the heat flow, identifying the exact temperature at which thermal safety is compromised[4].
Sample Loading: Weigh 2.0 mg of 5-chloro-5-oxopentyl nitrate into a gold-plated high-pressure DSC pan. Gold is required to prevent HCl-induced corrosion, and high-pressure sealing prevents premature volatilization.
Method Setup: Equilibrate the DSC at 25 °C. Program a temperature ramp of 5 °C/min from 25 °C to 250 °C under a nitrogen purge (50 mL/min).
Analysis: Identify the onset of the exothermic peak. For 5-chloro-5-oxopentyl nitrate, an exotherm typically begins between 120 °C and 140 °C, corresponding to the cleavage of the nitrate ester and subsequent NO release[5]. Standard acyl chlorides will only show endothermic vaporization or remain stable.
Conclusion
While the acyl chloride moiety of 5-chloro-5-oxopentyl nitrate behaves predictably like any aliphatic acid chloride, the molecule's overall stability is bottlenecked by the thermal lability of its nitrate ester group[1]. Handlers must maintain strictly anhydrous conditions to prevent hydrolysis, while simultaneously avoiding elevated temperatures (>60 °C) during distillation or concentration to prevent premature NO release and potential thermal runaway.
Spectroscopic Validation of 5-Chloro-5-oxopentyl Nitrate: A Comparative Guide to Synthetic Monitoring and Quality Control
The Analytical Challenge of Bifunctional NO-Donors In the development of next-generation therapeutics,1 (IUPAC: 5-nitrooxypentanoyl chloride) serves as a highly reactive, bifunctional intermediate[1]. It is predominantly...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge of Bifunctional NO-Donors
In the development of next-generation therapeutics,1 (IUPAC: 5-nitrooxypentanoyl chloride) serves as a highly reactive, bifunctional intermediate[1]. It is predominantly utilized as a linker in the synthesis of2, such as NO-NSAIDs[2]. The molecule features two distinct reactive centers: an acyl chloride for amide/ester coupling to an active pharmaceutical ingredient (API), and a nitrate ester (-ONO₂) responsible for 3[3].
The core analytical challenge in its preparation lies in its dual sensitivities:
Thermal Sensitivity: The nitrate ester is prone to degradation at elevated temperatures, releasing NO₂ gas.
Moisture Sensitivity: The acyl chloride rapidly hydrolyzes back to the carboxylic acid in the presence of trace atmospheric water.
To successfully utilize this intermediate, chemists must employ synthetic routes that preserve both functional groups, backed by rigorous spectroscopic validation.
When converting the precursor, 5-(nitrooxy)pentanoic acid, into the active acyl chloride, the choice of chlorinating agent dictates the purity of the final product.
Alternative A: Thionyl Chloride (SOCl₂)
Mechanism: Converts the acid to the acyl chloride, evolving SO₂ and HCl.
The Flaw: This reaction typically requires refluxing (~75°C). This thermal stress frequently triggers the decomposition of the delicate nitrate ester group, leading to a complex mixture of degraded impurities that are difficult to separate.
The Superior Standard: Oxalyl Chloride ((COCl)₂) with Catalytic DMF
Mechanism: Vilsmeier-Haack type activation.
The Advantage: This reaction proceeds efficiently at 0°C to room temperature. This 4 perfectly preserves the -ONO₂ group while achieving complete chlorination[4].
Synthetic workflow for 5-chloro-5-oxopentyl nitrate using mild oxalyl chloride conditions.
Comparative Spectroscopic Validation
Validating the conversion requires techniques that can simultaneously confirm acyl chloride formation and nitrate ester preservation.
FTIR Spectroscopy: The Frontline Diagnostic
FTIR is the most rapid method for monitoring this reaction. The transformation of the carboxylic acid to the acyl chloride results in a distinct shift in the carbonyl (C=O) stretching frequency due to the strong inductive electron-withdrawing effect of the chlorine atom.
Acyl Chloride Formation: The C=O stretch shifts dramatically from ~1710 cm⁻¹ (acid) to ~1795 cm⁻¹ (acyl chloride).
Nitrate Preservation: The asymmetric and symmetric NO₂ stretches must remain intact and highly intense at ~1630 cm⁻¹ and ~1280 cm⁻¹, respectively.
While FTIR confirms functional group conversion, ¹H NMR provides absolute structural verification.
Causality of the α-Shift: The highly electronegative -COCl group deshields the adjacent α-CH₂ protons more strongly than a -COOH group, shifting their resonance downfield from ~2.35 ppm to ~2.95 ppm.
Nitrate Check: The ε-CH₂ protons adjacent to the nitrate ester must remain integrated to 2H at ~4.45 ppm. Any upfield shift or integration loss indicates degradation of the NO-donating moiety.
Mass Spectrometry (GC-MS): The Derivatization Requirement
Direct MS analysis of 5-chloro-5-oxopentyl nitrate is notoriously unreliable. Acyl chlorides will hydrolyze in LC-MS mobile phases or degrade in high-temperature GC injectors.
Best Practice: A self-validating MS protocol requires quenching a micro-aliquot of the product with anhydrous methanol to form the stable methyl 5-(nitrooxy)pentanoate, which can then be cleanly analyzed via GC-MS (EI).
Decision tree for the spectroscopic validation of 5-chloro-5-oxopentyl nitrate purity.
Table 2: Comparative ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
Proton Position
Precursor Shift (ppm)
Product Shift (ppm)
Multiplicity & Integration
α-CH₂ (Next to C=O)
~2.35
~2.95
Triplet, 2H
β-CH₂ / γ-CH₂
~1.75 - 1.85
~1.80 - 1.95
Multiplets, 4H
ε-CH₂ (Next to ONO₂)
~4.45
~4.45
Triplet, 2H
Self-Validating Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-5-oxopentyl Nitrate (Oxalyl Chloride Route)
Preparation: Dissolve 5-(nitrooxy)pentanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.
Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive acyl chloride product back into the starting material.
Catalysis: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 eq).
Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, significantly lowering the activation energy required for chlorination and allowing the reaction to proceed without heat.
Reagent Addition: Cool the reaction to 0°C using an ice bath. Dropwise add oxalyl chloride (1.2 eq).
Causality: Controlling the temperature at 0°C mitigates the exothermic nature of the reaction, preventing thermal degradation of the sensitive nitrate ester group.
Reaction & Validation: Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution (CO₂ and CO) ceases. Remove the solvent under reduced pressure.
Self-Validation: Immediately run an FTIR of the crude residue. The complete disappearance of the broad O-H band (~3000 cm⁻¹) validates that the reaction has reached 100% conversion, allowing you to proceed to downstream API coupling without further purification.
Protocol 2: Spectroscopic Sample Preparation
FTIR Analysis: Cast a neat film of the crude product onto NaCl or ZnSe plates.
Causality: Traditional KBr pellets are highly hygroscopic. The moisture absorbed by KBr during pressing will induce in-situ hydrolysis of the acyl chloride during the measurement, yielding a false-positive impurity reading.
¹H NMR Analysis: Dissolve the sample in CDCl₃ that has been strictly stored over 4Å molecular sieves.
Causality: Standard CDCl₃ contains trace water and DCl. This will rapidly degrade the acyl chloride during the NMR acquisition time. Using strictly anhydrous solvent ensures the spectrum reflects the true purity of the intermediate in the flask.
A Senior Application Scientist's Guide to the In Vitro Griess Assay for Quantifying Nitric Oxide Release from 5-chloro-5-oxopentyl Nitrate Conjugates
Introduction Nitric oxide (NO) is a pleiotropic signaling molecule central to a vast array of physiological processes, including vasodilation, neurotransmission, and immune regulation.[1] Its therapeutic potential has dr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule central to a vast array of physiological processes, including vasodilation, neurotransmission, and immune regulation.[1] Its therapeutic potential has driven the development of NO-releasing prodrugs, such as 5-chloro-5-oxopentyl nitrate conjugates, which are designed to deliver NO to specific biological targets. The transient and reactive nature of NO, however, makes its direct measurement challenging.[2][3] Consequently, researchers often quantify NO indirectly by measuring its more stable, nonvolatile breakdown products: nitrite (NO₂⁻) and nitrate (NO₃⁻).
The Griess assay, a colorimetric method developed in 1879, remains a cornerstone for nitrite quantification due to its simplicity, low cost, and adaptability to high-throughput screening.[2][4] This guide provides an in-depth, comparative analysis of in vitro Griess assay protocols specifically tailored for researchers, scientists, and drug development professionals working with novel NO-releasing compounds like 5-chloro-5-oxopentyl nitrate conjugates. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, establish self-validating systems, and compare methodologies to ensure robust and reliable quantification of nitric oxide release.
Part 1: Foundational Principles of the Griess Assay
The Chemical Mechanism
The Griess assay is an indirect method that quantifies nitric oxide by measuring nitrite (NO₂⁻), one of its primary, stable oxidation products.[5] The assay is a two-step diazotization reaction performed under acidic conditions.[1]
Step 1: Diazotization. In an acidic medium (e.g., phosphoric or hydrochloric acid), nitrite reacts with a sulfonamide, typically sulfanilamide, to form a transient diazonium salt.[2]
Step 2: Azo Coupling. This diazonium salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a stable, magenta-colored azo compound.[4]
The intensity of the resulting color is directly proportional to the initial nitrite concentration and is measured spectrophotometrically at approximately 540 nm.[6]
Caption: The two-step chemical mechanism of the Griess Reaction.
Critical Consideration: Measuring Nitrite vs. Total NO
Organic nitrate conjugates release NO, which rapidly oxidizes in aqueous, oxygenated environments to both nitrite (NO₂⁻) and nitrate (NO₃⁻). The standard Griess assay detects only nitrite. To obtain a complete and accurate measure of the total NO released, nitrate must first be quantitatively converted back to nitrite. This is typically achieved using the enzyme nitrate reductase.[7] Failure to include this step can lead to a significant underestimation of the compound's NO-releasing capacity.
Caption: Decision workflow for selecting the appropriate Griess assay protocol.
Part 2: Comparative Experimental Protocols
This section details two primary protocols for use in a 96-well plate format. The key difference is the sequential addition of reagents in Protocol 2, which can enhance sensitivity by allowing the first reaction step to proceed optimally before the second is initiated.[4] For both protocols, a critical prerequisite is establishing the conditions that trigger NO release from the 5-chloro-5-oxopentyl nitrate conjugates (e.g., incubation in a specific buffer, cell media, or with an enzyme) and collecting the supernatant at appropriate time points.
Reagent Preparation (Common to Both Protocols)
Griess Reagent I (Sulfanilamide Solution): Prepare a 1% (w/v) solution of sulfanilamide in 5% (v/v) phosphoric acid.[1][8] Store protected from light at 4°C for up to one month.
Griess Reagent II (NED Solution): Prepare a 0.1% (w/v) solution of N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.[1][9] Store protected from light at 4°C for up to one month.
Nitrite Standard (100 µM): Prepare a 100 µM working stock of sodium nitrite by diluting a concentrated stock (e.g., 0.1 M) 1:1,000 in the exact same matrix (buffer, media, etc.) as your experimental samples.[4][5] This is crucial to control for matrix effects.
Protocol 1: Standard Griess Assay (Premixed Reagent)
This method is fast and straightforward, suitable for initial screening where maximum sensitivity is not the primary concern.
Step-by-Step Methodology:
Standard Curve Preparation:
Add 100 µL of the 100 µM nitrite standard to the first well of your standard curve column (in triplicate).
Add 50 µL of the sample matrix to the subsequent 6 wells in those columns.
Perform 2-fold serial dilutions by transferring 50 µL from the first well down the column, resulting in concentrations of 100, 50, 25, 12.5, 6.25, 3.13, and 1.56 µM.[4][5]
The final well in the column contains only 50 µL of the matrix and serves as the 0 µM blank.
Sample Addition: Add 50 µL of your collected sample supernatants to separate wells (in triplicate).
Griess Reaction:
Prepare the Working Griess Reagent immediately before use by mixing equal volumes of Griess Reagent I and Griess Reagent II.[10]
Add 100 µL of the Working Griess Reagent to all standard and sample wells.[5]
Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light. A magenta color will develop in wells containing nitrite.[10]
Absorbance Measurement: Measure the absorbance at 540 nm (a range of 520-550 nm is acceptable) using a microplate reader.[4][6] Read within 30 minutes, as the color may fade over time.[4]
This protocol separates the two reaction steps, which can improve assay sensitivity and is recommended for samples with low expected nitrite concentrations.[4]
Step-by-Step Methodology:
Standard Curve and Sample Preparation: Prepare the standard curve and add samples to the plate exactly as described in Protocol 1 (Steps 1 & 2). Ensure the final volume in each well is 50 µL.
First Reaction (Diazotization):
Add 50 µL of Griess Reagent I (Sulfanilamide Solution) to all standard and sample wells.[4]
Incubate for 5-10 minutes at room temperature, protected from light.[1][4]
Second Reaction (Azo Coupling):
Add 50 µL of Griess Reagent II (NED Solution) to all wells.[4]
Incubate for another 5-10 minutes at room temperature, protected from light.[1]
Absorbance Measurement: Measure the absorbance at 540 nm as described in Protocol 1.
Part 3: Quantifying Total NO from Nitrate Conjugates
To accurately quantify the total NO released from 5-chloro-5-oxopentyl nitrate conjugates, an enzymatic reduction of nitrate to nitrite is required prior to performing the Griess assay.
Protocol 3: Total NO Assay (Nitrate Reduction + Griess)
This protocol incorporates a nitrate reductase step. Commercial kits are available for this purpose and often provide optimized enzymes and cofactors.[7][11] The following is a generalized workflow.
Step-by-Step Methodology:
Standard and Sample Preparation: Prepare a nitrate standard curve (e.g., using sodium nitrate) in the same sample matrix. Add 50 µL of standards and samples to the 96-well plate.
Enzymatic Reduction:
Prepare a reaction mixture containing nitrate reductase and its necessary cofactor (often NADPH).[11] Follow the manufacturer's specific instructions for buffer composition and concentrations.
Add the required volume of the enzyme/cofactor mix to each well.
Incubate at the recommended temperature (e.g., 37°C or room temperature) for the specified time (e.g., 30-60 minutes) to allow for the complete conversion of nitrate to nitrite.[11]
Griess Reaction: Proceed with either Protocol 1 or Protocol 2 to measure the total nitrite concentration in the wells.
Calculation: The resulting absorbance corresponds to the sum of the initial nitrite plus the nitrite converted from nitrate. To determine the original nitrate concentration, you must subtract the nitrite concentration measured in a parallel sample that did not undergo the nitrate reductase step.
Caption: General experimental workflow for the in vitro Griess assay.
Part 4: Data Analysis, Validation, and Controls
Data Analysis
Blank Subtraction: Average the absorbance values of your blank replicates (0 µM standard) and subtract this value from all other standard and sample absorbance readings.[1]
Standard Curve Generation: Plot the blank-subtracted absorbance values (Y-axis) against the known nitrite concentrations (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An acceptable R² value should be >0.99.[12]
Sample Concentration Calculation: Use the linear regression equation to calculate the nitrite concentration in your unknown samples.
Remember to multiply the result by any dilution factor used during sample preparation.[13]
Trustworthiness: A Self-Validating System
To ensure the integrity of your results, the following controls are essential:
Matrix Blank: The buffer or medium used for your standards and samples, containing no nitrite. This establishes the baseline absorbance.
Negative Control: The vehicle/solvent used to dissolve the 5-chloro-5-oxopentyl nitrate conjugate, subjected to the same "NO-release" conditions. This confirms that the vehicle does not generate nitrite.
Positive Control: A known concentration of sodium nitrite added to the sample matrix. This validates that the Griess reagents are working correctly.
Interference Control: The intact 5-chloro-5-oxopentyl nitrate conjugate added to the matrix without the trigger for NO release. This is critical to test if the parent compound itself interferes with the Griess reaction, which can occur with certain molecules, especially those containing primary aromatic amines or other reactive moieties.[14][15]
Part 5: Performance Comparison and Troubleshooting
Comparison of Nitrite/NO Detection Methods
While the Griess assay is a valuable tool, it is not without limitations. Its sensitivity can be poor in complex biological media, and it does not provide real-time kinetic data.[2][16]
Sensor fouling, transient signals in complex media[2][3]
Best For
Initial screening, high-throughput analysis of NO release from materials.[2]
Validating NO release with high precision, measuring gaseous NO.[17]
Monitoring real-time release profiles from surfaces or in solution.[3]
Troubleshooting Common Issues
Problem
Potential Cause(s)
Recommended Solution(s)
High Background / False Positives
- Nitrite contamination in water or reagents.- Cell culture media contains interfering components (e.g., phenol red at incorrect pH, some formulations have high nitrate levels).[5]- Heme proteins (e.g., hemoglobin) in samples absorbing at 540 nm.[15]
- Use high-purity, nitrite-free water for all reagents and store in glass vessels.- Always prepare the standard curve in the exact same media as the samples.[4]- Deproteinize samples containing high protein/heme concentrations using ultrafiltration (e.g., 10 kDa MWCO spin filters).[6][11]
Poor Standard Curve (Low R²)
- Pipetting errors.- Instability of diluted standards.- Incorrect wavelength measurement.
- Use calibrated pipettes and proper technique.- Prepare fresh standard dilutions for each assay.[13]- Confirm plate reader filter is set to 520-550 nm.[4]
Low Sensitivity / Weak Signal
- Nitrite concentration is below the detection limit (~1 µM).- Premixed Griess reagent has degraded.- Interfering substances in the sample (e.g., antioxidants, thiols like cysteine or glutathione) are quenching the reaction.[19]
- Concentrate the sample if possible, or switch to a more sensitive assay (e.g., fluorescence-based or chemiluminescence).[16][18]- Use the sequential addition protocol (Protocol 2).[4]- Mix Griess reagents immediately before use.[10]- Deproteinize or dilute samples to reduce interference.[19]
Precipitate Forms After Adding Reagent
- Presence of heparin in plasma samples.
- Remove heparin by treating with protamine sulfate followed by centrifugation.
Conclusion
The Griess assay is a powerful and accessible tool for quantifying nitric oxide release from novel prodrugs like 5-chloro-5-oxopentyl nitrate conjugates. However, its successful application hinges on a thorough understanding of its chemical principles and limitations. For this specific class of compounds, it is imperative to use a nitrate reductase step to measure total NO release, thereby avoiding a critical underestimation of their therapeutic potential. By employing the appropriate controls, preparing standards in a matching sample matrix, and selecting the protocol best suited for the expected nitrite concentration, researchers can generate reliable, accurate, and defensible data. This guide provides the foundational knowledge and practical methodologies to empower drug development professionals to confidently integrate the Griess assay into their research workflows.
References
Practical Assay for Nitrite and Nitrosothiol as an Alternative to the Griess Assay or the 2,3-Diaminonaphthalene Assay. Analytical Chemistry - ACS Publications. Available at: [Link]
Why is chemiluminescence based nitric oxide analysis better than Griess Assay?. ResearchGate. Available at: [Link]
A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. PMC. Available at: [Link]
High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. MDPI. Available at: [Link]
Current approaches to measure nitric oxide in plants. Journal of Experimental Botany. Available at: [Link]
Inaccuracies of nitric oxide measurement methods in biological media. PMC - NIH. Available at: [Link]
Determination of Nitrite in Saliva using Microfluidic Paper-Based Analytical Devices. PMC. Available at: [Link]
Nitric Oxide Assay?. ResearchGate. Available at: [Link]
Case of Griess Assay in The Presence of Interfere. EngagedScholarship@CSU. Available at: [Link]
OxiSelect™ In Vitro Nitric Oxide (Nitrite / Nitrate) Assay Kit (Colorimetric). Cell Biolabs, Inc.. Available at: [Link]
Measurement of nitrite and nitrate in biological fluids by gas chromatography-mass spectrometry and by the Griess assay. PubMed. Available at: [Link]
In Vitro Nitric Oxide Assays. Cell Biolabs, Inc.. Available at: [Link]
Nitric oxide detection methods in vitro and in vivo. PMC. Available at: [Link]
Nitric Oxide Assay (NO). Sciencell. Available at: [Link]
Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. PubMed. Available at: [Link]
A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. MDPI. Available at: [Link]
The Chemistry of Nitroxyl-Releasing Compounds. PMC - NIH. Available at: [Link]
[Mechanisms of nitric oxide synthesis and action in cells]. PubMed. Available at: [Link]
Nitric oxide generating/releasing materials. PMC - NIH. Available at: [Link]
Fig. 2. Nitric oxide synthesis and basic mechanisms of NO effects.... ResearchGate. Available at: [Link]
Design, Synthesis, and Investigation of Novel Nitric Oxide (NO)-Releasing Aromatic Aldehydes as Drug Candidates for the Treatment of Sickle Cell Disease. MDPI. Available at: [Link]
A Senior Application Scientist's Guide to Selecting Coupling Reagents for 5-Chloro-5-Oxopentyl Nitrate Derivative Synthesis
Introduction: The Critical Role of Coupling in Synthesizing Novel Nitric Oxide Donors The synthesis of 5-chloro-5-oxopentyl nitrate derivatives represents a key step in the development of novel therapeutic agents, partic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Coupling in Synthesizing Novel Nitric Oxide Donors
The synthesis of 5-chloro-5-oxopentyl nitrate derivatives represents a key step in the development of novel therapeutic agents, particularly those designed as nitric oxide (NO) donors. These compounds are of significant interest in medicinal chemistry for their potential applications in cardiovascular and other therapies.[1] The core synthetic challenge often lies in the efficient formation of a stable amide or ester bond, linking the 5-carbon backbone to a target amine or alcohol-containing molecule. Direct condensation of a carboxylic acid and an amine is generally unfavorable under mild conditions, as a rapid acid-base reaction forms an unreactive carboxylate salt.[2]
This guide provides a comprehensive comparison of common coupling reagents for this critical transformation. As Senior Application Scientists, our goal is not just to present protocols, but to delve into the mechanistic rationale behind reagent selection, enabling you to optimize your synthetic strategy for maximal yield, purity, and efficiency. We will compare representatives from the three major classes of coupling reagents—carbodiimides, uronium/aminium salts, and phosphonium salts—supported by comparative data and detailed experimental workflows.
The Starting Material: From Glutaric Acid to an Activated Precursor
The journey begins with a suitable precursor, typically derived from glutaric acid or its anhydride. A common strategy involves the mono-esterification of glutaric anhydride, followed by conversion of the remaining carboxylic acid to an acyl chloride. This provides the "5-chloro-5-oxopentyl" moiety, ready for coupling. For instance, glutaric anhydride can be reacted with sodium methoxide to yield glutaric acid monomethyl ester, which can then be treated with an agent like thionyl chloride or oxalyl chloride to produce the reactive acyl chloride, methyl 5-chloro-5-oxopentanoate.[3][4]
Caption: Synthetic pathway from glutaric anhydride to the final coupled product.
Understanding the Contenders: A Mechanistic Overview of Coupling Reagent Classes
The efficacy of a coupling reaction hinges on the in-situ activation of the carboxylic acid. This is achieved by converting the hydroxyl group of the acid into a better leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the amine.
Carbodiimides (EDC, DIC)
Carbodiimides are dehydrating agents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[2][5][6] This intermediate can then react with the amine to form the desired amide bond.
Mechanism: The reaction is initiated by the protonation of one of the carbodiimide nitrogens by the carboxylic acid, followed by the attack of the carboxylate anion on the central carbon.
Key Features:
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is water-soluble, making its urea byproduct easy to remove via aqueous workup, a significant advantage in purification.[7][8]
DIC (N,N'-Diisopropylcarbodiimide) is a liquid and its urea byproduct is soluble in common organic solvents, making it suitable for solid-phase synthesis.[7]
Challenge: The O-acylisourea intermediate is prone to rearrangement into an unreactive N-acylurea, and can also lead to racemization in chiral substrates.[8] This is often mitigated by adding nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure, which trap the intermediate to form a more stable, yet still reactive, activated ester.[7][8]
Pharmacokinetic comparison of 5-chloro-5-oxopentyl nitrate linked drugs
Title: Pharmacokinetic Comparison of 5-Chloro-5-oxopentyl Nitrate Linked Drugs: A Technical Guide Introduction The development of Nitric Oxide-donating Non-Steroidal Anti-Inflammatory Drugs (NO-NSAIDs) represents a signi...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Pharmacokinetic Comparison of 5-Chloro-5-oxopentyl Nitrate Linked Drugs: A Technical Guide
Introduction
The development of Nitric Oxide-donating Non-Steroidal Anti-Inflammatory Drugs (NO-NSAIDs) represents a significant milestone in mitigating the gastrointestinal and cardiovascular toxicities associated with traditional COX inhibitors 1. A critical component in the synthesis of these hybrid prodrugs is the selection of the linker moiety. 5-Chloro-5-oxopentyl nitrate (also known as 5-nitrooxypentanoyl chloride) serves as a highly efficient, bifunctional aliphatic linker. It utilizes a reactive acyl chloride group to form stable ester or amide bonds with the parent drug, while its terminal nitrate ester acts as the NO donor 2.
This guide objectively compares the pharmacokinetic (PK) performance of drugs synthesized with this 5-carbon aliphatic linker against standard alternatives, providing actionable experimental protocols for robust PK evaluation.
Structural Rationale: Why the 5-Carbon Linker?
The selection of a linker is not merely structural; it fundamentally dictates the drug's metabolic fate and NO release kinetics.
Optimal Lipophilicity: The 5-carbon aliphatic chain increases the partition coefficient (
logP
) of the prodrug compared to the parent molecule. This expands the volume of distribution (
Vd
), facilitating deeper tissue penetration before systemic clearance.
Predictable Hydrolysis Kinetics: Unlike highly sterically hindered aromatic linkers, the flexible pentyl chain allows hepatic and plasma carboxylesterases unimpeded access to the ester/amide bond. This ensures a reliable, steady conversion into the active parent drug and the intermediate 5-nitrooxypentanoic acid.
Sustained NO Release: Direct NO donors (like NONOates) often cause a rapid burst of NO, leading to hypotension. The 5-nitrooxypentanoate intermediate requires subsequent enzymatic and thiol-dependent degradation, providing a sustained, cytoprotective NO release profile 3.
Figure 1: Metabolic activation and NO release pathway of 5-chloro-5-oxopentyl nitrate prodrugs.
To illustrate the PK divergence, Table 1 compares the performance of a standard parent NSAID (Naproxen) against two NO-donating prodrug variants: one utilizing a rigid aromatic linker and one utilizing the 5-chloro-5-oxopentyl nitrate (aliphatic) linker.
Note: Data represents generalized preclinical trends for NO-NSAID linker comparisons.
Causality Analysis:
The 5-carbon aliphatic linker significantly delays
Tmax
(3.0 h) and extends the half-life (
t1/2
= 6.8 h) of the active drug compared to the parent molecule. Because the prodrug is highly lipophilic, it acts as a circulating depot. The aliphatic chain is cleaved at a controlled rate by esterases, preventing the rapid systemic clearance seen with the unlinked parent drug 4. Furthermore, the NO release
t1/2
is extended to 2.5 hours, confirming that the 5-carbon spacer successfully prevents premature NO dumping.
To accurately capture the PK profile of 5-chloro-5-oxopentyl nitrate-linked drugs, researchers must prevent ex vivo degradation. Prodrugs are highly susceptible to hydrolysis by plasma esterases immediately after blood collection. The following protocol integrates critical self-validating quality control steps to ensure data trustworthiness.
Step-by-Step Protocol: In Vivo PK Evaluation via LC-MS/MS
Dosing & Administration: Administer the prodrug to male Sprague-Dawley rats via oral gavage at an equimolar dose to the parent drug (e.g., 10 mg/kg parent equivalent), suspended in 0.5% Carboxymethyl Cellulose Sodium (CMC-Na).
Serial Blood Sampling (Critical Step): Collect 200 µL blood samples from the jugular vein at predetermined intervals (0.25, 0.5, 1, 2, 4, 8, 12, and 24 h).
Self-Validating Mechanism: Blood must be collected into pre-chilled K2EDTA tubes containing 2 mM Phenylmethylsulfonyl fluoride (PMSF) or sodium fluoride (NaF). Without these esterase inhibitors, the prodrug will hydrolyze in the collection tube, yielding artificially low prodrug and falsely elevated parent drug concentrations, completely invalidating the PK data.
Plasma Extraction: Centrifuge the blood at 4,000 × g for 10 min at 4°C. Transfer 50 µL of plasma to a clean plate and add 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS) to precipitate proteins.
LC-MS/MS Quantification: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Ensure the chromatographic method distinctly separates the intact prodrug, the released parent drug, and the 5-nitrooxypentanoic acid intermediate.
Data Analysis: Calculate non-compartmental PK parameters (
Cmax
,
Tmax
, AUC,
t1/2
) using validated PK software.
Figure 2: Step-by-step in vivo pharmacokinetic evaluation workflow using LC-MS/MS.
Conclusion
The integration of a 5-chloro-5-oxopentyl nitrate linker is a highly effective strategy in modern prodrug design. By providing an optimal balance of lipophilicity and esterase-susceptibility, this 5-carbon aliphatic spacer ensures a sustained release of both the therapeutic parent drug and cytoprotective nitric oxide, overcoming the pharmacokinetic limitations of shorter or more rigid linkers.
References
Qandil A.M. "Prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), More Than Meets the Eye: A Critical Review." International Journal of Molecular Sciences, 2012. 1
Jiang, S., et al. "Nitric Oxide Release Is Not Required to Decrease the Ulcerogenic Profile of Nonsteroidal Anti-inflammatory Drugs." Journal of Medicinal Chemistry, 2011. 2
Wong, R.S.Y., et al. "NSAIDs: Old Acquaintance in the Pipeline for Cancer Treatment and Prevention Structural Modulation, Mechanisms of Action, and Bright Future." Journal of Medicinal Chemistry, 2021.3
Bindu S., et al. "Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective." Biochemical Pharmacology, 2020. 4
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Laboratory Disposal and Quenching Protocols for 5-Chloro-5-oxopentyl Nitrate
5-Chloro-5-oxopentyl nitrate (C₅H₈ClNO₄) is a bifunctional synthetic intermediate primarily utilized in medicinal chemistry as a nitric oxide (NO) donor [1]. From a chemical safety and waste management perspective, this compound presents a unique dual-hazard profile: it contains both a highly moisture-sensitive acyl chloride moiety and a thermally sensitive nitrate ester group.
Proper disposal cannot be achieved by direct aqueous disposal due to violent exothermic hydrolysis. Instead, disposal requires a controlled, phased quenching protocol to safely neutralize the acyl chloride without triggering the unintended thermal decomposition of the energetic nitrate ester. This guide outlines the standard operating procedures for the safe deactivation and disposal of this compound in a professional laboratory setting.
Chemical Properties & Reactivity Profile
Before initiating any disposal protocol, it is critical to understand the mechanistic behavior of the molecule's functional groups. Summarized below are the primary hazards that dictate the operational workflow.
Functional Group / Property
Chemical Behavior
Hazard Implication & Logistical Mitigation
Acyl Chloride (-COCl)
Highly electrophilic; reacts rapidly with protic solvents (H₂O, ROH).
Reacts violently with water, evolving corrosive HCl gas. Mitigation: Quench via controlled alcoholysis rather than direct hydrolysis.
Nitrate Ester (-ONO₂)
Energetic functional group; acts as an NO donor in biological systems.
Susceptible to thermal degradation. Mitigation: Strict temperature control (0°C–10°C) must be maintained during the exothermic quenching process.
Molecular Weight
181.57 g/mol
Requires precise stoichiometric calculations for quenching reagents to ensure complete deactivation [1].
Operational Disposal Plan: The Alcoholysis Method
Direct hydrolysis of acyl chlorides with water is strongly discouraged. The reaction is highly exothermic, and the rapid generation of heat can vaporize the unreacted compound, cause solvent boil-over, and potentially destabilize the nitrate ester.
To ensure a self-validating and safe system, the preferred methodology is base-mediated alcoholysis . By using a less reactive protic solvent (ethanol) and an acid scavenger (sodium bicarbonate), the reaction kinetics are slowed, and the generated HCl is immediately neutralized [2].
Experimental Protocol: Step-by-Step Quenching
Note: This procedure must be conducted in a certified, continuously monitored chemical fume hood. Personnel must wear heavy-duty nitrile gloves, a flame-resistant lab coat, and a face shield.
Preparation of the Quenching Bath:
In a large round-bottom flask, prepare a quenching solution consisting of a 10-fold molar excess of absolute ethanol. Add a 2.5-fold molar excess of sodium bicarbonate (NaHCO₃) powder.
Temperature Control (Critical):
Submerge the flask in an ice-water bath and allow the ethanol suspension to cool to 0°C. Causality: The enthalpy of acyl chloride alcoholysis is significant. The ice bath prevents localized temperature spikes that could lead to the thermal degradation of the nitrate ester [3].
Dilution of the Reagent:
Dissolve the 5-chloro-5-oxopentyl nitrate in a minimum volume of a dry, inert solvent (e.g., anhydrous tetrahydrofuran or dichloromethane) to reduce its concentration and further control the reaction rate.
Controlled Addition:
Transfer the diluted compound to a pressure-equalizing addition funnel. Add the solution dropwise to the chilled ethanol/NaHCO₃ suspension under vigorous magnetic stirring.
Reaction Monitoring:
Observe the evolution of CO₂ gas, which confirms the neutralization of the generated HCl by the NaHCO₃. Maintain the internal temperature below 10°C throughout the addition.
Completion and Phase Separation:
Once the addition is complete and gas evolution ceases, remove the ice bath and allow the mixture to slowly warm to room temperature over 1 hour. Add deionized water to dissolve the suspended inorganic salts, then transfer the mixture to a separatory funnel.
Waste Segregation and Final Disposal
Following the quenching protocol, the original reactive molecule has been converted into a stable organic nitrate (e.g., ethyl 5-(nitrooxy)pentanoate) and inorganic chloride salts. Proper segregation is required to comply with environmental regulations [4].
Figure 1: Operational workflow for the safe quenching and phase segregation of 5-chloro-5-oxopentyl nitrate.
Waste Routing Instructions:
Aqueous Phase (Bottom Layer if using THF/Top Layer if using DCM): This phase contains water, dissolved sodium chloride, excess sodium bicarbonate, and residual ethanol. It should be routed to standard Aqueous Basic/Neutral Waste containers.
Organic Phase: This phase contains the inert solvent and the quenched organic nitrate ester. Because organic nitrates still possess energetic potential, they must not be mixed with incompatible waste streams (e.g., strong acids or heavy metals). Route this to Halogenated Organic Waste (if DCM was used as the diluent) or Non-Halogenated Organic Waste (if THF was used). Ensure the waste container is properly labeled with "Contains Organic Nitrates."
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from[Link]
American Chemical Society (ACS). (n.d.). Hazard Assessment in Research Laboratories. Retrieved from[Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (Standard 1910.1450). Retrieved from[Link]
Handling
A Comprehensive Guide to the Safe Handling of 5-Chloro-5-oxopentyl Nitrate
For researchers, scientists, and drug development professionals, the introduction of novel reagents is both an opportunity for discovery and a call for rigorous safety evaluation. 5-Chloro-5-oxopentyl nitrate, a bifuncti...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the introduction of novel reagents is both an opportunity for discovery and a call for rigorous safety evaluation. 5-Chloro-5-oxopentyl nitrate, a bifunctional molecule featuring both an acyl chloride and a nitrate ester, presents a unique chemical profile that demands a thorough understanding of its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile: A Synthesis of Related Chemistries
Acyl Chloride Moiety : The acyl chloride group is known for its high reactivity, particularly with nucleophiles such as water, alcohols, and amines. This reactivity can lead to the vigorous evolution of hydrogen chloride (HCl) gas, which is corrosive and a respiratory irritant.
Alkyl Nitrate Moiety : Organic nitrates are energetic materials and should be treated as potentially explosive.[1] Their stability can be influenced by factors such as heat, shock, and friction. The thermal decomposition of nitrate esters is a primary concern, as it can be rapid and exothermic.[2] Studies on similar compounds have shown that their thermal stability can vary, but the potential for rapid decomposition is a key consideration.[3]
Given this dual functionality, 5-Chloro-5-oxopentyl nitrate must be handled as a moisture-sensitive, corrosive, and potentially energetic material.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE protocol is the first line of defense against the potential hazards of 5-Chloro-5-oxopentyl nitrate. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated reactivity.
PPE Component
Specifications
Rationale
Eye and Face Protection
Chemical splash goggles and a full-face shield.
Protects against splashes of the corrosive liquid and potential violent reactions. A face shield offers an additional layer of protection for the entire face.[4][5]
Hand Protection
Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or a laminate like Silver Shield/4H®).
Provides protection against skin contact with the corrosive and potentially toxic compound.[4][6][7] Light gloves are insufficient for handling this reactive chemical.
Body Protection
Flame-resistant lab coat and a chemical-resistant apron.
Protects against splashes and potential fire hazards from the energetic nature of the compound.[6]
Respiratory Protection
Work should be conducted in a certified chemical fume hood. In the event of a spill or ventilation failure, a full-face respirator with an appropriate cartridge for organic vapors and acid gases should be available.[5][8]
The acyl chloride moiety can release HCl gas upon contact with moisture. The compound itself may have significant vapor pressure. A fume hood is essential to prevent inhalation exposure.[8]
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow is designed to minimize exposure and mitigate risks during the handling and use of 5-Chloro-5-oxopentyl nitrate.
Caption: A step-by-step workflow for the safe handling of 5-Chloro-5-oxopentyl nitrate.
Disposal Plan: Managing Energetic and Reactive Waste
The disposal of 5-Chloro-5-oxopentyl nitrate and any materials contaminated with it requires careful planning to prevent accidental reactions or environmental contamination.
Immediate Quenching of Small Residual Amounts
For small residual amounts on equipment, a quenching procedure should be performed in a fume hood:
Initial Quench: Slowly add a high-boiling point alcohol, such as isopropanol, to the vessel containing the residual 5-Chloro-5-oxopentyl nitrate. The alcohol will react with the acyl chloride to form an ester and HCl gas.
Neutralization: After the initial reaction has subsided, slowly add a dilute aqueous solution of a weak base, such as sodium bicarbonate, to neutralize the HCl and hydrolyze the nitrate ester. Be prepared for gas evolution (CO2).
Final Disposal: The resulting aqueous solution should be collected in a designated hazardous waste container for organic materials.
Disposal of Bulk Quantities and Contaminated Materials
Bulk quantities of 5-Chloro-5-oxopentyl nitrate and heavily contaminated materials (e.g., gloves, absorbent pads) should not be quenched in the lab. These are considered energetic and reactive wastes.
Segregation: All waste contaminated with 5-Chloro-5-oxopentyl nitrate must be segregated from other waste streams.
Labeling: The waste container must be clearly labeled as "Reactive/Energetic Waste: 5-Chloro-5-oxopentyl nitrate" and include the appropriate hazard symbols.
Professional Disposal: The disposal of energetic materials should be handled by a licensed hazardous waste disposal company with experience in managing such materials.[9] Methods such as incineration may be used by these facilities.[9][10] Open burning or detonation are older methods that are becoming less common due to environmental regulations.[9][11][12]
The following diagram illustrates the decision-making process for the disposal of waste related to 5-Chloro-5-oxopentyl nitrate.
Caption: Decision tree for the proper disposal of 5-Chloro-5-oxopentyl nitrate waste.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a clear and practiced response is critical.
Emergency Scenario
Response Protocol
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[13]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14]
Inhalation
Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]
Spill
Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels. Place the absorbed material in a sealed, labeled container for disposal by a professional hazardous waste company. If the spill is large, evacuate the laboratory and contact your institution's emergency response team.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with 5-Chloro-5-oxopentyl nitrate, unlocking its potential for scientific advancement while prioritizing the well-being of all laboratory personnel.
References
Reactive Chemicals - HSE TRAINING MATERIALS AND TEMPL
Buy 5-Chloro-5-oxopentyl nitr
Green Technologies for the Safe Disposal of Energetic Materials in the Environment | Request PDF.
What is the Recommended PPE for Chemical Hazards?. (2022, February 14). Southland Supply Group.
Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. PMC.
Personal Protective Equipment (PPE) Guide – Chemical Hazards. (2015, July 2). the NMSU safety.
Synthesis and Thermal Stability of Peroxy Alkyl Nitr
Personal Protective Equipment for Chemical Handling. (2016, October 10). Real Safety.
Alternatives to Open Burning/Open Detonation of Energetic M
How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog.
The Potential for Composting Energetic M
Emission Factors for the Disposal of Energetic Materials by Open Burning and Open Deton
Thermal Decomposition of Nitrate Esters1 Michael A. Hiskey, Kay R. Brower, and Jimmie C. Oxley*. Department of Chemistry New Mexi.
US5516971A - Process for disposal of waste propellants and explosives.
Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. ProQuest.
SAFETY D
Preliminary development of thermal stability criterion for alkali nitr
The Production of Pure Peroxyacyl Nitr
MATERIAL SAFETY DATA SHEET. (2012, November 28). Unknown Source.
SAFETY D
SAFETY DATA SHEET. (2024, December 5). TCI Chemicals.
SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
Safety Data Sheet(SDS). (2022, December 26). Unknown Source.
Safety d
SAFETY D
The Reactions of Mesitoyl Nitrate and Other Hindered Acyl Nitrates with Nucleophilic Reagents1 | Journal of the American Chemical Society. (2002, May 1).
Closing the peroxy acetyl nitrate budget: observations of acyl peroxy nitrates (PAN, PPN, and MPAN) during BEARPEX 2007. (2009, October 12). Copernicus ACP.